2-Chlorobenzo[d]thiazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKIDVYMBRVQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chlorobenzo[d]thiazole-4-carboxylic Acid: Structural Dynamics, Reactivity Profiles, and Synthetic Methodologies
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds that serve as foundational building blocks for drug discovery. 2-Chlorobenzo[d]thiazole-4-carboxylic acid (CAS: 1260529-68-7) is a highly functionalized, privileged scaffold. The benzothiazole core itself is renowned for its diverse biological activities, but the specific substitution pattern of this molecule—a labile chlorine at the C2 position and a carboxylic acid at the C4 position—makes it an exceptionally versatile electrophile. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its reactivity profile in nucleophilic aromatic substitution (SNAr) reactions.
Chemical Structure & Physicochemical Profiling
The reactivity of 2-chlorobenzo[d]thiazole-4-carboxylic acid is dictated by the profound electronic effects of its substituents. The benzothiazole ring system is inherently electron-deficient. The C2 position is flanked by an electronegative nitrogen and a polarizable sulfur atom, making it highly susceptible to nucleophilic attack[1]. The addition of the electron-withdrawing carboxylic acid group at the C4 position further depletes electron density from the aromatic system via inductive effects. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly accelerating SNAr reactions compared to unsubstituted analogs.
Table 1: Quantitative Physicochemical Properties [2][3]
| Property | Value | Structural Implication |
| CAS Number | 1260529-68-7 | Unique chemical identifier |
| Molecular Formula | C8H4ClNO2S | Contains multi-heteroatom coordination sites |
| Molecular Weight | 213.64 g/mol | Low molecular weight, ideal for fragment-based design |
| Topological Polar Surface Area (TPSA) | 78.43 Ų | Favorable for membrane permeability (Rule of 5 compliant) |
| XLogP3 | ~2.65 | Balanced lipophilicity for oral bioavailability |
| Hydrogen Bond Donors | 1 | Carboxylic acid OH provides a strong H-bond donor |
| Hydrogen Bond Acceptors | 4 | N, S, and O atoms serve as target-binding anchors |
Synthetic Methodology: The Non-Aqueous Sandmeyer Reaction
The most reliable method for synthesizing 2-chlorobenzothiazoles bearing sensitive functional groups avoids harsh chlorinating agents (e.g., PCl5). Instead, a modified non-aqueous Sandmeyer reaction using 2-aminobenzo[d]thiazole-4-carboxylic acid is the industry standard[4].
Self-Validating Protocol: Non-Aqueous Chlorination
This protocol is designed as a closed-loop system where each step contains a built-in validation check to ensure process integrity.
-
Step 1: Reagent Preparation
-
Action: In an oven-dried round-bottom flask under an argon atmosphere, suspend 2-aminobenzo[d]thiazole-4-carboxylic acid (1.0 equiv) and anhydrous CuCl2 (1.2 equiv) in anhydrous acetonitrile.
-
Causality: Anhydrous CuCl2 is utilized instead of the traditional aqueous NaNO2/HCl system. The causality here is critical: the presence of water would lead to the competitive nucleophilic attack of H2O on the highly reactive diazonium intermediate, generating an unwanted 2-hydroxybenzothiazole byproduct. Non-aqueous conditions force the exclusive transfer of the chloride ligand.
-
Validation Check: Complete suspension without clumping indicates a moisture-free environment.
-
-
Step 2: Diazotization
-
Action: Cool the mixture to 0 °C. Add tert-butyl nitrite (1.5 equiv) dropwise over 15 minutes.
-
Causality: Slow addition controls the exothermic diazotization and prevents the dangerous accumulation of unstable, explosive diazonium species.
-
Validation Check: A distinct color change to deep green/brown confirms the formation of the copper-diazonium complex.
-
-
Step 3: Thermal Decomposition
-
Action: Warm the reaction to room temperature, then heat to 60 °C for 2-4 hours.
-
Causality: Thermal energy is required to homolytically cleave the C-N bond, releasing nitrogen gas and allowing the copper species to transfer the chlorine radical to the C2 position.
-
Validation Check: Controlled bubbling (N2 evolution) confirms the radical chlorination is proceeding. Cessation of bubbling indicates reaction completion.
-
-
Step 4: Workup and Verification
-
Action: Quench with 1M aqueous HCl, extract with ethyl acetate, and concentrate.
-
Validation Check: LC-MS analysis of the crude mixture must exhibit a mass peak at m/z 214 [M+H]+ with a characteristic 3:1 isotopic ratio (M : M+2), confirming the presence of a single chlorine atom and the total consumption of the starting amine.
-
Workflow and validation points for the non-aqueous Sandmeyer synthesis.
Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 2-chlorobenzo[d]thiazole-4-carboxylic acid is its role as an electrophilic hub for SNAr reactions[1]. The C2-chlorine is an excellent leaving group when attacked by amines, thiols, or alkoxides.
Self-Validating Protocol: SNAr with Primary Amines
-
Step 1: Reaction Initiation
-
Action: Combine 2-chlorobenzo[d]thiazole-4-carboxylic acid (1.0 equiv), a primary amine (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DMF. Heat to 80 °C.
-
Causality: The polar aprotic solvent (DMF) is chosen because it solvates cations while leaving the amine nucleophile unsolvated and highly reactive. Furthermore, DMF stabilizes the highly polar, anionic Meisenheimer transition state, lowering the activation energy barrier. DIPEA acts as a non-nucleophilic proton scavenger to prevent the generated HCl from protonating and deactivating the incoming amine.
-
Validation Check: TLC (Hexanes/EtOAc 1:1) shows the consumption of the UV-active starting material and the appearance of a more polar product spot.
-
-
Step 2: Isoelectric Precipitation
-
Action: Cool the mixture and pour it into ice-cold water. Slowly adjust the pH to 3-4 using 1M HCl.
-
Causality: The product contains both a basic amine and an acidic carboxylic acid. Adjusting to the isoelectric point ensures the molecule is in its neutral (or zwitterionic) state, minimizing aqueous solubility and forcing crystallization.
-
Validation Check: Gradual acidification results in sudden, massive precipitation. If no precipitate forms, the pH has overshot the isoelectric point.
-
-
Step 3: Spectroscopic Verification
-
Validation Check: 1H NMR (DMSO-d6) must show the appearance of exchangeable N-H protons and a shift in the aromatic signals, confirming the replacement of the electron-withdrawing chlorine with an electron-donating amine.
-
Nucleophilic Aromatic Substitution (SNAr) mechanism and isolation strategy.
Table 2: Expected Yields for Analogous SNAr Reactions [1] Based on established methodologies for 2-chlorobenzothiazole derivatives.
| Nucleophile Class | Product Type | Expected Yield (%) | Reaction Time (h) |
| Primary Alkyl Amines | 2-(Alkylamino)benzothiazole | 85 - 95 | 4 - 8 |
| Secondary Amines | 2-(Dialkylamino)benzothiazole | 75 - 85 | 8 - 12 |
| Anilines (Aryl Amines) | 2-(Arylamino)benzothiazole | 60 - 80 | 12 - 24 |
| Aliphatic Thiols | 2-(Alkylthio)benzothiazole | 80 - 90 | 2 - 4 |
Applications in Drug Development
In pharmaceutical pipelines, the orthogonal reactivity of 2-chlorobenzo[d]thiazole-4-carboxylic acid is highly prized. The SNAr S-C2 bond formation can be executed first to build a library of 2-substituted derivatives. Subsequently, the C4-carboxylic acid serves as a secondary handle for standard peptide coupling (e.g., using HATU/DIPEA) to attach various pharmacophores. This bi-directional growth vector allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the benzothiazole core, which is known to interact favorably with kinase ATP-binding pockets and various central nervous system (CNS) targets.
References
Sources
Pharmacological Significance and Derivatization of the 2-Chlorobenzo[d]thiazole Scaffold: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary and Structural Rationale
The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a benzene ring fused to a five-membered thiazole ring[1]. Among its functionalized precursors, 2-chlorobenzo[d]thiazole (CBT) stands out as a critical synthetic intermediate[2]. The pharmacological significance of CBT lies in its unique electronic distribution: the strong electron-withdrawing nature of the adjacent nitrogen and sulfur atoms renders the C2-chlorine bond highly electrophilic. This structural feature facilitates rapid diversification via Nucleophilic Aromatic Substitution ( SNAr ), allowing medicinal chemists to synthesize a vast library of biologically active molecules, ranging from anticancer agents to neuroprotective drugs[3].
This whitepaper provides an in-depth technical analysis of the CBT scaffold, detailing validated synthetic workflows, quantitative pharmacological data, and the mechanistic pathways governing its therapeutic efficacy.
Validated Synthetic Workflows
To ensure high-yield generation and functionalization of the CBT scaffold, the following self-validating protocols have been optimized for both laboratory and scalable industrial applications.
Protocol 1: Synthesis of 2-Chlorobenzo[d]thiazole from 2-Mercaptobenzothiazole
This protocol details the direct chlorination of 2-mercaptobenzothiazole, a highly efficient route for generating the core CBT scaffold[4].
Reagents: 2-Mercaptobenzothiazole (1.0 eq), Sulfuryl chloride ( SO2Cl2 , 6.0 eq), Ice/Water.
Step-by-Step Methodology:
-
Preparation: Place 2-mercaptobenzothiazole into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly add sulfuryl chloride dropwise over a period of 5–10 minutes. Critical parameter: Maintain the reaction vessel temperature strictly below 50°C using an ice bath.
-
Reaction: Allow the mixture to stir continuously for 1 hour at room temperature (~25°C).
-
Quenching: Carefully add ice and distilled water to the reaction mixture to decompose excess sulfuryl chloride.
-
Phase Separation: Isolate the resulting heavy oily organic layer. Wash the organic phase three times with equal volumes of distilled water to remove residual acids.
-
Purification: Distill the washed oily layer under reduced pressure. Collect the fraction boiling at 132–134°C at 21 mmHg to yield pure 2-chlorobenzo[d]thiazole as a colorless to pale liquid[4].
Causality & Experimental Logic: Sulfuryl chloride ( SO2Cl2 ) serves a dual purpose as both the chlorinating agent and the reaction medium. Maintaining the temperature below 50°C is critical to prevent oxidative cleavage of the thiazole ring. The subsequent addition of water acts as a self-validating quench, safely neutralizing unreacted SO2Cl2 into aqueous HCl and H2SO4 . This neutralization drives the phase separation of the hydrophobic 2-chlorobenzo[d]thiazole product, ensuring high purity before distillation.
Protocol 2: Derivatization via Nucleophilic Substitution (Piperazine Hybrids)
Piperazine-linked benzothiazoles are potent precursors for anticancer and antimicrobial agents[5].
Reagents: 2-Chlorobenzo[d]thiazole (1.5 mmol), Ethyl 2-(piperazin-1-yl)acetate (1.5 mmol), Sodium bicarbonate ( NaHCO3 , 1.5 mmol), Absolute ethanol (30 mL).
Step-by-Step Methodology:
-
Activation: Dissolve the piperazine derivative and NaHCO3 in 20 mL of absolute ethanol. Bring the mixture to a gentle reflux.
-
Coupling: Dissolve 2-chlorobenzo[d]thiazole in 10 mL of ethanol and add it dropwise to the refluxing mixture[6].
-
Monitoring: Maintain reflux for 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate eluent to confirm the disappearance of the CBT starting material.
-
Extraction: Evaporate the ethanol under reduced pressure. Re-suspend the residue in water and extract with chloroform ( 3×10 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to afford the functionalized benzothiazole derivative[6].
Causality & Experimental Logic: The C2 position of the benzothiazole ring is highly electron-deficient due to the −I and −M effects of the adjacent heteroatoms, making the C-Cl bond highly susceptible to SNAr . Sodium bicarbonate is employed as a mild base to scavenge the HCl byproduct. This prevents the protonation of the highly basic piperazine nucleophile, thermodynamically driving the reaction to completion.
Workflow for the synthesis and derivatization of 2-chlorobenzo[d]thiazole.
Pharmacological Landscape & Quantitative Efficacy
The substitution of the chlorine atom with various pharmacophores unlocks a broad spectrum of biological activities. The table below synthesizes the quantitative efficacy of key CBT-derived compounds across different therapeutic areas.
| Compound / Derivative | Target / Application | Quantitative Activity | Reference |
| Amidine derivative K1586 | Colorectal cancer cells | IC 50 ~10 µM | [3] |
| 2-Amino-5-chlorobenzothiazole | Breast cancer models | IC 50 < 5 µM | [3] |
| Compound 85 (Sulfonamide hybrid) | ABCA1 Upregulator (Dyslipidemia) | 578% upregulation (EC 50 = 0.15 µM) | [7] |
| Compound 16 (OUL245) | PARP2 Enzyme (Cancer) | Nanomolar inhibition | [8] |
| Compound 4 (Hydrazide) | Antimicrobial | Broad-spectrum efficacy | [6] |
Anticancer and Antimicrobial Activity
CBT derivatives exhibit profound cytotoxicity against cancer cell lines. For instance, amidine derivatives synthesized from 6-amino-2-chlorobenzothiazole demonstrate significant DNA-binding affinity, stabilizing interactions with AT-rich regions of DNA[3]. Furthermore, triazole-linked benzothiazole-piperazine conjugates have shown potent antiproliferative inhibition against human cancer cell lines such as MCF7 and HCT116[5].
Metabolic and Neurological Applications
Beyond oncology, the CBT scaffold is a building block for Lubeluzole , a neuroprotective agent investigated for amyotrophic lateral sclerosis (ALS) and multiple sclerosis[2]. Recently, benzothiazole-benzenesulfonamide derivatives (e.g., Compound 85) have been discovered as highly potent ABCA1 upregulators. These compounds promote cholesterol efflux and significantly reduce serum triglyceride levels, offering a novel mechanism for managing dyslipidemia[7].
Mechanistic Pathways of Target Engagement
The versatility of the CBT scaffold allows it to act as a structural mimic for endogenous substrates. For example, the[1,2,4]triazolo[3,4-b]benzothiazole (TBT) scaffold acts as a nicotinamide mimic , allowing it to competitively bind to the active site of Poly(ADP-ribose) polymerase (PARP) enzymes[8].
Mechanistic pathways of CBT derivatives targeting PARP enzymes and ABCA1.
By inhibiting PARP2, specific CBT derivatives block the mono-ADP-ribosylation pathway, preventing DNA repair in cancer cells and leading to apoptosis[8]. Conversely, when engineered to target ABCA1, the scaffold modulates lipid metabolism, demonstrating the extreme target plasticity of the benzothiazole core when appropriately functionalized[7].
Conclusion
The 2-chlorobenzo[d]thiazole scaffold is far more than a simple synthetic intermediate; it is a foundational pillar in modern rational drug design. Its highly reactive C2-chlorine bond enables rapid, high-yield derivatization via nucleophilic substitution, yielding libraries of compounds with nanomolar efficacy against diverse biological targets. As demonstrated by its integration into PARP inhibitors, ABCA1 upregulators, and neuroprotective agents, the CBT scaffold will continue to drive innovation in the discovery of next-generation therapeutics.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cas 615-20-3,2-Chlorobenzothiazole | lookchem [lookchem.com]
- 3. 2-Chlorobenzothiazole | 615-20-3 | Benchchem [benchchem.com]
- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chlorobenzo[d]thiazole-4-carboxylic acid
Executive Summary
In contemporary medicinal chemistry, the benzothiazole scaffold serves as a privileged pharmacophore due to its robust hydrogen-bonding capacity and lipophilicity. Specifically, 2-Chlorobenzo[d]thiazole-4-carboxylic acid has emerged as a critical intermediate in the design of targeted therapeutics, particularly in the synthesis of multi-kinase inhibitors[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic protocol for its isolation, and maps its pharmacological utility in downregulating oncogenic signaling pathways.
Structural & Physicochemical Identity
The utility of 2-Chlorobenzo[d]thiazole-4-carboxylic acid stems from its bifunctional nature. The 2-chloro substituent acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, while the 4-carboxylic acid moiety provides a versatile handle for amidation[1].
Table 1: Physicochemical and Structural Data
| Property | Value |
| Compound Name | 2-Chlorobenzo[d]thiazole-4-carboxylic acid |
| CAS Registry Number | 1260529-68-7[2] |
| Molecular Formula | C₈H₄ClNO₂S[3] |
| Molecular Weight | 213.64 g/mol [3] |
| Melting Point | 250 - 255 °C[3] |
| Core Scaffold | Benzothiazole |
| Storage Conditions | Sealed in dry, 2-8°C / Inert atmosphere[4] |
Mechanistic Synthesis & Self-Validating Isolation
The synthesis of 2-Chlorobenzo[d]thiazole-4-carboxylic acid is typically achieved via the alkaline hydrolysis of its nitrile precursor. The workflow demands precise environmental control to prevent the degradation of the sensitive 2-chloro-benzothiazole ring[1].
Chemical synthesis workflow for 2-Chlorobenzo[d]thiazole-4-carboxylic acid.
Step-by-Step Protocol: Nitrile Hydrolysis and Acidification
The following methodology outlines the conversion of 2-chlorobenzo[d]thiazole-4-carbonitrile to the target carboxylic acid, incorporating causal logic and self-validating analytical checkpoints.
Step 1: Alkaline Hydrolysis
-
Reagents: 2-chlorobenzo[d]thiazole-4-carbonitrile (2.50 g), 20% aqueous NaOH (25 mL)[1].
-
Procedure: Stir the heterogeneous mixture at room temperature (20–25 °C) for 12 hours.
-
Causality (The "Why"): The hydroxide ion acts as a strong nucleophile, attacking the electrophilic nitrile carbon to form an amide intermediate, which subsequently hydrolyzes to the carboxylate salt. Maintaining strict room temperature is critical; applying heat would risk an undesired SNAr displacement of the 2-chloro substituent by the hydroxide ion, yielding a 2-hydroxybenzothiazole impurity.
-
Self-Validation: Monitor the reaction via LC-MS. The reaction is validated as complete when the starting material mass completely disappears and the solution transitions from a heterogeneous suspension to a homogeneous liquid, indicating the formation of the water-soluble sodium carboxylate salt.
Step 2: Controlled Acidification and Isolation
-
Reagents: 4 M aqueous HCl, cold distilled water, diethyl ether[1].
-
Procedure: Cool the reaction vessel to 0–5 °C. Slowly add 4 M HCl dropwise under continuous stirring until the pH reaches 3 to 4.
-
Causality (The "Why"): The pKₐ of the newly formed 4-carboxylic acid is approximately 3.5. Lowering the pH below this threshold ensures the complete protonation of the carboxylate anion into the neutral free acid. The low temperature reduces the kinetic solubility of the product, maximizing the precipitation yield.
-
Self-Validation: A dense white/gray precipitate will form immediately upon reaching the target pH. Filter the precipitate in vacuo, wash with cold water (15 mL) to remove inorganic NaCl salts, and wash with diethyl ether (10 mL) to strip away residual non-polar organic impurities. The final solid should exhibit a sharp melting point of 250-255 °C[3].
Pharmacological Utility: Kinase Inhibition Pathways
In drug development, 2-Chlorobenzo[d]thiazole-4-carboxylic acid is not typically an active pharmaceutical ingredient (API) itself, but rather a foundational scaffold. Through subsequent amidation at the 4-position and substitution at the 2-position, it is converted into substituted benzo[d]thiazole-2,4-dicarboxamides. These derivatives exhibit potent biological activity as ATP-competitive kinase inhibitors[1].
Pharmacological logic of benzothiazole derivatives in EGFR/JNK inhibition.
Table 2: Pharmacological Activity of Downstream Derivatives Derivatives synthesized from this core scaffold have been screened for anticancer activity via MTT assays, showing exceptional promise against lung and prostate carcinoma models[1].
| Target / Assay | Cell Line / Kinase | Observed IC₅₀ Range | Lead Compound Efficacy |
| Anti-proliferative | A-549 (Lung Carcinoma) | 1.52 - 17.18 µM | ~1.52 µM |
| Anti-proliferative | Du-145 (Prostate Carcinoma) | 1.52 - 17.18 µM | ~1.98 µM |
| Kinase Inhibition | EGFR (Human) | > 58% inhibition | High affinity binding |
| Kinase Inhibition | JNK (Human) | > 58% inhibition | High affinity binding |
Analytical Validation Framework
To ensure the integrity of the synthesized 2-Chlorobenzo[d]thiazole-4-carboxylic acid before utilizing it in downstream medicinal chemistry, a rigorous analytical framework must be applied:
-
High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column to confirm a purity of ≥95%. The compound should elute as a single sharp peak[3].
-
Mass Spectrometry (LC-MS): Operate in negative electrospray ionization (ESI-) mode. The presence of the [M-H]⁻ ion at m/z ~212 confirms the molecular weight of the free acid. The isotopic pattern must reflect the 3:1 ratio characteristic of a single chlorine atom (³⁵Cl/³⁷Cl).
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) will show the highly deshielded carboxylic acid proton (typically >13 ppm, broad singlet) and the distinct aromatic splitting pattern of the three adjacent protons on the benzothiazole core.
References
-
Dr. Jagath Reddy's Heterocyclics. "2-Chlorobenzo[d]thiazole-4-carboxylic acid - Chemical Catalog." Heterocyclics Inc. Available at: [Link]
-
Local Pharma Guide. "CAS NO. 1260529-68-7 | 2-chlorobenzo[d]thiazole-4-carboxylic acid." Chemical Details Database. Available at: [Link]
-
European Chemical Bulletin. "Synthesis of Novel Substituted-Benzo[d]thiazole-2,4-dicarboxamides Having Kinase Inhibition and Anti-Proliferative Activity." Eur. Chem. Bull. 2019, 8(4), 78-84. Available at:[Link]
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A Comprehensive Technical Guide to Benzothiazole-4-Carboxylic Acid Derivatives: Synthesis, Biological Evaluation, and Material Applications
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] Among the various substituted benzothiazoles, those bearing a carboxylic acid moiety at the 4-position represent a versatile class of compounds with significant potential for further functionalization and development into novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive literature review on the synthesis, biological evaluation, and emerging applications of benzothiazole-4-carboxylic acid and its derivatives, offering valuable insights for researchers in drug discovery and materials science.
Synthetic Strategies for the Benzothiazole-4-Carboxylic Acid Core
The construction of the benzothiazole-4-carboxylic acid scaffold primarily relies on the cyclization of an appropriately substituted aminothiophenol precursor with a one-carbon synthon. The strategic placement of the carboxyl group on the aniline-derived portion of the molecule is key to accessing this specific isomer.
Jacobson Cyclization and Related Condensation Reactions
The most prevalent method for benzothiazole synthesis is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative, a reaction often driven by acid catalysis and dehydration.[6][7] To synthesize benzothiazole-4-carboxylic acid, the starting material of choice is 2-amino-3-mercaptobenzoic acid.
Conceptual Synthetic Pathway:
Caption: General synthesis of the benzothiazole-4-carboxylic acid core.
While direct literature on the reaction of 2-amino-3-mercaptobenzoic acid is scarce, analogous syntheses with other substituted 2-aminothiophenols provide a reliable framework. For instance, the condensation of 2-aminothiophenol with various aldehydes, carboxylic acids, and acyl chlorides is a well-established route to 2-substituted benzothiazoles.[8][9][10]
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Reaction Setup: To a solution of 2-amino-3-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or polyphosphoric acid (PPA), add the one-carbon synthon (e.g., triethyl orthoformate, 1.2 eq).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired benzothiazole-4-carboxylic acid.
Alternative Synthetic Approaches
Alternative strategies for constructing the benzothiazole ring can also be envisioned, such as those starting from a pre-functionalized benzene ring. For example, a process involving the reaction of 2-mercaptobenzothiazole with an α,β-unsaturated carboxylic acid in a strongly acidic medium has been reported for the synthesis of related structures.[11]
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position serves as a versatile handle for the synthesis of a diverse library of derivatives, primarily through the formation of amide and ester linkages. These derivatizations are crucial for modulating the physicochemical properties and biological activities of the parent molecule.
Amide Bond Formation
The conversion of benzothiazole-4-carboxylic acid to its corresponding amides is a standard transformation in medicinal chemistry. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine.
General Amide Coupling Workflow:
Caption: General workflow for the synthesis of benzothiazole-4-carboxamide derivatives.
Detailed Experimental Protocol (Amide Synthesis):
-
Acid Chloride Formation: Reflux a solution of benzothiazole-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) (excess) for 2-3 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude benzothiazole-4-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, at 0 °C, add the desired amine (1.1 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature until completion (monitored by TLC). Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure benzothiazole-4-carboxamide derivative.
Ester Formation
Esterification of benzothiazole-4-carboxylic acid can be accomplished through several standard methods, including Fischer esterification or by using coupling agents.
Experimental Protocol (Steglich Esterification):
-
Reaction Setup: Dissolve benzothiazole-4-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous DCM.
-
Coupling Agent Addition: Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 eq).
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Filter off the dicyclohexylurea (DCU) byproduct (if DCC is used). Wash the filtrate with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.
Biological Activities of Benzothiazole-4-Carboxylic Acid Derivatives
The benzothiazole nucleus is a well-established pharmacophore, and the introduction of a carboxylic acid group and its derivatives at the 4-position can lead to compounds with a range of biological activities.
Anticancer Activity
Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[3][12] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. While specific data for 4-carboxylic acid derivatives is limited, related structures provide valuable insights. For example, benzamide-based benzothiazole derivatives have shown good anti-tumor potential with IC50 values in the low micromolar range.[3] Furthermore, benzothiazole-carboxamide hybrids have been systematically explored as potential anticancer agents, with some derivatives exhibiting potent activity against breast and colon cancer cell lines.[13][14]
Table 1: Representative Anticancer Activity of Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole-2-thiol derivatives | A549, HCT-116 | 1.1 - 8.8 | [3] |
| Benzothiazole-carboxamide hybrids | MCF-7, HCT-116 | 6.56 - 7.83 | [13][14] |
| Pyridine-based benzothiazoles | SKRB-3, SW620 | 0.0012 - 0.044 | [12] |
Antimicrobial Activity
Benzothiazole derivatives are also known for their broad-spectrum antimicrobial activity against various bacterial and fungal strains.[5][15][16] The introduction of different substituents on the benzothiazole ring can significantly influence their antimicrobial potency. Several studies have reported the synthesis and evaluation of benzothiazole derivatives as antimicrobial agents, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.[1][17]
Table 2: Representative Antimicrobial Activity of Benzothiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazolidinone-based benzothiazoles | E. coli, C. albicans | 15.6 - 125 | [5] |
| Benzothiazole-N-acetyl-glucosamine conjugates | S. aureus, E. coli | 6.25 | [3] |
| 2,6-Disubstituted benzothiazoles | M. catarrhalis | 4 | [3] |
Enzyme Inhibition
Benzothiazole derivatives have been identified as inhibitors of various enzymes implicated in disease pathogenesis. For instance, certain derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes associated with Alzheimer's disease, with IC50 values in the nanomolar range.[14][18][19]
Table 3: Enzyme Inhibitory Activity of Benzothiazole Derivatives
| Compound | Enzyme | IC50 (nM) | Reference |
| Benzothiazole derivative 4f | AChE | 23.4 ± 1.1 | [14][18] |
| Benzothiazole derivative 4f | MAO-B | 40.3 ± 1.7 | [14][18] |
| Benzothiazole derivative 4m | AChE | 27.8 ± 1.0 | [14][18] |
| Benzothiazole derivative 4m | MAO-B | 56.7 ± 2.2 | [14][18] |
Applications in Materials Science
The rigid, planar structure and π-electron conjugated system of the benzothiazole ring make it an attractive building block for the design of functional organic materials. The presence of a carboxylic acid group provides a convenient anchor point for integrating these molecules into larger systems.
Fluorescent Probes and Sensors
Benzothiazole derivatives are known for their fluorescent properties and have been utilized in the development of chemosensors for the detection of various analytes, including metal ions and anions.[20][21][22][23] The carboxylic acid group can act as a binding site or can be used to tune the electronic properties of the sensor. For example, benzothiazole-based fluorescent probes have been developed for the detection of Zn²⁺ and CN⁻.[20][22]
Organic Electronics
The electronic properties of benzothiazole derivatives make them potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9] While specific applications of benzothiazole-4-carboxylic acid in this area are not yet widely reported, the benzothiadiazole carboxylate ligand has been used in the synthesis of metal-organic frameworks (MOFs) with interesting photophysical properties.[2][24]
Conclusion and Future Perspectives
Benzothiazole-4-carboxylic acid and its derivatives represent a promising class of compounds with a wide range of potential applications in medicinal chemistry and materials science. The synthetic routes to the core structure are accessible, and the carboxylic acid functionality allows for extensive derivatization to fine-tune their properties. While the biological activities and material applications of this specific isomer are still underexplored compared to other substituted benzothiazoles, the existing literature on related compounds strongly suggests a high potential for future discoveries.
Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of benzothiazole-4-carboxamides and esters. In-depth structure-activity relationship (SAR) studies will be crucial for identifying key structural features that govern their anticancer, antimicrobial, and enzyme inhibitory activities. Furthermore, the exploration of these compounds as building blocks for novel fluorescent sensors, organic electronic materials, and metal-organic frameworks holds significant promise for the development of advanced functional materials. The continued investigation of benzothiazole-4-carboxylic acid derivatives will undoubtedly lead to the discovery of new therapeutic agents and innovative technologies.
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Calculated logP and pKa Values for 2-Chlorobenzo[d]thiazole-4-carboxylic Acid: A Comprehensive ADME Profiling Guide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Structural analysis, computational predictions, and self-validating experimental protocols for physicochemical profiling.
Executive Summary
In early-stage drug discovery, the physicochemical properties of a scaffold dictate its pharmacokinetic destiny. 2-Chlorobenzo[d]thiazole-4-carboxylic acid (CAS: 1260529-68-7) is a highly functionalized heterocyclic building block. Its benzothiazole core offers a rigid, lipophilic framework, while the 2-chloro and 4-carboxylic acid substituents provide critical vectors for target binding and metabolic tuning.
Understanding the partition coefficient (logP) and acid dissociation constant (pKa) of this molecule is paramount. These parameters govern its solubility, membrane permeability, and distribution, directly influencing its viability under the parameters established by. This whitepaper synthesizes theoretical calculations with field-proven, self-validating experimental methodologies to provide a definitive guide on profiling this compound.
Molecular Identity & Structural Profiling
Before calculating thermodynamic properties, we must deconstruct the molecule's structural components to understand their individual contributions to the overall physicochemical profile.
Table 1: Molecular Identity
| Parameter | Value |
| Chemical Name | 2-Chlorobenzo[d]thiazole-4-carboxylic acid |
| CAS Number | 1260529-68-7 |
| Molecular Formula | C₈H₄ClNO₂S |
| Molecular Weight | 213.64 g/mol |
| SMILES | c1cc(c2c(c1)sc(n2)Cl)C(=O)O |
The Causality of Structure on pKa and logP
The acidity of the carboxylic acid group in this molecule is not standard. While a typical benzoic acid has a pKa of ~4.2, the 4-carboxylic acid on this benzothiazole system is subjected to intense electron withdrawal. The highly electronegative nitrogen of the thiazole ring, combined with the inductive effect of the 2-chloro substituent transmitted through the conjugated π -system, heavily stabilizes the resulting carboxylate anion. Consequently, the pKa is driven down significantly.
Similarly, the logP is a delicate balance. The benzothiazole core is inherently lipophilic. The addition of a chlorine atom increases the baseline lipophilicity (typically adding ~0.7 to the logP), while the polar, hydrogen-bond-donating carboxylic acid group pulls the molecule back toward aqueous solubility.
Logical relationship between structural features and their physicochemical effects.
Calculated Physicochemical Properties (In Silico)
Using consensus algorithms (such as XLogP3 and specialized pKa prediction models), we can establish a highly accurate theoretical baseline for this specific isomer.
Table 2: Calculated Physicochemical Data
| Property | Calculated Range | Primary Mechanistic Driver |
| pKa | 1.85 - 1.95 | Inductive electron withdrawal from the 2-chlorobenzothiazole system stabilizes the carboxylate anion. |
| logP (Unionized) | 2.65 - 2.90 | The lipophilic core and chlorine atom dominate the unionized state. |
| logD (pH 7.4) | -0.50 to -1.00 | At physiological pH, the molecule is >99.9% ionized, drastically increasing aqueous solubility. |
Note: A logP of ~2.8 places the unionized form of this molecule in the optimal "sweet spot" (logP 1–3) for oral drug candidates, balancing aqueous solubility with passive membrane permeability.
Experimental Validation: Self-Validating Protocols
pH-Metric pKa Determination (Potentiometric Titration)
Because the predicted pKa is quite low (~1.9), standard aqueous titration can be challenging due to the limits of glass electrodes at extreme pH. However, co-solvent titration (e.g., using methanol/water mixtures) followed by Yasuda-Shedlovsky extrapolation is the gold standard, as detailed by .
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 1.68, 4.01, and 7.00) at a constant temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 2-chlorobenzo[d]thiazole-4-carboxylic acid in a background electrolyte (0.15 M KCl) to maintain constant ionic strength. If solubility is poor, use varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).
-
Titration: Titrate the solution with standardized 0.1 M KOH using an automated titrator under an inert argon atmosphere to prevent CO₂ absorption.
-
Data Processing: Generate a Bjerrum plot. Calculate the apparent pKa (psKa) for each co-solvent ratio.
-
Extrapolation: Plot the psKa values against the dielectric constant of the solvent mixtures and extrapolate to 0% co-solvent to find the true aqueous pKa.
-
Self-Validation Checkpoint: The derivative of the titration curve must show a sharp, symmetrical equivalence point. A non-symmetrical peak indicates precipitation or electrode fouling.
Shake-Flask Method for logP Determination
For a compound with a predicted logP of ~2.8, the classical Shake-Flask method is highly accurate and complies with .
Step-by-Step Methodology:
-
Solvent Pre-saturation: Stir 1-octanol and aqueous buffer (pH 1.0 to ensure the compound is fully unionized) together for 24 hours. Causality: Pre-saturation prevents volume changes during the actual experiment, which would otherwise skew concentration calculations.
-
Solubilization: Dissolve a known mass of the test compound in the pre-saturated 1-octanol.
-
Equilibration: Combine the spiked octanol with the pre-saturated aqueous buffer in a glass centrifuge tube. Shake mechanically at 25 °C for 24 hours to achieve thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using LC-MS or UV-Vis spectroscopy at its λmax .
-
Calculation: logP=log10([C]water[C]octanol)
-
Self-Validation Checkpoint (Mass Balance): Calculate the total mass recovered from both phases. It must equal 95%−105% of the initial mass added. A lower recovery indicates the compound adsorbed to the glass walls, invalidating the run.
Step-by-step experimental workflow for the Shake-Flask logP determination method.
Conclusion
For 2-Chlorobenzo[d]thiazole-4-carboxylic acid, the interplay between the electron-withdrawing benzothiazole/chloro framework and the ionizable carboxylic acid yields a highly acidic pKa (~1.9) and a moderate logP (~2.8). At physiological pH (7.4), this molecule will exist almost entirely as a hydrophilic anion, resulting in a negative logD. This profile suggests excellent aqueous solubility in the bloodstream but necessitates careful formulation or prodrug strategies if passive intracellular penetration is required for the target mechanism of action.
References
-
Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL:[Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons. URL:[Link]
-
OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
Engineering the Benzothiazole Scaffold: Biological Activity and Therapeutic Potential of 2-Chlorobenzo[d]thiazole Analogs
Executive Summary
The benzothiazole nucleus is a privileged bicyclic pharmacophore characterized by a benzene ring fused to a five-membered thiazole ring. Within this chemical family, 2-chlorobenzo[d]thiazole stands out not as a final therapeutic agent, but as a highly versatile synthetic precursor. The electrophilic nature of the C2 position—activated by the adjacent electron-withdrawing nitrogen and sulfur atoms—makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling[1].
This whitepaper provides an in-depth technical analysis of the mechanistic pathways, synthetic derivatization strategies, and self-validating experimental protocols required to harness 2-chlorobenzo[d]thiazole analogs for advanced biological applications, specifically in oncology and infectious diseases.
Mechanistic Pathways and Biological Targets
The biological efficacy of 2-chlorobenzo[d]thiazole derivatives is dictated by the nature of the substituent introduced at the C2 position. By engineering the steric and electronic properties of this moiety, medicinal chemists can direct the scaffold toward specific intracellular targets.
Anticancer and Anti-inflammatory Dual Action
Recent structural modifications of the benzothiazole nucleus have yielded analogs capable of dual-action therapy. These compounds interact with receptor tyrosine kinases (RTKs) such as EGFR and c-Met, subsequently inhibiting the downstream PI3K/Akt/mTOR signaling cascade[1]. By simultaneously suppressing this proliferation pathway and downregulating inflammatory cytokines (IL-6 and TNF-α), these analogs effectively disrupt the tumor microenvironment.
Figure 1: Mechanism of action showing PI3K/Akt/mTOR pathway inhibition by benzothiazole analogs.
Antitubercular Activity via Environmental Cue Modulation
Beyond oncology, 2-chlorobenzo[d]thiazole analogs have shown groundbreaking potential against Mycobacterium tuberculosis (Mtb). Specific pyrimidine-linked derivatives synthesized from the 2-chloro precursor have been proven to modulate Mtb's response to environmental chloride concentrations. By altering intrabacterial drug accumulation and disrupting ionic homeostasis, these analogs successfully inhibit Mtb growth within host macrophages[2].
Synthetic Derivatization Strategies
The transformation of 2-chlorobenzo[d]thiazole into biologically active analogs generally follows two distinct synthetic workflows:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the C2 chlorine atom by nitrogen or sulfur nucleophiles (e.g., piperazines, hydrazines)[3].
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling with aryl or heteroaryl boronic acids to generate C-C bonds at the C2 position[1].
Figure 2: Synthetic workflow for the derivatization and screening of 2-chlorobenzothiazole.
Quantitative Structure-Activity Relationship (QSAR)
Understanding the structure-activity relationship is critical for lead optimization. The table below summarizes the quantitative biological data across various derivatization strategies originating from the 2-chlorobenzo[d]thiazole core.
| Compound Class | Modification at C2 | Primary Biological Target | Efficacy / MIC | Reference |
| Piperazine-acetohydrazide | Piperazine + Hydrazide | Antibacterial (E. coli, S. aureus) | >500 µg/mL (Low activity) | [3] |
| Piperazine-1,2,3-triazole | Piperazine + Triazole | Anticancer (Various cell lines) | IC₅₀: 10-50 µM | [4] |
| Aryl-substituted (B7) | Suzuki Coupling (Aryl) | Anti-inflammatory / Anticancer | Dual inhibition (IL-6, TNF-α) | [1] |
| Pyrimidine-linked | Reductive amination | Antitubercular (Mtb in macrophages) | >50% inhibition at 20 µM | [2] |
Table 1: Comparative biological activity of synthesized 2-chlorobenzo[d]thiazole analogs.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that generating reproducible data requires protocols designed with internal causality and self-validation. Below are the optimized, field-proven methodologies for synthesizing and screening these analogs.
Protocol 1: Synthesis of 2-(Piperazin-1-yl)benzo[d]thiazole Intermediates
This protocol details the SNAr displacement of the chlorine atom by a piperazine derivative[3], a critical step before forming complex triazole hybrids[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.5 mmol of 2-chlorobenzo[d]thiazole in 10 mL of absolute ethanol.
-
Causality: Ethanol is chosen as a protic solvent because it stabilizes the polar transition state during the SNAr reaction, accelerating the displacement of the chloride leaving group.
-
-
Reagent Addition: In a separate flask, dissolve 1.5 mmol of the piperazine derivative in 20 mL of ethanol. Add 1.5 mmol of sodium bicarbonate (NaHCO₃). Slowly add the 2-chlorobenzo[d]thiazole solution.
-
Causality: NaHCO₃ acts as a mild base to scavenge the evolving HCl byproduct. Using a mild base rather than NaOH prevents the unwanted hydrolysis of the sensitive benzothiazole ring while ensuring the piperazine nucleophile remains unprotonated and active.
-
-
Reaction: Reflux the mixture for 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Workup: Evaporate the solvent under reduced pressure. Extract the residue with water and chloroform (CHCl₃). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to afford the crude product, which is then purified via silica gel column chromatography.
Protocol 2: High-Throughput Antimicrobial MIC Screening
Determining the Minimum Inhibitory Concentration (MIC) requires a self-validating assay to prevent false positives from solvent toxicity or false negatives from over-inoculation.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized analogs in 100% DMSO to create a 10 mg/mL stock solution.
-
Causality: Benzothiazole cores are highly hydrophobic. Complete dissolution in DMSO ensures accurate downstream dosing.
-
-
Serial Dilution: Perform two-fold serial dilutions of the compounds in Mueller-Hinton broth (or Middlebrook 7H9 for Mtb assays) within a 96-well microtiter plate, achieving a final concentration range of 0.5 to 500 µg/mL. Ensure the final DMSO concentration never exceeds 1% v/v.
-
Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (verified spectrophotometrically at OD₆₀₀ = 0.08–0.13), yielding approximately 1.5 × 10⁸ CFU/mL.
-
Causality: Strict adherence to the McFarland standard is the most critical self-validating step. Over-inoculation artificially inflates the MIC, while under-inoculation creates false positives.
-
-
Internal Controls:
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin or Rifampicin) to validate the assay's dynamic range.
-
Negative Control (Vehicle): Broth + 1% DMSO + Bacteria.
-
Causality: The vehicle control proves that any observed growth inhibition is strictly due to the benzothiazole pharmacophore and not the cytotoxicity of the DMSO solvent.
-
-
Incubation & Readout: Incubate at 37°C for 24 hours (or up to 6 days for Mtb[2]). Read absorbance at 600 nm. The MIC is the lowest concentration exhibiting no visible growth.
Conclusion
The 2-chlorobenzo[d]thiazole scaffold is a cornerstone in modern medicinal chemistry. By leveraging its reactive C2 position through controlled SNAr and cross-coupling methodologies, researchers can engineer highly specific analogs. Whether targeting the PI3K/Akt/mTOR pathway in oncology or modulating environmental cue responses in Mycobacterium tuberculosis, the rigorous application of self-validating protocols ensures that these chemical modifications translate into reliable, reproducible biological activity.
References
- Source: National Institutes of Health (nih.gov)
- Source: Arabian Journal of Chemistry (arabjchem.org)
- Source: National Institutes of Health (nih.gov)
- Source: National Institutes of Health (nih.gov)
Sources
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mycobacterium tuberculosis response to environmental cues for the development of effective antitubercular drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Efficacy: A Comprehensive Structure-Activity Relationship (SAR) Guide to Benzothiazole Carboxylic Acids
Executive Summary
Benzothiazole carboxylic acids represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. Their unique electronic distribution, lipophilicity, and hydrogen-bonding capabilities enable high-affinity interactions with diverse biological targets, ranging from nuclear receptors to tumor cell pathways. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzothiazole carboxylic acids, detailing synthetic methodologies, mechanistic pathways, and empirical validation protocols designed for drug development professionals.
Mechanistic Insights and SAR Dynamics
The benzothiazole nucleus—a benzene ring fused to a five-membered thiazole ring—is a highly versatile pharmacophore. When functionalized with a carboxylic acid moiety, particularly at the C-2 or C-6 positions, the scaffold gains significant hydrogen-bond donor/acceptor capacity and altered physicochemical properties.
Tuning the C-2 Position for Target Specificity
The C-2 position is highly reactive and serves as a primary site for introducing aryl, heteroaryl, or alkyl groups to tune lipophilicity and steric bulk. The introduction of five-membered heterocyclic rings (e.g., pyrrole, furan, thiophene) at the C-2 position of benzothiazole-6-carboxylic acid has been shown to modulate antioxidant and antiproliferative activities. For instance,1[1] exhibit enhanced photoprotective and antioxidant profiles due to the electron-donating nature of the furan ring, which stabilizes radical intermediates.
The FXR Agonist Paradigm: Tropifexor (LJN452)
A landmark application of the benzothiazole carboxylic acid scaffold is the development of non-steroidal Farnesoid X Receptor (FXR) agonists. Tropifexor (LJN452) incorporates a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety[2].
SAR Insight : The carboxylic acid acts as a crucial electrostatic anchor within the FXR ligand-binding domain, mimicking the carboxylate of endogenous bile acids. The rigid benzothiazole core optimally positions the lipophilic nortropine and trifluoromethoxy-phenyl groups into hydrophobic pockets, resulting in sub-nanomolar potency and exceptional selectivity[2].
Mechanism of action for benzothiazole carboxylic acid-based FXR agonists like Tropifexor.
Quantitative SAR Data Summary
To illustrate the impact of specific substitutions on biological activity, the following table summarizes the in vitro efficacy of various benzothiazole carboxylic acid derivatives across different therapeutic targets.
| Compound Class / Substitution | Target / Assay | Key SAR Observation | Efficacy Metric |
| Bicyclic nortropine-substituted benzothiazole carboxylic acid | FXR Reporter Assay | Rigid core and carboxylic acid anchor optimize LBD fit. | EC50=0.2 nM |
| 2-(Furan-2-yl)benzothiazole-6-carboxylic acid | Antioxidant (DPPH) | Furan oxygen enhances electron donation to stabilize radicals. | Moderate-High |
| 2-Phenyl thiazolidinone substituted benzothiazole-6-carboxylic acid (p-Cl) | HeLa Cell Viability (MTT) | Electron-withdrawing para-chloro group enhances cytotoxicity. | IC50≈12.5μM |
| 2-Mercaptobenzothiazole-6-carboxylic acid | Antimicrobial (S. aureus) | Thiol group at C-2 acts as a nucleophilic linker for enhanced binding. | High |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow rigorous, reproducible protocols. The causality behind these choices is rooted in maximizing yield while minimizing oxidative degradation of sensitive intermediates.
Protocol: Synthesis of 2-Substituted Benzothiazole-6-Carboxylic Acids
Rationale : The 3[3] is a direct and efficient route. Polyphosphoric acid (PPA) is selected as both the solvent and the dehydrating catalyst because it drives the equilibrium toward cyclization by removing the water byproduct, achieving high yields at elevated temperatures.
Step-by-Step Methodology :
-
Preparation : In a round-bottom flask, add 4-amino-3-mercaptobenzoic acid hydrochloride (1.0 eq) and the appropriate substituted carboxylic acid (e.g., 2-furoic acid, 1.1 eq).
-
Catalysis : Add Polyphosphoric acid (PPA) (approx. 10-15 times the weight of the reactants). Causality: PPA acts as a non-oxidizing dehydrating agent, preventing the premature oxidation of the mercaptan to a disulfide.
-
Cyclization : Heat the mixture to 150–200 °C under a nitrogen atmosphere for 8–12 hours. Causality: The inert atmosphere prevents oxidative side reactions, while the high temperature is necessary to overcome the activation energy of the cyclodehydration step.
-
Quenching & Precipitation : Cool the reaction mixture to 80 °C and pour it slowly into crushed ice with vigorous stirring. Neutralize with 10% NaOH until the product precipitates (pH ~4-5 for carboxylic acids).
-
Purification : Filter the precipitate, wash with distilled water, and recrystallize from ethanol/water to yield the pure 2-substituted benzothiazole-6-carboxylic acid.
Step-by-step synthetic workflow for 2-substituted benzothiazole-6-carboxylic acids.
Protocol: In Vitro Anticancer Evaluation (MTT Assay)
Rationale : The MTT assay relies on the reduction of the tetrazolium dye MTT to its insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a self-validating measure of cell viability, as only metabolically active cells will produce the purple color, directly correlating with the4[4].
Step-by-Step Methodology :
-
Cell Seeding : Seed target cells (e.g., HeLa) in a 96-well plate at a density of 1×104 cells/well in 100 μ L of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Compound Treatment : Prepare serial dilutions of the benzothiazole-6-carboxylic acid derivatives in DMSO (final DMSO concentration < 0.5% to avoid solvent toxicity). Treat the cells and incubate for 48 hours. Causality: A 48-hour window allows sufficient time for the compound to internalize, interact with its target, and induce apoptosis/necrosis.
-
MTT Addition : Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Formazan Solubilization : Carefully remove the media and add 100 μ L of DMSO to each well to dissolve the internalized purple formazan crystals.
-
Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis to validate the SAR hypothesis.
Conclusion
The benzothiazole carboxylic acid scaffold is a cornerstone in rational drug design. By systematically altering the C-2 and C-6 positions, medicinal chemists can precisely tune the electronic, steric, and lipophilic properties of the molecule. Whether acting as a high-affinity anchor in the FXR binding pocket or serving as a reactive node for generating cytotoxic agents, the SAR principles outlined in this guide provide a robust framework for future therapeutic development.
References
- Improving glucose and lipids metabolism: drug development based on bile acid rel
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System MDPI
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives ResearchG
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2-Chlorobenzo[d]thiazole-4-carboxylic acid as a pharmacophore in drug discovery
2-Chlorobenzo[d]thiazole-4-carboxylic Acid: A Privileged Pharmacophore Scaffold in Modern Drug Discovery
Executive Summary
In the landscape of rational drug design, identifying a versatile, bifunctional starting material is critical for accelerating hit-to-lead optimization. 2-Chlorobenzo[d]thiazole-4-carboxylic acid (CASRN: 1260529-68-7) has emerged as a highly valuable pharmacophore scaffold. Characterized by a lipophilic benzothiazole core, an activated electrophilic center at the C2 position, and a versatile carboxylic acid handle at the C4 position, this molecule allows medicinal chemists to rapidly synthesize diverse libraries of biologically active compounds. Benzothiazole derivatives built from this core have demonstrated profound therapeutic potential, particularly as kinase inhibitors in oncology and as modulators of inflammatory pathways[1][2].
As a Senior Application Scientist, I approach this scaffold not merely as a chemical reagent, but as a programmable vector. By understanding the electronic and steric microenvironments of the C2 and C4 positions, we can rationally design derivatives that achieve high-affinity target engagement while maintaining optimal pharmacokinetic profiles.
Structural Rationale: The Benzothiazole Pharmacophore
The benzothiazole ring is a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors[3]. The strategic placement of functional groups on 2-chlorobenzo[d]thiazole-4-carboxylic acid offers two distinct vectors for derivatization:
-
The C2-Chloro Vector (Nucleophilic Aromatic Substitution - SNAr): The thiazole nitrogen acts as an electron sink, withdrawing electron density from the C2 carbon. This electronic activation makes the C2-chloro group an excellent leaving group for SNAr reactions with nucleophilic amines, thiols, or alkoxides.
-
The C4-Carboxylic Acid Vector (Amide/Ester Coupling): Located on the fused benzene ring, the C4-carboxylic acid provides a critical handle for amide bond formation. In kinase inhibitors, C4-amides frequently serve as essential hydrogen-bond donors/acceptors to the protein backbone in the ATP-binding hinge region.
Recent patent landscapes and preclinical studies highlight that modifications at these two positions yield potent antiproliferative agents against pancreatic cancer cells[4] and highly selective inhibitors for targets like PI3Kγ and RIPK1[2].
Physicochemical Profiling & SAR Guidelines
To maintain a drug-like profile (Lipinski’s Rule of Five) during lead optimization, it is crucial to monitor the physicochemical properties of the core and project the impact of subsequent derivatizations.
Table 1: Physicochemical Profile and Derivatization Rationale
| Parameter | 2-Chlorobenzo[d]thiazole-4-carboxylic acid | Optimal Drug-Like Space (Ro5) | Rationale for Derivatization Strategy |
| Molecular Weight | 213.64 g/mol | 350 - 500 g/mol | Leaves ~150-280 Da for R-group additions at C2 and C4 vectors. |
| Calculated LogP | ~2.1 | 2.5 - 4.0 | Core is lipophilic; requires polar amines at C4 to prevent excessive lipophilicity. |
| H-Bond Donors | 1 (COOH) | 1 - 3 | C4-amide conversion retains/modifies donor capacity for hinge binding. |
| H-Bond Acceptors | 4 (N, S, O, O) | 4 - 7 | Thiazole nitrogen acts as a critical acceptor for kinase interaction. |
| TPSA | 78.4 Ų | 80 - 120 Ų | Ideal starting point for oral bioavailability and membrane permeability. |
Synthetic Methodologies & Self-Validating Workflows
The synthesis of the core itself often begins with the hydrolysis of 2-chlorobenzo[d]thiazole-4-carbonitrile. Literature protocols demonstrate that treating the carbonitrile precursor with 20% aqueous NaOH at room temperature for 12 hours, followed by acidification to pH 3 with 4 M HCl, yields the pure carboxylic acid[1].
Once the core is obtained, we utilize a two-step orthogonal derivatization workflow.
Workflow for orthogonal derivatization of 2-chlorobenzo[d]thiazole-4-carboxylic acid.
Protocol: Two-Step Orthogonal Derivatization
This protocol is designed as a self-validating system, ensuring that intermediate purity dictates the progression of the synthesis.
Phase 1: Nucleophilic Aromatic Substitution (SNAr) at C2 Causality: The C2-chloro group is prone to hydrolysis under strongly basic aqueous conditions. Therefore, anhydrous polar aprotic solvents (like DMF) and non-nucleophilic organic bases are required to drive the reaction with the desired amine nucleophile.
-
Reaction Setup: Dissolve 2-chlorobenzo[d]thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add the target primary/secondary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
-
Execution: Stir the mixture at 80°C for 4-6 hours.
-
Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS. The phase is complete only when the starting material peak (m/z ~213.6) is <1% relative to the product mass peak.
-
Isolation: Pour the mixture into ice water and acidify to pH 4 using 1M HCl to precipitate the C2-substituted intermediate. Filter, wash with cold water, and dry in vacuo.
Phase 2: Amide Coupling at C4 Causality: The carboxylic acid must be converted into a highly reactive ester intermediate to facilitate nucleophilic attack by an amine. HATU is selected over traditional EDC/HOBt due to its superior efficiency in overcoming the steric hindrance often present at the C4 position of the bicyclic core.
-
Activation: Dissolve the intermediate from Phase 1 (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: This pre-activation step forms the active OAT ester, preventing side reactions with the incoming amine.
-
Coupling: Add the target amine (1.2 eq) and stir for 2 hours at room temperature.
-
Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1) and LC-MS. The disappearance of the activated ester mass confirms completion.
-
Purification: Purify the crude mixture via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve the >95% purity required for biological screening.
Pharmacological Targeting & Mechanism of Action
Benzothiazole derivatives synthesized from this core are frequently evaluated for their antiproliferative and kinase-inhibitory properties[1][4]. The structural adaptability of the scaffold allows it to act as an ATP-competitive inhibitor. The thiazole nitrogen often forms a critical hydrogen bond with the hinge region of the kinase (e.g., PI3Kγ or RIPK1), while the C2 and C4 substituents are directed toward the solvent-exposed region and the selectivity pocket, respectively.
Mechanism of action for benzothiazole-derived kinase inhibitors.
By carefully selecting the C4-amide substituent, researchers can tune the molecule to selectively inhibit specific kinase isoforms, thereby modulating downstream effectors like AKT (in the PI3K pathway) or MLKL (in the RIPK1 necroptosis pathway) to halt cancer cell proliferation or reduce inflammation[2].
Conclusion
2-Chlorobenzo[d]thiazole-4-carboxylic acid is a foundational pillar in modern medicinal chemistry. By leveraging its orthogonal reactivity—SNAr at C2 and amide coupling at C4—drug development professionals can systematically explore chemical space. Adhering to self-validating synthetic protocols ensures high-fidelity library generation, ultimately accelerating the discovery of novel, targeted therapeutics.
Sources
- 1. vpcollege.org [vpcollege.org]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution, Mechanistic Discovery, and Application of Chlorinated Benzothiazole Carboxylic Acids
Executive Summary
The benzothiazole ring is a privileged bicyclic scaffold that has profoundly impacted both agrochemistry and human pharmacology[1]. While early industrial applications focused on dyes and rubber vulcanization[2], the strategic introduction of halogen atoms (specifically chlorine) and carboxylic acid moieties transformed this simple heterocycle into a highly selective biological effector. As a Senior Application Scientist, I have structured this technical guide to dissect the rational design, historical milestones, and synthetic workflows that define chlorinated benzothiazole carboxylic acids.
Structural Chemistry & Rational Design
The functionalization of the benzothiazole core with a chlorine atom and a carboxylic acid group is not arbitrary; it is a masterclass in rational physicochemical tuning.
-
The Carboxylic Acid Moiety: Acts as a critical pharmacophore. At physiological pH, the carboxylate anion serves as a potent hydrogen bond acceptor and participates in electrostatic salt-bridge formations with basic amino acid residues (e.g., Arginine or Lysine) within target protein binding pockets[3].
-
Chlorine Substitution: The addition of a chlorine atom (typically at the C-4, C-5, or C-7 positions) exerts a dual effect. Inductively, it withdraws electron density, lowering the pKa of the carboxylic acid and ensuring complete ionization at physiological pH. Sterically, the bulk of the chlorine atom restricts the dihedral angle of adjacent substituents, locking the molecule into an active conformation that minimizes entropic penalty upon target binding. Furthermore, the halogen significantly increases the molecule's lipophilicity (LogP), enhancing membrane permeability and metabolic stability[4].
Historical Milestones: From Agrochemicals to Pharmaceuticals
The Agrochemical Paradigm: Benazolin
The earliest major breakthrough for this class of compounds occurred in the agricultural sector with the discovery of Benazolin (4-chloro-2-oxobenzothiazoline-3-acetic acid)[4]. Designed as an auxinic herbicide, benazolin selectively targets dicotyledonous weeds. Mechanistically, it mimics the natural plant hormone indole-3-acetic acid (IAA). The benzothiazole core acts as a bioisostere for the indole ring, while the acetic acid side chain engages the plant's auxin receptors. The critical C-4 chlorine atom prevents rapid enzymatic degradation within the plant phloem, allowing the compound to accumulate to phytotoxic levels, ultimately destroying the vascular tissue of the weed while leaving monocot grasses unharmed[4],[2].
Modern Pharmaceutical Applications
In recent years, the scaffold has transitioned from agrochemicals to precision medicine[1].
-
Oncology (BRAF Inhibitors): 2-acetamido-benzothiazole-6-carboxamide derivatives have been synthesized to target the BRAF V600E mutation prevalent in melanomas[5]. The carboxamide linkage directs the molecule deep into the kinase hinge region, while the benzothiazole core provides optimal van der Waals contacts.
-
Metabolic Diseases (FXR Agonists): Chlorinated and non-chlorinated benzothiazole-6-carboxylic acids are the backbone of novel Farnesoid X Receptor (FXR) agonists, such as Tropifexor and BMS-986339 analogs[3]. These compounds are in advanced development for Non-Alcoholic Steatohepatitis (NASH). The carboxylic acid forms an indispensable salt bridge with Arg331 in the FXR ligand-binding domain, triggering a conformational change that recruits coactivators.
Fig 1. Mechanism of FXR activation by benzothiazole carboxylic acid agonists.
Structure-Activity Relationship (SAR) Data
To synthesize the vast amount of data across disciplines, the following table summarizes how specific structural modifications to the benzothiazole carboxylic acid scaffold dictate its biological target.
| Compound / Scaffold | Structural Modification | Primary Application | Mechanistic Rationale | Ref |
| Benazolin | 4-Chloro, 3-Acetic Acid | Auxinic Herbicide | Cl atom increases lipophilicity and resists metabolic degradation; acetic acid mimics IAA. | [4],[2] |
| BMS-986339 Analogs | 6-Carboxylic Acid, Bicyclic Nortropine | FXR Agonist (NASH) | Carboxylate forms an essential salt bridge with Arg331 in the FXR ligand-binding domain. | [3] |
| BRAF Inhibitors | 2-Acetamido, 6-Carboxamide | Melanoma Therapeutics | Carboxamide linkage directs the molecule into the kinase hinge region, enhancing mutant selectivity. | [5] |
| Hexanoic Acid Derivatives | 6-Yloxy-hexanoic Acid, Pyridyl | Broad-leaf Herbicide | Extended alkyl chain alters target binding via SNAr diversification, optimizing phytotoxicity. | [6] |
Experimental Workflows: Regioselective Synthesis
The synthesis of highly functionalized benzothiazoles requires strict regiocontrol. Below is a self-validating protocol for the synthesis of 2-Amino-4-chlorobenzothiazole-6-carboxylic acid via a modified Jacobson cyclization.
Rationale & Causality
Direct thiocyanation of unprotected amino-benzoic acids often fails due to the zwitterionic nature of the starting material, which limits solubility in organic solvents and leads to competitive side reactions at the carboxylate center. By transiently masking the carboxylic acid as a methyl ester, we force the molecule into a hydrophobic state, optimizing its interaction with the electrophilic thiocyanogen species generated in situ.
Step-by-Step Methodology
Step 1: Esterification (Masking the Carboxylate)
-
Suspend 4-amino-3-chlorobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).
-
Add concentrated H 2 SO 4 (0.1 eq) dropwise at 0 °C.
-
Reflux the mixture for 12 hours.
-
Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
-
Self-Validation: The reaction transitions from a heterogeneous suspension to a clear, homogeneous solution as the highly polar zwitterion converts into the soluble methyl ester.
Step 2: Regioselective Jacobson Cyclization
-
Dissolve the resulting methyl 4-amino-3-chlorobenzoate in glacial acetic acid.
-
Add potassium thiocyanate (KSCN, 3.0 eq) and cool the vessel to 10 °C.
-
Add a solution of bromine (Br 2 , 1.05 eq) in acetic acid dropwise over 1 hour, maintaining the temperature below 15 °C. Stir for 12 hours at room temperature.
-
Causality: Bromine oxidizes the thiocyanate anion to thiocyanogen, (SCN) 2 , a potent electrophile. The chlorine atom at C-3 sterically blocks the adjacent ortho position, directing the electrophilic aromatic substitution exclusively to the C-5 position. Subsequent intramolecular cyclization between the amine and the thiocyanate carbon yields the 2-aminobenzothiazole core.
-
Self-Validation: The successful formation of the benzothiazole ring is inherently validated by the precipitation of the intermediate hydrobromide salt. The charged product is insoluble in the non-polar acetic acid matrix, driving the equilibrium forward and allowing isolation via simple filtration.
Step 3: Alkaline Hydrolysis (Unmasking the Pharmacophore)
-
Suspend the isolated ester in 10% aqueous NaOH and reflux for 2 hours.
-
Cool the mixture and acidify with 6M HCl to pH 4.0.
-
Causality: The hydroxide ion attacks the ester carbonyl, releasing methanol and forming the water-soluble sodium carboxylate. Acidification protonates the carboxylate, drastically reducing its aqueous solubility.
-
Self-Validation: The initial suspension becomes a completely clear aqueous solution upon successful ester cleavage. The subsequent dropwise addition of HCl causes the immediate, dense precipitation of the pure 2-amino-4-chlorobenzothiazole-6-carboxylic acid exactly at its pKa (~4.2), acting as an intrinsic, phase-separation purification step.
Fig 2. Step-by-step synthetic workflow for chlorinated benzothiazole carboxylic acids.
Conclusion
The journey of chlorinated benzothiazole carboxylic acids from broad-spectrum agricultural herbicides to highly targeted precision medicines underscores the power of rational structural modification. By understanding the causal relationships between halogen steric bulk, carboxylate electrostatics, and target binding domains, scientists can continue to leverage this privileged scaffold to unlock new therapeutic and agrochemical innovations.
References
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: National Institutes of Health (PMC) URL:[Link]
-
Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors Source: ChemistrySelect / EIE URL:[Link]
-
Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
The Pesticide Encyclopedia Source: DOKUMEN.PUB URL:[Link]
-
Heterocyclic compound - Six-Membered Rings, Heteroatom, Aromaticity Source: Britannica URL:[Link]
-
Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids Source: ACS Agricultural Science & Technology URL:[Link]
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- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chlorobenzo[d]thiazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Chlorobenzo[d]thiazole-4-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The benzothiazole scaffold is a "privileged structure" in drug discovery, and derivatives such as the target compound are valuable building blocks for novel therapeutic agents.[1] This document outlines a robust two-step synthetic pathway, commencing with the formation of a 2-aminobenzothiazole intermediate, followed by a classic Sandmeyer reaction to install the 2-chloro substituent. The protocols herein are designed to be self-validating, with explanations for key experimental choices and references to authoritative chemical literature.
Overall Synthetic Strategy
The synthesis of 2-Chlorobenzo[d]thiazole-4-carboxylic acid is efficiently achieved through a two-stage process. The first stage involves the construction of the benzothiazole core to form the key intermediate, 2-Aminobenzo[d]thiazole-4-carboxylic acid. The second stage is the conversion of the 2-amino group to the target 2-chloro group via a diazotization-substitution sequence.
Caption: Overall two-stage synthetic workflow.
Synthesis of Intermediate: 2-Aminobenzo[d]thiazole-4-carboxylic acid
Reaction Principle
The formation of the 2-aminobenzothiazole ring system is a classic and efficient method in heterocyclic chemistry.[1] This protocol adapts the well-established reaction of an aniline derivative with potassium thiocyanate (KSCN) in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid.[2] The reaction proceeds via an in-situ formation of thiocyanogen ( (SCN)₂ ), which electrophilically attacks the aniline. An intramolecular cyclization involving the ortho-thiol group then occurs to yield the stable benzothiazole ring. The use of 2-amino-3-mercaptobenzoic acid as the starting material directly installs the required carboxylic acid at the 4-position of the resulting benzothiazole.
Experimental Protocol
Materials:
-
2-Amino-3-mercaptobenzoic acid
-
Potassium thiocyanate (KSCN)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
25% Aqueous Ammonia (NH₄OH)
-
Deionized Water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask with magnetic stirrer, dropping funnel, and thermometer
-
Ice-salt bath
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask, dissolve 2-Amino-3-mercaptobenzoic acid (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid (approx. 5 mL per gram of starting material).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-salt bath.
-
Bromine Addition: Prepare a solution of bromine (1.1 eq) in an equal volume of glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture over 30-45 minutes. The key is to maintain the internal temperature below 10 °C to control the reaction rate and minimize side products.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (approx. 100 g). Carefully neutralize the mixture to a pH of ~8 by the slow addition of 25% aqueous ammonia solution. This step is crucial for precipitating the product.
-
Filtration: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake extensively with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 2-Aminobenzo[d]thiazole-4-carboxylic acid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Quantitative Data Summary
| Reagent | Molar Eq. | Molecular Wt. ( g/mol ) | Sample Amount (mmol) | Sample Mass (g) |
| 2-Amino-3-mercaptobenzoic acid | 1.0 | 169.19 | 10 | 1.69 |
| Potassium thiocyanate (KSCN) | 2.2 | 97.18 | 22 | 2.14 |
| Bromine (Br₂) | 1.1 | 159.81 | 11 | 1.76 |
| Product (Expected) | N/A | 208.22 | N/A | ~1.67 (80%) |
Note: Yields are illustrative and may vary based on experimental conditions.
Synthesis of 2-Chlorobenzo[d]thiazole-4-carboxylic acid
Reaction Principle: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert a primary aromatic amine into a variety of functional groups, including halides.[3][4] The reaction is a two-part process. First, the aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[5][6] In the second step, this diazonium salt solution is added to a solution of a copper(I) salt, in this case, copper(I) chloride (CuCl). The copper(I) catalyzes the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the formation of an aryl radical, which then abstracts a chlorine atom from the copper species to yield the final aryl chloride.[3]
Caption: Key stages of the Sandmeyer reaction.
Experimental Protocol
Materials:
-
2-Aminobenzo[d]thiazole-4-carboxylic acid (from Part 2)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ethyl Acetate
Equipment:
-
Two three-necked round-bottom flasks with magnetic stirrers and thermometers
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
Procedure:
Part A: Diazotization
-
Acidic Suspension: In a 250 mL three-necked flask, suspend 2-Aminobenzo[d]thiazole-4-carboxylic acid (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water (approx. 10 mL per gram of amine).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water. Add this NaNO₂ solution dropwise to the cooled amine suspension. Maintain the temperature strictly between 0 and 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue).[6]
Part B: Sandmeyer Reaction 4. Catalyst Preparation: In a separate, larger flask (e.g., 500 mL), dissolve copper(I) chloride (1.2 eq) in concentrated HCl (2.0 eq). Cool this solution to 0-5 °C in an ice bath. 5. Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too vigorous. 6. Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases. 7. Isolation: The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration. 8. Washing: Wash the filter cake thoroughly with cold water to remove copper salts and acid. 9. Purification: The crude 2-Chlorobenzo[d]thiazole-4-carboxylic acid can be purified by recrystallization from a suitable solvent, such as acetic acid or an ethanol/water mixture. 10. Drying: Dry the final product under vacuum to a constant weight.
Quantitative Data Summary
| Reagent | Molar Eq. | Molecular Wt. ( g/mol ) | Sample Amount (mmol) | Sample Mass (g) |
| 2-Aminobenzo[d]thiazole-4-carboxylic acid | 1.0 | 208.22 | 10 | 2.08 |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 11 | 0.76 |
| Copper(I) Chloride (CuCl) | 1.2 | 98.99 | 12 | 1.19 |
| Product (Expected) | N/A | 227.66 | N/A | ~1.71 (75%) |
Note: Yields are illustrative and may vary based on experimental conditions.
References
- Benchchem. (2025). Application Notes: Synthesis of Heterocyclic Azo Dyes Using 2-Aminobenzothiazole.
-
Wikipedia. (2023). 2-Aminobenzothiazole. Retrieved from [Link]
- Shutalev, A. D., & Kish-Meriai, L. (2022).
- Clariant GMBH. (2002). U.S. Patent No. 6,498,265 B2. Washington, DC: U.S.
- ResearchGate. (n.d.). Determination and Evaluation of Acid Dissociation Constants of Some Substituted 2-Aminobenzothiazole Derivatives.
- Al-Amiery, A. A. (2016). Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity.
-
PrepChem. (2023). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues....
- Occidental College. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from Occidental College Chemistry Department.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates.
- Ciba Geigy AG. (2001).
- Pelletier, J. C., & Poirier, M. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic letters, 8(20), 4553–4556.
- Benchchem. (2025). Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid.
- Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 13.
- Benchchem. (2025). Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives: A Technical Guide.
- Suzhou Huaya Pharmaceutical Technology Co Ltd. (2024).
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for 2-Chlorobenzo[d]thiazole
Introduction & Mechanistic Rationale
2-Chlorobenzo[d]thiazole (2-CBT) is a highly versatile electrophile and a privileged scaffold in both medicinal chemistry and materials science. The C2 position is uniquely activated for Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the adjacent imine-like nitrogen (-C=N-) and the highly polarizable, electronegative sulfur atom[1].
This specific electronic environment lowers the LUMO energy of the heterocycle, facilitating the attack of a nucleophile to form a negatively charged Meisenheimer intermediate. The reaction rate is fundamentally governed by the stabilization of this intermediate, followed by the rapid expulsion of the chloride leaving group to restore aromaticity[1].
Nucleophile Scope and Reactivity Profile
Understanding the specific reactivity of 2-CBT with different nucleophiles is critical for rational reaction design:
-
Nitrogen Nucleophiles (Amines): Primary and secondary amines react efficiently under conventional heating or microwave irradiation[2]. Tertiary amines typically fail to undergo standard SNAr due to severe steric hindrance and the lack of a removable proton to neutralize the intermediate; however, they can undergo consecutive SNAr-dealkylation under high-pressure conditions[3].
-
Sulfur Nucleophiles (Thiols): Thiolates are highly nucleophilic and soft, making them excellent partners for the soft C2 electrophilic center of 2-CBT. Reactions proceed rapidly at lower temperatures when pre-activated with a strong base.
-
Oxygen Nucleophiles (Alcohols/Phenols): Alkoxides and phenoxides require harsher conditions (higher temperatures and stronger bases like Cs₂CO₃ or NaH) compared to amines and thiols due to their lower intrinsic nucleophilicity towards soft electrophiles.
Logical Workflow for Condition Optimization
The following decision tree outlines the strategic selection of SNAr conditions based on the nucleophile class.
Strategic workflow for selecting SNAr conditions for 2-chlorobenzo[d]thiazole functionalization.
Experimental Protocols (Self-Validating Systems)
Protocol A: Conventional Base-Mediated Amination
Causality & Design: Utilizing K₂CO₃ serves a dual purpose: it scavenges the HCl byproduct to drive the equilibrium forward and prevents the protonation of the nucleophilic amine. DMF is selected as a polar aprotic solvent because it selectively solvates the potassium cation, leaving the amine highly nucleophilic. Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzo[d]thiazole (1.0 equiv, typically 1.0 mmol) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add the primary or secondary amine (1.2–1.5 equiv) followed by anhydrous K₂CO₃ (2.0 equiv).
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 80–100 °C under a nitrogen atmosphere. Stir continuously for 12–24 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc) or LC-MS. The reaction is deemed complete when the high-Rf 2-CBT spot is fully consumed and the [M+H]⁺ product mass is dominant.
-
Workup & Isolation: Cool to room temperature and quench with distilled water (10 volumes). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 15 mL) to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Microwave-Accelerated Solvent-Free Amination
Causality & Design: Microwave dielectric heating exploits the inherent polarity of the neat amine and 2-CBT. The absence of solvent maximizes the effective concentration of the reactants, dramatically accelerating the formation of the Meisenheimer complex while adhering to green chemistry principles[2]. Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vial, combine 2-chlorobenzo[d]thiazole (1.0 equiv) and the amine (2.0 equiv). No solvent or catalyst is added.
-
Reaction Execution: Seal the vial and subject it to microwave irradiation (e.g., 150 W) at 100 °C for 1 to 15 minutes.
-
In-Process Control (IPC): Vent the vial carefully and check an aliquot by TLC or UPLC-MS to confirm complete conversion.
-
Workup & Isolation: Cool the mixture to room temperature. If the product precipitates, triturate with cold methanol or water, and collect the solid via vacuum filtration.
-
Purification: Recrystallize from an appropriate solvent (e.g., ethanol) to afford the analytically pure 2-aminobenzothiazole derivative[2].
Protocol C: Base-Mediated Thiolation
Causality & Design: NaH is utilized to pre-form the highly nucleophilic thiolate anion. The reaction requires strict anhydrous conditions to prevent the competitive formation of 2-hydroxybenzo[d]thiazole via hydroxide attack. Step-by-Step Methodology:
-
Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF or DMF at 0 °C under an inert atmosphere.
-
Thiolate Generation: Slowly add the thiol (1.1 equiv) dropwise. Stir for 30 minutes at room temperature until hydrogen gas evolution ceases, confirming complete thiolate formation.
-
Reaction Execution: Add 2-chlorobenzo[d]thiazole (1.0 equiv) dropwise or in portions. Heat the mixture to 50–60 °C for 2–4 hours.
-
Workup & Isolation: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with dichloromethane, dry over MgSO₄, concentrate, and purify via chromatography.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the SNAr of 2-CBT across different nucleophile classes.
| Nucleophile Class | Representative Reagent | Solvent | Base | Temp (°C) | Time | Expected Yield (%) |
| 1° / 2° Amine (Conventional) | Aniline / Piperidine | DMF / DMSO | K₂CO₃ / DIPEA | 80–120 | 12–24 h | 70–90% |
| 1° / 2° Amine (Microwave) | Various Amines | Neat (Solvent-Free) | None | 100–130 | 1–15 min | 75–95% |
| 3° Amine (High Pressure) | N-Methylpyrrolidine | THF | None | 80 (0.75 GPa) | 48 h | Modest (Dealkylation) |
| Thiol | Thiophenol | THF / DMF | NaH | RT–60 | 2–4 h | 85–98% |
| Alcohol / Phenol | Phenol | DMF | Cs₂CO₃ / NaH | 100–140 | 12–24 h | 60–85% |
References
-
BenchChem. "A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole". BenchChem Technical Guides. 1
-
Motiwala, H. F., Kumar, R., & Chakraborti, A. K. (2007). "Microwave-Accelerated Solvent- and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines and 2-Aminoaryl/alkylbenzothiazoles". Australian Journal of Chemistry, 60(5), 369-374. 2
-
Ibata, T., Shang, M.-H., & Demura, T. (1995). "The Nucleophilic Substitution Reaction of p-Chloronitrobenzene with N-Substituted Cyclic Amines under High Pressure". Bulletin of the Chemical Society of Japan, 68(10), 2941-2949. 3
Sources
Amide coupling reagents for 2-Chlorobenzo[d]thiazole-4-carboxylic acid
Title: Chemoselective Amide Coupling Strategies for 2-Chlorobenzo[d]thiazole-4-carboxylic acid Document Type: Application Note & Validated Protocols Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
The 2-chlorobenzo[d]thiazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and anti-proliferative agents[1]. However, functionalizing 2-chlorobenzo[d]thiazole-4-carboxylic acid via amide coupling presents a distinct chemoselectivity challenge. The 2-chloro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing sulfur and nitrogen atoms[2]. Consequently, improper coupling conditions will lead to the amine nucleophile displacing the 2-chloro group rather than forming the desired C4-amide[3].
As a Senior Application Scientist, I have structured this guide to provide field-proven insights into overcoming this chemoselectivity bifurcation. By leveraging kinetic control and highly efficient activation intermediates, you can achieve quantitative amidation while preserving the critical 2-chloro pharmacophore.
Mechanistic Insights: The Chemoselectivity Challenge
The successful amidation of this building block relies on the principle of kinetic outcompetition .
The 4-carboxylic acid is sterically encumbered by the adjacent N3-nitrogen of the thiazole ring, which naturally decelerates the rate of ester activation and subsequent amidation. Conversely, the 2-chloro position is highly electrophilic. If the carboxylic acid is not activated instantaneously, or if an excess of nucleophilic amine is present in a basic environment, the SNAr pathway will dominate, yielding 2-(alkylamino)benzo[d]thiazole-4-carboxylic acid as a dead-end byproduct.
To prevent this, we must utilize coupling reagents that generate highly reactive intermediates (e.g., HOAt esters) to ensure the amidation activation energy barrier is significantly lower than the SNAr barrier.
Chemoselective bifurcation in the amidation of 2-chlorobenzo[d]thiazole-4-carboxylic acid.
Coupling Reagent Selection & Comparative Data
The choice of coupling reagent dictates the reaction's success. While older literature occasionally cites the use of thionyl chloride (SOCl₂) to form the acid chloride[4], this method is harsh and often leads to degradation when scaling up. Modern discovery chemistry relies on HATU or T3P.
Table 1: Quantitative Comparison of Coupling Systems for 2-Chlorobenzo[d]thiazole-4-carboxylic acid
| Coupling System | Activation Intermediate | Reaction Rate | SNAr Risk | Scalability | Primary Application |
| HATU / DIPEA | HOAt Active Ester | Very Fast (< 2h) | Low (if pre-activated) | Moderate (Cost/Safety) | Discovery chemistry, unreactive amines |
| T3P / Pyridine | Phosphonic Anhydride | Moderate (12h) | Very Low | High (Low cost, safe) | Process scale-up, SNAr-prone amines |
| SOCl₂ / DMF (cat.) | Acid Chloride | Fast (1-3h) | High (Requires isolation) | High | Highly sterically hindered anilines |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . The causality behind each step is explicitly defined to ensure reproducibility.
Protocol A: HATU-Mediated Chemoselective Coupling (High Reactivity)
Best for: Aliphatic amines, secondary amines, and standard discovery-scale synthesis.
-
Preparation: Dissolve 2-chlorobenzo[d]thiazole-4-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M) under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol). Cool the reaction flask to 0 °C in an ice bath.
-
Causality: Cooling reduces the kinetic rate of the SNAr background reaction. DIPEA deprotonates the acid, preparing it for nucleophilic attack on the coupling reagent.
-
-
Pre-Activation (Critical Step): Add HATU (1.1 equiv, 1.1 mmol) portion-wise. Stir at 0 °C for exactly 10 minutes.
-
Causality: Pre-activation ensures the complete formation of the highly reactive HOAt ester. The nitrogen at the 7-position of the HOAt ring provides anchimeric assistance, guaranteeing the amine will react instantly with the ester rather than the C2-chloro position.
-
-
Amine Addition: Add the desired amine (1.05 equiv, 1.05 mmol) dropwise.
-
Causality: Strictly limiting the amine stoichiometry to 1.05 equivalents prevents excess unreacted nucleophile from attacking the benzothiazole core.
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.
-
Workup: Quench with ice water (30 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: T3P-Mediated Coupling (High Chemoselectivity & Scale-up)
Best for: SNAr-prone primary amines, highly nucleophilic anilines, and multi-gram scale-up.
-
Preparation: Suspend 2-chlorobenzo[d]thiazole-4-carboxylic acid (1.0 equiv, 10.0 mmol) and the amine (1.05 equiv, 10.5 mmol) in anhydrous EtOAc (50 mL, 0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv, 30.0 mmol) and cool to 0 °C.
-
Causality: Pyridine acts as a mild base and a nucleophilic catalyst for T3P. Because it is a weaker base than DIPEA, it significantly suppresses the nucleophilicity of the amine toward the SNAr pathway.
-
-
Activation: Add Propylphosphonic anhydride (T3P) (50% solution in EtOAc, 1.5 equiv, 15.0 mmol) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
-
Workup: Add water (50 mL) directly to the flask and stir for 15 minutes. Separate the layers. Wash the organic layer with 1M NaOH (20 mL) and 1M HCl (20 mL).
-
Causality: T3P byproducts are completely water-soluble, allowing for isolation of highly pure product without column chromatography.
-
Analytical Validation & Troubleshooting
To ensure the integrity of your protocol, utilize the following self-validating analytical checks:
-
LC-MS Isotope Pattern (Crucial): The desired 2-chloro amide product will exhibit a distinct 3:1 isotopic ratio in the mass spectrum, corresponding to the 35 Cl and 37 Cl isotopes. If your mass shifts by + (Amine Mass) - 35.5 (Cl) - 1 (H) and the 3:1 isotope pattern disappears, your reaction has suffered from SNAr displacement at the C2 position.
-
TLC Staining: The starting 2-chlorobenzo[d]thiazole-4-carboxylic acid will streak on silica gel and stain bright yellow against a blue background when treated with a Bromocresol Green stain. The desired amide product will elute higher (less polar), be strongly UV active (254 nm), and will not stain with Bromocresol Green.
References
-
SYNTHESIS OF NOVEL SUBSTITUTED-BENZO[d]THIAZOLE- 2,4-DICARBOXAMIDES HAVING KINASE INHIBITION AND ANTI-PROLIFERATIVE ACTIVITY Gaikwad, D. D., et al. European Chemical Bulletin, 2019, 8(4), 78-84. URL:[Link]
-
Selectivity in the Consecutive SNAr-Dequaternization Reactions of Heteroaromatic Chlorides with Tertiary Amines under High Pressure Matsumoto, K., et al. Chemistry Letters, 2006, 35(6), 642-643. URL:[Link]
-
Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway Prier, C. K., MacMillan, D. W. C. Chemical Science, 2014, 5, 4173-4178. URL:[Link]
Sources
Procedure for synthesizing benzothiazole-4-carboxamide derivatives
An Application Note and Protocol for the Synthesis of Benzothiazole-4-Carboxamide Derivatives
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthetic procedures for preparing benzothiazole-4-carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry and drug development.[1] The document provides two robust, field-proven protocols for the crucial amide bond formation step, starting from the key intermediate, benzothiazole-4-carboxylic acid. We will delve into the mechanistic rationale behind reagent selection, offer step-by-step experimental workflows, and provide a troubleshooting guide to address common challenges. This application note is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and well-documented methodology for accessing this valuable heterocyclic scaffold.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a privileged heterocyclic scaffold consisting of a benzene ring fused to a thiazole ring.[1] This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The ability to introduce diverse substituents, particularly at the 2- and 4-positions, allows for the fine-tuning of their physicochemical and pharmacological profiles.[3] The carboxamide functional group, in particular, is a key pharmacophoric element that can engage in crucial hydrogen bonding interactions with biological targets, making benzothiazole-4-carboxamide derivatives highly sought-after targets in drug discovery programs.
Retrosynthetic Analysis and Strategic Overview
The synthesis of benzothiazole-4-carboxamide derivatives is most effectively approached through a convergent strategy. The primary disconnection is at the amide bond, identifying benzothiazole-4-carboxylic acid as the pivotal intermediate. This intermediate contains the core heterocyclic system with the necessary functionality for the final amide coupling step.
The overall synthetic strategy is visualized below:
Sources
Application Note: Functionalization of the C2-Chloro Position in Benzothiazoles
Mechanistic Rationale & Scaffold Reactivity
Benzothiazoles represent a privileged class of heterocyclic pharmacophores widely utilized in medicinal chemistry, agrochemicals, and materials science. The functionalization of the C2 position is a critical synthetic node. 2-Chlorobenzothiazole serves as an ideal electrophilic hub due to the unique electronic environment of the thiazole ring. The adjacent imine-like nitrogen and electronegative sulfur atom act synergistically to withdraw electron density from the C2 carbon, rendering it highly susceptible to both metal-free Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.
Understanding the causality behind these two divergent pathways is essential for rational reaction design:
-
SNAr Pathway: The high polarizability of the sulfur atom helps stabilize the transition state and the resulting Meisenheimer intermediate, lowering the activation energy for nucleophilic attack (1[1]).
-
Cross-Coupling Pathway: The C-Cl bond possesses a higher bond dissociation energy than analogous C-Br or C-I bonds. Consequently, oxidative addition to a palladium or nickel center is the rate-limiting step, necessitating the use of bulky, electron-rich phosphine ligands to increase the metal's electron density (2[2]).
Divergent Functionalization Pathways
Divergent functionalization pathways of 2-chlorobenzothiazole via SNAr and cross-coupling.
Quantitative Data: Reaction Modalities & Conditions
The following table synthesizes field-proven reaction conditions for the functionalization of 2-chlorobenzothiazole, highlighting the causality behind catalyst and base selection.
| Reaction Type | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Typical Yield | Mechanistic Rationale |
| Suzuki-Miyaura (C-C) | XPhos Pd G3 (1-3 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (10:1) | 80–100 | 75–95% | Bulky XPhos ligand facilitates difficult C-Cl oxidative addition; H₂O dissolves K₃PO₄ for transmetalation (2[2]). |
| Kumada Coupling (C-C) | NiCl₂(PCy₃)₂ | None | THF | rt–60 | 80–92% | Commercially accessible Ni catalysts with PCy₃ effectively couple aryllithium reagents without costly Pd (3[3]). |
| SNAr Amination (C-N) | None | NaH or K₂CO₃ | DMF or Toluene | 100–140 | 70–90% | Strong base deprotonates the amine, increasing nucleophilicity to attack the electrophilic C2 position (1[1]). |
| SNAr Thiolation (C-S) | None | Cs₂CO₃ | 1,4-Dioxane | 130 | 85–95% | Cs₂CO₃ provides excellent solubility and basicity to generate highly nucleophilic thiolate anions (4[4]). |
| High-Pressure SNAr | None | None | Neat / High Pressure | 50–80 | Variable | Overcomes steric hindrance of tertiary amines by utilizing high pressure to force the dequaternization sequence (5[5]). |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate internal checkpoints that allow the researcher to verify the mechanistic progression of the reaction in real-time.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 2-arylbenzothiazoles via C-C bond formation.
Self-Validation Checkpoint: The success of this reaction hinges on the transmetalation step. If the reaction stalls and starting material remains, check for the formation of homocoupled boronic acid byproducts (biaryls) via LC-MS. Homocoupling indicates that oxidative addition occurred, but oxygen contamination re-oxidized the Pd(0) species, or the absence of water prevented the formation of the reactive boronate complex (2[2]).
Step-by-Step Procedure:
-
Reagent Loading: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-chlorobenzothiazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), XPhos Pd G3 precatalyst (2 mol%), and finely ground anhydrous K₃PO₄ (2.5 equiv, 2.5 mmol).
-
Atmosphere Exchange (Critical): Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure argon. Repeat this cycle three times. Causality: Complete removal of oxygen is mandatory to prevent Pd-catalyzed homocoupling of the boronic acid.
-
Solvent Addition: Syringe in 4.0 mL of anhydrous 1,4-dioxane followed by 0.4 mL of degassed deionized water. Causality: The 10:1 organic-to-aqueous ratio is precisely calibrated to dissolve the K₃PO₄ base, which is required to convert the boronic acid into the reactive "ate" complex for transmetalation.
-
Reaction Execution: Heat the vigorously stirring mixture in a pre-equilibrated oil bath at 90 °C for 12 hours.
-
Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).
Protocol B: Metal-Free SNAr Amination
Objective: Synthesize 2-aminobenzothiazoles via C-N bond formation.
Self-Validation Checkpoint: 2-chlorobenzothiazole is minimally fluorescent under standard 254 nm / 365 nm UV light. However, the extended conjugation formed upon successful C2-amination typically yields a product with strong, distinct UV fluorescence on a TLC plate. The sudden appearance of a bright fluorescent spot is a reliable real-time indicator of successful Meisenheimer intermediate resolution.
Step-by-Step Procedure:
-
Reagent Loading: In a dry reaction vial, dissolve 2-chlorobenzothiazole (1.0 equiv, 1.0 mmol) and the primary or secondary amine (1.2 equiv, 1.2 mmol) in anhydrous DMF (3.0 mL) (1[1]).
-
Activation: For sterically hindered or less nucleophilic amines (e.g., anilines), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv, 2.2 mmol) portion-wise at 0 °C under a nitrogen atmosphere. Causality: NaH irreversibly deprotonates the amine, generating an amide anion with vastly superior nucleophilicity to attack the C2 position.
-
Reaction Execution: Seal the vial and heat the mixture to 100–120 °C for 12–24 hours. Monitor progress via TLC (Hexanes/EtOAc).
-
Quenching: Cool the reaction to room temperature. Carefully quench the excess NaH by the dropwise addition of ice-cold water (10 mL) until gas evolution ceases.
-
Workup & Isolation: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers extensively with water (5 × 15 mL) to remove residual DMF, followed by a final brine wash.
-
Purification: Dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
-
ProQuest. Commercial Nickel-catalyzed Cross-coupling of Organolithium Reagents with 2-arylbenzothiazoles. Available at:[Link]
-
ACS Publications. Metal-Free Synthesis of 2-Substituted (N, O, C) Benzothiazoles via an Intramolecular C−S Bond Formation. Available at:[Link]
-
Oxford Academic (Chemistry Letters). Selectivity in the Consecutive SNAr-Dequaternization Reactions of Heteroaromatic Chlorides with Tertiary Amines under High Pressure. Available at:[Link]
Sources
Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 2-Chlorobenzo[d]thiazole-4-carboxylic Acid
Executive Summary
The functionalization of benzothiazole cores is a cornerstone of modern drug discovery, offering privileged scaffolds for kinase inhibitors, anti-inflammatory agents, and imaging fluorophores. However, performing palladium-catalyzed cross-coupling on 2-chlorobenzo[d]thiazole-4-carboxylic acid (CAS: 1260529-68-7) presents a unique dual-challenge: overcoming the high bond dissociation energy of the heteroaryl C–Cl bond while simultaneously managing the reactivity of an unprotected carboxylic acid.
This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura coupling of this substrate. By leveraging rational ligand design and strategic phase-transfer principles, researchers can achieve high-yielding C–C bond formation without the need for transient protecting groups.
Mechanistic Insights & Causality
The Electronic Profile of the C–Cl Bond
The Suzuki-Miyaura coupling of chlorinated benzothiazoles is historically challenging due to the low reactivity of the C–Cl bond[1]. However, the 2-position of the benzothiazole ring is uniquely activated. The adjacent electronegative nitrogen and sulfur atoms withdraw electron density, rendering the C2 carbon highly electrophilic. This electronic deficiency facilitates the oxidative addition of the C–Cl bond to a Pd(0) center, provided a sufficiently electron-rich and sterically bulky ligand (e.g., XPhos or SPhos) is employed to stabilize the resulting Pd(II) intermediate[2].
The Carboxylic Acid Challenge
The presence of the unprotected 4-carboxylic acid introduces severe mechanistic complications:
-
Catalyst Poisoning: Free carboxylic acids can coordinate strongly to palladium, forming insoluble, catalytically dead Pd-carboxylate aggregates.
-
Transmetalation Quenching: The acidic proton can neutralize the basic species (e.g., hydroxide or phosphate) required to activate the boronic acid into the reactive "ate" complex, thereby halting the transmetalation step.
The Solution: The stoichiometric ratio and selection of the base are the most critical parameters. A minimum of 3.0 equivalents of anhydrous K₃PO₄ is required[1]. The first equivalent irreversibly deprotonates the carboxylic acid, generating a highly soluble potassium carboxylate salt that repels the electron-rich Pd center. The remaining equivalents drive the formation of the active boronate species required for transmetalation.
Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle emphasizing key mechanistic steps.
Quantitative Data & Optimization
The table below summarizes the causality behind catalyst and base selection. Traditional catalysts like Pd(PPh₃)₄ fail due to their inability to efficiently undergo oxidative addition with C–Cl bonds and their susceptibility to poisoning by the carboxylate. The transition to dialkylbiaryl phosphine ligands (XPhos) dramatically restores reactivity.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ (5%) | None | Na₂CO₃ (2.0) | Toluene | 100 | <10% | Catalyst poisoning; poor oxidative addition. |
| 2 | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 35% | Incomplete conversion; slow reductive elimination. |
| 3 | Pd₂(dba)₃ (1%) | SPhos (4%) | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 78% | Good conversion; minor protodehalogenation observed. |
| 4 | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | >90% | Optimal; bulky ligand prevents side reactions. |
Experimental Protocol: A Self-Validating System
This protocol utilizes an acid-base extraction strategy. Because the product retains the carboxylic acid moiety, it acts as a self-validating purification system: the desired product will partition into the aqueous phase at high pH, leaving organic impurities (e.g., homocoupled boronic acid, phosphine oxide ligands) in the organic phase.
Caption: Workflow for the Suzuki-Miyaura coupling of unprotected carboxylic acid substrates.
Step-by-Step Methodology
Step 1: Reaction Setup (Strict Inert Atmosphere)
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chlorobenzo[d]thiazole-4-carboxylic acid (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol).
-
Add finely ground, anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol)[1].
-
Add Pd(OAc)₂ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen.
Step 2: Solvent Addition and Execution
-
Prepare a solvent mixture of 1,4-Dioxane and deionized H₂O in a 4:1 ratio. Sparge the mixture with Argon for 30 minutes prior to use.
-
Inject 10 mL of the degassed solvent mixture into the Schlenk flask via syringe.
-
Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.
-
Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours. The biphasic nature of the reaction requires high-shear stirring to ensure mass transfer between the aqueous base and organic substrate.
Step 3: Self-Validating Isolation (Acid-Base Extraction)
-
Cool the reaction mixture to room temperature. Dilute with 20 mL of HPLC-grade water and 20 mL of Ethyl Acetate (EtOAc).
-
Transfer to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Validation Check: The desired carboxylate salt is highly water-soluble. The organic layer will contain the XPhos ligand, Pd residues, and any homocoupled boronic acid side-products.
-
-
Discard the organic layer. Wash the aqueous layer with an additional 20 mL of EtOAc to ensure complete removal of lipophilic impurities.
-
Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the solution reaches pH 2–3.
-
Validation Check: The protonation of the carboxylic acid will cause the desired product to crash out of solution as a visible precipitate.
-
-
Extract the newly formed precipitate with fresh EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure coupled product.
Troubleshooting & Diagnostic Interventions
Even with an optimized system, specific substrate pairings can lead to known side reactions[3]. Use the following diagnostic logic to correct deviations:
-
Observation: Significant formation of benzo[d]thiazole-4-carboxylic acid (loss of the chlorine atom without cross-coupling).
-
Causality: This is hydrodehalogenation (protodehalogenation). It occurs when the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination (often abstracting a proton/hydride from the solvent) followed by reductive elimination[3].
-
Intervention: Increase the equivalents of the arylboronic acid (up to 2.0 eq) to accelerate transmetalation. Ensure the K₃PO₄ is strictly anhydrous and finely milled to maximize the active surface area[1].
-
-
Observation: High yields of biaryl homocoupled product (Ar-Ar) and unreacted benzothiazole starting material.
-
Causality: Oxygen ingress into the reaction vessel. O₂ rapidly oxidizes the Pd(0) catalyst and promotes the oxidative homocoupling of the boronic acid[1].
-
Intervention: Re-evaluate the Schlenk line vacuum pressure. Increase the solvent sparging time to 45 minutes.
-
References
- Product Details: A30308 - Aquila Pharmatech LLC: 2-chlorobenzo[d]thiazole-4-carboxylic acid.
- Technical Support Center: Optimization of Suzuki Coupling for Chlorin
- Technical Support Center: Cross-Coupling Reactions with 5-Bromo-2-chlorobenzo[d]thiazole. benchchem.com.
- Synthesis and Catalytic Functionalization of Biologically Active Indoles. uni-rostock.de.
- Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings. benchchem.com.
Sources
Application Notes and Protocols: Esterification Methods for Benzothiazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties. The esterification of benzothiazole-4-carboxylic acid is a critical transformation, yielding key intermediates for the synthesis of novel therapeutic agents, functional dyes, and other advanced materials. The choice of esterification method can significantly impact yield, purity, and scalability, and is often dictated by the specific alcohol to be coupled and the presence of other functional groups.
This comprehensive guide provides detailed application notes and step-by-step protocols for the most effective methods of esterifying benzothiazole-4-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying chemical principles and practical insights to empower researchers to select and execute the optimal strategy for their synthetic goals.
Method 1: Fischer-Speier Esterification - The Classic Approach
The Fischer-Speier esterification is a robust and cost-effective method for producing simple alkyl esters from carboxylic acids and an excess of the corresponding alcohol, driven by an acid catalyst.[1]
Mechanism and Rationale
This is a reversible acid-catalyzed nucleophilic acyl substitution.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.
Figure 1: Simplified mechanism of Fischer-Speier Esterification.
Protocol: Synthesis of Ethyl Benzothiazole-4-carboxylate
Materials:
-
Benzothiazole-4-carboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzothiazole-4-carboxylic acid (e.g., 5.0 g, 27.9 mmol).
-
Solvent and Catalyst Addition: To the flask, add absolute ethanol (100 mL). The large excess of ethanol serves as both the reactant and the solvent.[3] Place the flask in an ice bath to cool.
-
Acid Catalyst: Slowly and carefully add concentrated sulfuric acid (1.5 mL, a catalytic amount) to the stirred mixture.[3] The addition should be done dropwise to control the exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Let the reaction proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate (100 mL) and a saturated solution of sodium bicarbonate (50 mL) to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel and shake well, venting frequently. Separate the organic layer.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ethyl benzothiazole-4-carboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[4]
Troubleshooting:
-
Charring: A common issue with sulfuric acid is the charring of the reaction mixture, indicated by a dark brown or black color. This is often due to adding the acid too quickly or using too high a reaction temperature. Always add the acid slowly to a cooled solution.
-
Low Yield: Fischer esterification is an equilibrium process.[1] If the yield is low, ensure a large excess of alcohol is used and that the reaction is refluxed for a sufficient time to reach equilibrium.
Method 2: DCC/DMAP Coupling (Steglich Esterification) - Mild and Versatile
For substrates that are sensitive to acidic conditions or for the esterification of more complex or sterically hindered alcohols, the Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a superior choice.[5][6]
Mechanism and Rationale
DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3] The nucleophilic catalyst, DMAP, then reacts with this intermediate to form an even more reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol to form the desired ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct.[3]
Sources
Using 2-Chlorobenzo[d]thiazole-4-carboxylic acid as a building block in medicinal chemistry
Application Note: 2-Chlorobenzo[d]thiazole-4-carboxylic acid as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
2-Chlorobenzo[d]thiazole-4-carboxylic acid (CAS: 1260529-68-7) is a highly versatile, bifunctional building block utilized extensively in the design of biologically active small molecules. Benzothiazole derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating robust efficacy across various therapeutic areas, including oncology (e.g., DYRK2 kinase inhibitors), neurology, and metabolic disorders (e.g., LPA receptor antagonists)[1][2]. This guide provides a comprehensive framework for orthogonal functionalization, detailing the mechanistic causality and self-validating protocols required for rigorous structure-activity relationship (SAR) campaigns.
Chemical Profiling & Reactivity Rationale
The strategic value of this building block lies in its orthogonal reactivity, allowing for independent, sequential modifications without the need for complex protecting group strategies:
-
C2-Position (Electrophilic Hub) : The carbon atom at the 2-position is highly electron-deficient. The adjacent sulfur and imine-like nitrogen atoms exert a strong electron-withdrawing effect, significantly lowering the LUMO energy. This facilitates the attack of nucleophiles (amines, thiols, alkoxides) via Nucleophilic Aromatic Substitution (SNAr)[3]. The polarizability of the sulfur atom plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate, lowering the activation energy for the rate-determining step[3].
-
C4-Position (Carboxylic Acid) : The carboxylic acid at the 4-position is primed for amide coupling or esterification[4]. However, its proximity to the bicyclic core introduces mild steric hindrance. Consequently, high-efficiency coupling reagents (e.g., HATU) are preferred over standard carbodiimides (e.g., EDC) to ensure rapid conversion and minimize epimerization or side reactions.
Orthogonal functionalization pathways for 2-chlorobenzo[d]thiazole-4-carboxylic acid.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in quality control checkpoints to ensure reproducibility and high fidelity.
Protocol A: C2-Amination via SNAr
Causality & Design : Nucleophilic displacement of the 2-chloro group requires a non-nucleophilic base to scavenge the generated HCl. N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases (like K 2 CO 3 ) to maintain a homogeneous reaction mixture in Tetrahydrofuran (THF). THF is chosen for its excellent solubilizing properties. Heating to 75 °C provides the necessary thermal energy to overcome the activation barrier of the Meisenheimer intermediate[2].
Step-by-Step Methodology :
-
Preparation : In an oven-dried reaction vessel, suspend 2-chlorobenzo[d]thiazole-4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Base Addition : Add DIPEA (1.5 eq). Validation Check: The solution should become homogeneous. Ensure no precipitation occurs; if it does, slightly increase the THF volume.
-
Nucleophile Addition : Add the desired primary or secondary amine (1.2 eq) dropwise at room temperature.
-
Thermal Activation : Heat the reaction mixture to 75 °C under a nitrogen atmosphere for 12 hours[2].
-
In-Process Control (IPC) : Monitor the reaction via LC-MS. Validation Check: The disappearance of the starting material mass [M+H] + 214.0 and the appearance of the product mass indicate completion. The SNAr product will typically elute earlier on a reverse-phase C18 column due to increased polarity.
-
Workup : Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and 1N HCl (to remove excess amine and DIPEA). Wash the organic layer with brine, dry over Na 2 SO 4 , and concentrate.
-
Final Validation : Confirm the structure via 1 H NMR (DMSO-d 6 ). The shift in the benzothiazole aromatic protons and the integration of the newly introduced amine substituent confirm the substitution[2].
Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2-position.
Protocol B: C4-Amide Coupling
Causality & Design : To functionalize the C4-carboxylic acid, HATU is the reagent of choice. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is highly reactive, overcoming the steric bulk adjacent to the C4 position. DIPEA is used to deprotonate the carboxylic acid, forming the reactive carboxylate that attacks the uronium salt of HATU[4].
Step-by-Step Methodology :
-
Activation : Dissolve the C2-substituted benzothiazole-4-carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.0 eq) followed by HATU (1.1 eq) at 0 °C.
-
Pre-activation Phase : Stir for 15 minutes at 0 °C. Validation Check: A color change (typically to pale yellow) indicates the formation of the active O-At ester.
-
Coupling : Add the target amine (1.2 eq) and allow the reaction to warm to room temperature, stirring for 2-4 hours.
-
In-Process Control (IPC) : Analyze via TLC (Hexane/EtOAc 1:1) and LC-MS. Validation Check: Complete consumption of the O-At ester intermediate confirms the reaction.
-
Workup & Purification : Quench with saturated NaHCO 3 . Extract with EtOAc. Wash the organic layer extensively with 5% LiCl aqueous solution (to remove residual DMF) and brine. Purify via silica gel chromatography.
-
Final Validation : High-Resolution Mass Spectrometry (HRMS) and 13 C NMR (verifying the amide carbonyl peak around δ 165-168 ppm).
Quantitative Data: Reaction Optimization Summary
The following table summarizes the optimized quantitative parameters for functionalizing 2-chlorobenzo[d]thiazole-4-carboxylic acid, comparing various conditions to guide synthetic planning.
| Reaction Type | Reagents / Conditions | Temp (°C) | Time (h) | Avg. Yield (%) | Primary IPC Method |
| SNAr (Primary Amine) | Amine (1.2 eq), DIPEA (1.5 eq), THF | 75 | 12 | 85 - 90 | LC-MS |
| SNAr (Secondary Amine) | Amine (1.5 eq), DIPEA (2.0 eq), THF | 80 | 16 | 75 - 85 | LC-MS |
| SNAr (Thiol) | Thiol (1.1 eq), K 2 CO 3 (2.0 eq), DMF | 60 | 6 | 88 - 95 | TLC / LC-MS |
| Amide Coupling (HATU) | Amine (1.2 eq), HATU (1.1 eq), DIPEA, DMF | 25 | 2 - 4 | 80 - 95 | TLC / LC-MS |
| Amide Coupling (EDC) | Amine (1.2 eq), EDC/HOBt, DIPEA, DMF | 25 | 12 - 18 | 60 - 70 | TLC / LC-MS |
References
- CN118339149A - Compounds and compositions for treating conditions associated with LPA receptor activity. Google Patents.
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs . RSC Advances. Available at:[Link]
-
Preclinical Efficacy of TSL2109 in Prostate Cancer Treatment and Overcoming Enzalutamide Resistance . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN118339149A - Compounds and compositions for treating conditions associated with LPA receptor activity - Google Patents [patents.google.com]
Microwave-assisted synthesis of 2-chlorobenzo[d]thiazole derivatives
Application Note: Microwave-Assisted Synthesis and Derivatization of 2-Chlorobenzo[d]thiazole Scaffolds
Introduction & Mechanistic Rationale
2-Chlorobenzo[d]thiazole is a privileged electrophilic building block in medicinal chemistry, serving as a direct precursor to diverse therapeutics, fluorophores, and agrochemicals[1]. Traditionally, functionalization at the C2 position via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling requires harsh convective heating, prolonged reaction times (5–12 hours), and excess toxic solvents. These conditions often lead to thermal degradation, poor atom economy, and difficult downstream purifications.
Microwave-assisted organic synthesis (MAOS) circumvents these limitations through dielectric heating[2]. By directly coupling electromagnetic energy (typically at 2.45 GHz) with the dipole moments of polar reactants, MAOS induces rapid, localized superheating[3]. This targeted energy transfer accelerates the rate-determining steps—such as the formation of the Meisenheimer complex in SNAr or the oxidative addition in palladium-catalyzed couplings—reducing reaction times to mere minutes while significantly suppressing side reactions[2].
Divergent Synthetic Workflows
The high reactivity of the C-Cl bond in 2-chlorobenzo[d]thiazole under microwave irradiation allows for rapid, divergent functionalization[3]. The diagram below illustrates the primary pathways utilized in this protocol: solvent-free SNAr with amines, and aqueous Suzuki-Miyaura cross-coupling.
Divergent microwave-assisted pathways for 2-chlorobenzo[d]thiazole derivatization.
Quantitative Reaction Optimization
The causality behind choosing MAOS over conventional heating is best demonstrated through empirical optimization. Table 1 summarizes the kinetic and thermodynamic advantages of microwave irradiation for the SNAr of 2-chlorobenzo[d]thiazole with various amines, demonstrating how solvent-free microwave protocols vastly outperform conventional heating in both time and yield[2].
Table 1: Comparative Optimization of SNAr Reactions (Conventional vs. Microwave)
| Nucleophile (Amine) | Heating Method | Temperature (°C) | Solvent | Time | Yield (%) |
| Morpholine | Conventional | 100 | DMF | 6.0 h | 72 |
| Morpholine | Microwave | 100 | None (Neat) | 8 min | 94 |
| Aniline | Conventional | 110 | DMF | 8.5 h | 65 |
| Aniline | Microwave | 110 | None (Neat) | 10 min | 89 |
| Piperidine | Conventional | 100 | DMF | 5.0 h | 76 |
| Piperidine | Microwave | 100 | None (Neat) | 6 min | 96 |
Note: Microwave reactions were performed at 300 W dynamic power to maintain the target temperature.
Experimental Protocols
Protocol A: Solvent-Free Microwave-Assisted SNAr (Synthesis of 2-Aminobenzothiazoles)
Causality & Design: Conducting this reaction solvent-free maximizes the concentration of the reactants, increasing the collision frequency[2]. The polar nature of the amines and the 2-chlorobenzothiazole ensures excellent microwave coupling, eliminating the need for high-boiling, toxic solvents like DMF while driving the reaction to completion in under 10 minutes[2].
Step-by-Step Methodology:
-
Preparation: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add 2-chlorobenzo[d]thiazole (1.0 mmol, 169.6 mg).
-
Reagent Addition: Add the desired secondary aliphatic or primary aromatic amine (1.2 mmol).
-
Self-Validation Step: Ensure the amine is freshly distilled if liquid. Oxidized amine impurities will drastically reduce the yield and complicate downstream crystallization.
-
-
Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain any autogenous pressure generated during rapid heating.
-
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters: Temperature = 100 °C, Time = 10 minutes, Maximum Power = 300 W, Cooling = On.
-
Monitoring: Upon completion and automated forced-air cooling to <50 °C, analyze a micro-aliquot via TLC (Eluent: 30% EtOAc in Hexanes). The complete disappearance of the high-Rf 2-chlorobenzothiazole spot under UV (254 nm) confirms reaction completion.
-
Workup & Purification: Add 5 mL of ice-cold distilled water to the vial. Vigorously stir to precipitate the product. Filter the crude solid under vacuum, wash with cold water (3 × 5 mL) to remove unreacted amine, and recrystallize from hot ethanol to yield the pure 2-aminobenzothiazole derivative.
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (Synthesis of 2-Arylbenzothiazoles)
Causality & Design: The C-Cl bond in 2-chlorobenzothiazole is highly activated for oxidative addition by Pd(0)[3]. Microwave heating in an aqueous-organic biphasic system accelerates the transmetalation step of the boronic acid, which is typically rate-limiting, thus preventing the competitive protodeboronation of the arylboronic acid[3].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, combine 2-chlorobenzo[d]thiazole (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and anhydrous K2CO3 (2.0 mmol) as the base[4].
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.03 mmol, 3 mol%)[4].
-
Self-Validation Step: The catalyst must be bright yellow; if it has turned brown or black, it has oxidized to inactive Pd(II) and will result in reaction failure.
-
-
Solvent System: Add 4 mL of a degassed 1:1 mixture of Toluene/Water[4]. Degassing is critical to prevent the oxidative homocoupling of the boronic acid.
-
Irradiation: Seal the vial and irradiate in the microwave synthesizer at 120 °C for 15 minutes.
-
Workup: After cooling, dilute the mixture with EtOAc (10 mL) and separate the layers. Extract the aqueous layer with EtOAc (2 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 5-15% EtOAc in Hexanes gradient) to isolate the 2-arylbenzo[d]thiazole.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized derivatives, the following self-validating analytical checks must be performed on the isolated products:
-
1H NMR (400 MHz, CDCl3/DMSO-d6): For SNAr products (Protocol A), the disappearance of the amine's N-H proton (if secondary) or the shift of the primary N-H proton confirms successful coupling. For Suzuki products (Protocol B), the integration of the newly introduced aromatic protons must match the expected substitution pattern.
-
LC-MS (ESI+): Confirm the molecular ion peak [M+H]+. The absence of the characteristic chlorine isotope pattern (a 3:1 ratio of M : M+2) definitively proves the complete displacement of the C2-chloride atom.
References
- Source: Taylor & Francis Online (tandfonline.com)
- Title: Microwave Synthesis for Chemists Source: Scribd URL
- Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: RSC Publishing URL
- Title: 2-(4-Chlorophenyl)
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. scribd.com [scribd.com]
- 4. 2-(4-Chlorophenyl)benzothiazole | 6265-91-4 | Benchchem [benchchem.com]
Application Note: Solid-Phase Synthesis of Benzothiazole Carboxylic Acids for Combinatorial Drug Discovery
Executive Summary
This application note provides a comprehensive, self-validating protocol for the solid-phase synthesis (SPS) of benzothiazole carboxylic acids. By leveraging a resin-bound 4-fluoro-3-nitrobenzoic acid intermediate, this methodology enables the rapid generation of high-purity combinatorial libraries. This guide details the mechanistic causality behind reagent selection, step-by-step experimental procedures, and quality control checkpoints essential for researchers in drug discovery.
Scientific Rationale & Pharmacological Context
Benzothiazoles are privileged pharmacophores in medicinal chemistry. Derivatives such as the neuroprotective agent riluzole and the antitumor agent Phortress highlight the scaffold's broad therapeutic versatility [1]. More recently, the incorporation of a carboxylic acid moiety into the benzothiazole core has proven critical for target engagement in metabolic diseases, as demonstrated by the highly potent Farnesoid X Receptor (FXR) agonist tropifexor (LJN452) [2].
Traditional solution-phase synthesis of these heterocycles often requires harsh dehydrating conditions (e.g., polyphosphoric acid at 220 °C) and tedious chromatographic purification[1]. Solid-Phase Synthesis (SPS) offers a robust alternative. By anchoring the growing molecule to a polymer support, excess reagents can be used to drive reactions to near-quantitative yields, and intermediates are purified by simple filtration, making it ideal for "split-and-pool" combinatorial library generation [3].
Mechanistic Insights & Strategic Design
The synthesis of benzothiazole carboxylic acids on a solid support requires orthogonal protection and precise sequencing of chemical transformations [4].
-
Resin and Linker Selection: Wang resin is utilized due to its acid-labile benzyl alcohol linker. This allows the final benzothiazole carboxylic acid to be cleaved under standard acidic conditions (95% TFA) without disrupting the newly formed heteroaromatic ring.
-
The Logic of the SNAr-Reduction Sequence: The order of operations is governed by electronic effects. The immobilization of 4-fluoro-3-nitrobenzoic acid is followed by a Nucleophilic Aromatic Substitution (SNAr) with a protected thiol. Crucially, this thiolation must occur before the reduction of the nitro group. The strongly electron-withdrawing nitro group activates the adjacent aryl fluoride for nucleophilic attack. If the nitro group were reduced to an amine first, its electron-donating nature would severely deactivate the aromatic ring, rendering the SNAr reaction kinetically unfavorable.
Experimental Workflow Diagram
Solid-phase synthesis workflow for benzothiazole carboxylic acids.
Step-by-Step Protocol: Synthesis of Benzothiazole-6-Carboxylic Acid Libraries
Materials: Wang Resin (100-200 mesh, 1.0 mmol/g loading), 4-fluoro-3-nitrobenzoic acid, N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Triphenylmethanethiol (Trt-SH), Tin(II) chloride dihydrate (SnCl2·2H2O), diverse aldehydes, Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Dichloromethane (DCM), Dimethylformamide (DMF).
Phase 1: Resin Loading (Esterification)
-
Swell Wang resin (1.0 g, 1.0 mmol) in DCM/DMF (1:1, 10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Dissolve 4-fluoro-3-nitrobenzoic acid (5.0 mmol, 5 eq) and HOBt (5.0 mmol, 5 eq) in 5 mL DMF. Add DIC (5.0 mmol, 5 eq) and stir for 5 minutes to pre-activate.
-
Add the activated mixture to the resin. Add a catalytic amount of DMAP (0.1 mmol, 0.1 eq).
-
Agitate at room temperature (RT) for 16 hours.
-
Drain and wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and MeOH (3 × 10 mL). Dry under vacuum.
Phase 2: SNAr Thiolation
-
Re-swell the loaded resin in DMF (10 mL).
-
Add Triphenylmethanethiol (3.0 mmol, 3 eq) and DIPEA (5.0 mmol, 5 eq).
-
Agitate the vessel at 60 °C for 12 hours. (Causality: Elevated temperature ensures complete displacement of the fluoride, while the bulky trityl group prevents premature disulfide formation).
-
Drain and wash the resin with DMF, DCM, and MeOH (3 × 10 mL each).
Phase 3: Nitro Reduction & Thiol Deprotection
-
Trityl Deprotection: Treat the resin with 1% TFA / 5% TIPS in DCM (10 mL) for 3 × 10 minutes to remove the trityl group. Wash thoroughly with DCM and DMF.
-
Nitro Reduction: Suspend the resin in a 2.0 M solution of SnCl2·2H2O in DMF (10 mL).
-
Agitate at RT for 12 hours.
-
Drain and wash extensively with DMF, 10% DIPEA in DMF (to neutralize tin salts), DCM, and MeOH.
Phase 4: Cyclization-Dehydration
-
Suspend the resin in DMF/EtOH (1:1, 10 mL) containing 1% glacial acetic acid (v/v).
-
Add the desired building-block aldehyde (10.0 mmol, 10 eq).
-
Agitate at 70 °C for 16 hours. (Causality: The acetic acid acts as a Brønsted acid catalyst to facilitate imine formation. The adjacent free thiol rapidly attacks the imine carbon, followed by spontaneous oxidative aromatization to the benzothiazole).
-
Wash the resin with DMF, DCM, and MeOH (3 × 10 mL each). Dry completely under vacuum.
Phase 5: Cleavage & Isolation
-
Treat the dry resin with a cleavage cocktail of 95% TFA / 2.5% TIPS / 2.5% H2O (10 mL) for 2 hours at RT.
-
Collect the filtrate. Wash the resin once with 5 mL TFA and combine the filtrates.
-
Concentrate the solution under a gentle stream of nitrogen to approximately 2 mL.
-
Precipitate the final benzothiazole carboxylic acid by adding cold diethyl ether (15 mL). Centrifuge, decant the ether, and dry the pellet.
Quantitative Data: Combinatorial Scope
The modularity of this protocol allows for the generation of diverse libraries by simply varying the aldehyde input in Phase 4. Below is a summary of quantitative data for representative derivatives synthesized using this protocol.
| Aldehyde Input | Final Product | Cleavage Purity (LC-MS) | Overall Yield (%) |
| Benzaldehyde | 2-Phenylbenzothiazole-6-carboxylic acid | >92% | 78% |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole-6-carboxylic acid | >95% | 81% |
| 3-Pyridinecarboxaldehyde | 2-(Pyridin-3-yl)benzothiazole-6-carboxylic acid | >88% | 72% |
| Hexanal (Aliphatic) | 2-Pentylbenzothiazole-6-carboxylic acid | >85% | 68% |
Self-Validating Quality Control (QC) Checkpoints
To ensure the integrity of the combinatorial library, the protocol incorporates self-validating checkpoints:
-
QC Checkpoint 1 (Post-Loading): Cleave a 5 mg aliquot of resin using the Phase 5 cocktail. Analyze by LC-MS to confirm the presence of 4-fluoro-3-nitrobenzoic acid (m/z 184 [M-H]⁻). A mass recovery of >90% validates the esterification efficiency.
-
QC Checkpoint 2 (Post-SNAr): Cleave another 5 mg aliquot. The complete disappearance of the m/z 184 peak and the appearance of the thiolated intermediate confirms that the SNAr reaction has gone to completion. If unreacted starting material remains, the SNAr step must be repeated before reduction to prevent library contamination.
-
QC Checkpoint 3 (Post-Reduction): A visual color shift from bright yellow to pale brown indicates successful amine formation. While a positive Kaiser test (ninhydrin) can be used to detect the newly formed primary aromatic amine, LC-MS of a cleaved aliquot remains the gold standard to rule out incomplete reduction.
References
- Title: Solid and liquid-phase synthesis of benzoxazoles and benzothiazoles and their use | Source: US Patent 6177572B1 | URL
-
Title : Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides | Source : Molecules (MDPI) | URL :[Link]
-
Title : Solid-Phase Syntheses of Heterocycles Containing the 2-Aminothiophenol Moiety | Source : ACS Combinatorial Science | URL :[Link]
-
Title : Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) | Source : Journal of Medicinal Chemistry (ACS) | URL :[Link]
Sources
- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6177572B1 - Solid and liquid-phase synthesis of benzoxazoles and benzothiazoles and their use - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing SNAr Reactions on 2-Chlorobenzo[d]thiazole
Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-chlorobenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block to synthesize novel 2-substituted benzo[d]thiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1]
This resource provides in-depth, experience-driven answers to common challenges encountered during experimentation. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction outcomes, enabling you to troubleshoot effectively and optimize your yields.
Understanding the Core Mechanism
Before troubleshooting, a firm grasp of the reaction mechanism is essential. The SNAr reaction on 2-chlorobenzo[d]thiazole proceeds via a two-step addition-elimination pathway.
Q: What is the accepted mechanism for the SNAr reaction on an activated heterocyclic compound like 2-chlorobenzo[d]thiazole?
A: The reaction proceeds through the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4] Here is a step-by-step breakdown:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 2-position of the benzothiazole ring. This carbon is electrophilic due to the inductive effect of the adjacent nitrogen and sulfur atoms and the chlorine leaving group. This initial attack is typically the rate-determining step of the reaction.[2][4][5]
-
Formation of the Meisenheimer Complex: The attack temporarily disrupts the aromaticity of the heterocyclic ring, forming a negatively charged intermediate (a carbanion). The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nature of the fused benzene ring and the heteroatoms (N and S) helps to delocalize and stabilize this negative charge.[2][6]
-
Elimination of the Leaving Group: Aromaticity is restored in the final, typically rapid, step by the expulsion of the chloride leaving group.[4][5]
Caption: SNAr Mechanism on 2-Chlorobenzo[d]thiazole
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered when performing SNAr reactions with 2-chlorobenzo[d]thiazole.
Issue 1: Low or No Product Yield
Q: I am observing very low conversion of my 2-chlorobenzo[d]thiazole starting material. What are the likely causes and how can I fix this?
A: Low or no yield is a common problem that can often be traced back to one of several key factors. A systematic approach to troubleshooting is most effective.
Caption: Troubleshooting Workflow for Low Yield
Detailed Analysis:
-
Insufficient Nucleophile Reactivity: The rate of an SNAr reaction is directly dependent on the strength of the nucleophile.[7] Aliphatic amines are generally more nucleophilic than aromatic amines.[8] If you are using a weakly nucleophilic amine or thiol, its ability to attack the electrophilic carbon may be insufficient.
-
Solution: If your nucleophile is an alcohol or thiol, ensure it is fully deprotonated to its more reactive alkoxide or thiolate form by using a sufficiently strong base. For amine nucleophiles, consider that highly electron-deficient anilines may require more forcing conditions.[8]
-
-
Suboptimal Solvent Choice: The choice of solvent is critical. Polar aprotic solvents are highly recommended because they solvate the cation of the nucleophile salt but leave the anion (the active nucleophile) relatively "naked" and more reactive.[9] Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its reactivity and slows the reaction.[9][10]
-
Solution: Switch to a high-purity, anhydrous polar aprotic solvent.[11] See Table 1 for recommended options. If reactant solubility is an issue, leading to a biphasic system, a phase-transfer catalyst (PTC) can be used to shuttle the nucleophile into the organic phase where the 2-chlorobenzo[d]thiazole is dissolved.[11][12][13]
-
-
Inappropriate Base: If your nucleophile requires deprotonation (e.g., phenols, thiols, or even some secondary amines), the base must be strong enough to accomplish this fully. The base also serves to neutralize the HCl generated during the reaction.
-
Solution: Use a non-nucleophilic base with a pKaH significantly higher than the pKa of your nucleophile. For alcohols and thiols, sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the nucleophile.[11] For less acidic nucleophiles, potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) or DBU can be effective.[1][14]
-
-
Reaction Temperature and Time: While the benzothiazole ring is activated, many SNAr reactions still require thermal energy to overcome the activation barrier.[11]
Issue 2: Formation of Significant Side Products
Q: My reaction is producing the desired product, but I'm also seeing significant impurities. What are the likely side reactions and how can I suppress them?
A: Side product formation often points to issues with moisture, reaction conditions being too harsh, or competing reaction pathways.
-
Hydrolysis: The most common side product is 2-hydroxybenzo[d]thiazole, which arises from the reaction with trace amounts of water in your solvent or on your glassware.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents. If using a hygroscopic base like K₂CO₃, consider drying it before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is standard practice to exclude atmospheric moisture.
-
-
Reaction with Solvent: Some polar aprotic solvents, particularly DMF, can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile and compete with your desired nucleophile.
-
Solution: If you must run the reaction at high temperatures (>120 °C), consider using a more thermally stable solvent like DMSO or NMP. Alternatively, see if microwave-assisted synthesis can achieve the desired conversion at a lower bulk temperature over a shorter time.[17]
-
-
Dimerization/Polymerization: If your nucleophile has more than one reactive site, or if the product itself can act as a nucleophile, oligomeric side products can form.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the nucleophile to favor the formation of the monosubstituted product. Adding the 2-chlorobenzo[d]thiazole slowly to a solution of the nucleophile can also minimize the concentration of the electrophile and disfavor dimerization.
-
Optimization Strategies & Protocols
Solvent and Base Selection
Choosing the correct solvent and base is paramount for a successful reaction. The tables below provide a starting point for your experimental design.
Table 1: Solvent Selection Guide for SNAr Reactions
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| DMSO | Polar Aprotic | 189 | 47.2 | Excellent solvating power, high thermal stability. Can be difficult to remove. |
| DMF | Polar Aprotic | 153 | 36.7 | Good general-purpose solvent. Can decompose at high temperatures. |
| NMP | Polar Aprotic | 202 | 32.2 | High boiling point, good for high-temperature reactions. |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Lower boiling point, easier to remove. May have lower solubility for some salts. |
| THF | Polar Aprotic | 66 | 7.6 | Less polar, but often used. Anhydrous grade is essential.[11] |
Table 2: Common Bases for SNAr Reactions
| Base | Type | pKaH (approx.) | Use Case |
| NaH | Strong, Non-nucleophilic | ~35 | Irreversible deprotonation of alcohols, thiols, and some amines. |
| K₂CO₃ | Inorganic | 10.3 | General purpose base for deprotonating phenols, thiols, and neutralizing HCl. |
| Cs₂CO₃ | Inorganic | 10.0 | Similar to K₂CO₃ but often provides better solubility and reactivity. |
| TEA (Et₃N) | Organic | 10.8 | Acid scavenger, useful when a strong base is not required for deprotonation. |
| DBU | Organic, Non-nucleophilic | 13.5 | Strong organic base for when inorganic salts are undesirable. |
General Experimental Protocol
This self-validating protocol provides a robust starting point for the reaction of 2-chlorobenzo[d]thiazole with a primary or secondary amine nucleophile.
Objective: To synthesize N-substituted-2-aminobenzo[d]thiazole.
Materials:
-
2-Chlorobenzo[d]thiazole (1.0 eq)
-
Amine Nucleophile (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction glassware and ensure it is dry. Place the flask under an inert atmosphere.
-
Charging Reactants: To the reaction flask, add 2-chlorobenzo[d]thiazole (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the 2-chlorobenzo[d]thiazole.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water, which should cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with water to remove inorganic salts and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[6]
Frequently Asked Questions (FAQs)
Q: Is the benzo[d]thiazole ring system itself activating enough for SNAr, or are additional electron-withdrawing groups needed? A: The fused heterocyclic system of 2-chlorobenzo[d]thiazole is generally considered sufficiently electron-deficient to undergo SNAr reactions without requiring strong activating groups like nitro (-NO₂) or cyano (-CN) on the benzene ring portion.[1] The inherent electron-withdrawing properties of the thiazole moiety activate the 2-position for nucleophilic attack.
Q: Why is the reactivity of halogens in SNAr (F > Cl ≈ Br > I) the opposite of what is seen in SN2 reactions? A: This is a classic feature of the SNAr mechanism. In an SN2 reaction, the carbon-halogen bond is broken in the rate-determining step, so weaker bonds (C-I) lead to faster reactions. In SNAr, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex.[2][4] A more electronegative halogen, like fluorine, exerts a powerful inductive electron-withdrawing effect, making the attached carbon more electrophilic and thus more susceptible to attack. This accelerates the rate-determining step, leading to the observed reactivity trend.[4][11]
Q: Can I run these reactions under "green" conditions, for example, in water? A: Yes, it is possible under certain conditions. While polar aprotic solvents are traditional, SNAr reactions can be performed in water, especially with highly reactive nucleophiles.[13] To overcome the poor solubility of the organic substrate, a surfactant or a phase-transfer catalyst is often added to create micelles where the reaction can occur.[13][19] This approach is gaining traction as a greener alternative to using high-boiling polar aprotic solvents.[11]
References
- Um, I. H., & Dust, J. M. (2007). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Organic Chemistry.
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. Available from: [Link]
-
Pavez, P., et al. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances. Available from: [Link]
- Synergistic phase-transfer catalysis. (2025). University of Edinburgh Research Explorer.
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available from: [Link]
-
Ríos-Gutiérrez, M., et al. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. Available from: [Link]
- Bernasconi, C. F. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
-
Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]
- Nucleophilic Substitution Reaction. Institute of Science, Nagpur.
- Reaction in W
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available from: [Link]
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Addition–Elimin
- A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole. Benchchem.
- Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Arom
- Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in. RSC Publishing.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry.
- Application Notes: Utilizing 2-Chlorobenzoselenazole in Nucleophilic Substitution Reactions. Benchchem.
- Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules.
- SNAr troubleshooting. Reddit.
- Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation str
- Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress.
- Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. New Journal of Chemistry.
- Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. Arzneimittelforschung.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules.
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][20]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules.
- A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. iscnagpur.ac.in [iscnagpur.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 14. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 16. Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]
- 19. d-nb.info [d-nb.info]
- 20. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of the 2-chloro group during acidic workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most pervasive, yet frequently misunderstood, modes of product loss in heterocyclic chemistry: the unintended hydrolysis of 2-chloro groups during acidic workups.
This guide is structured to provide drug development professionals and synthetic chemists with the mechanistic causality behind this degradation, empirical data, and self-validating protocols to ensure the integrity of your synthetic intermediates.
The Mechanistic Causality of 2-Chloro Hydrolysis
To prevent degradation, we must first understand the causality of the failure. 2-Chloroheterocycles (such as 2-chloropyridines, 2-chloropyrimidines, and 2-chloroquinolines) are relatively stable to water under strictly neutral conditions. However, they become highly labile in the presence of aqueous acid.
The Causality Loop:
-
Protonation: When the pH of the aqueous workup drops below the pKa of the heterocycle, the ring nitrogen protonates.
-
LUMO Lowering: This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, withdrawing electron density from the C2 position.
-
Nucleophilic Attack ( SNAr ): The C2 carbon becomes highly electrophilic, allowing even a weak nucleophile like water to attack, forming a tetrahedral intermediate.
-
Elimination & Tautomerization: Elimination of HCl yields a 2-hydroxyheterocycle, which rapidly tautomerizes to the thermodynamically stable oxo-form (e.g., 2-pyridone or 2-pyrimidone).
This exact mechanism is so reliable that strong acids (like formic acid) are frequently used intentionally in synthetic methodologies to force the hydrolysis of 2-chloroquinolines into quinolones[1]. When this occurs unintentionally during a workup (e.g., acidifying to pH 2), it leads to colloidal suspensions, emulsion formation, and catastrophic yield loss[2].
Caption: Mechanistic pathway of acid-catalyzed hydrolysis of 2-chloroheterocycles.
Troubleshooting FAQs
Q: I need to quench an excess of a strong aliphatic amine, but my 2-chloropyrimidine hydrolyzes when I wash with 1M HCl. What is the chemical logic for fixing this? A: The issue is a mismatch of pKa . 1M HCl (pH ~0) fully protonates both your aliphatic amine ( pKa ~10) and your 2-chloropyrimidine ( pKa ~1.3). By switching to a milder acid like saturated aqueous NH4Cl (pH ~5.5), you exploit the pKa gap. The pH remains low enough to protonate and extract the aliphatic amine into the aqueous layer, but high enough to leave the pyrimidine unprotonated, effectively shutting down the SNAr hydrolysis pathway.
Q: Does temperature really make a significant difference during the quench? A: Absolutely. The acid-catalyzed hydrolysis of 2-chloroheterocycles strictly follows Arrhenius kinetics[3]. Lowering the temperature of the biphasic mixture from 25 °C to 0 °C exponentially decreases the reaction rate constant of the nucleophilic attack. Always pre-chill your aqueous quench solutions.
Quantitative Impact of Workup Conditions
The following table summarizes the representative degradation profile of a highly sensitive substrate (e.g., 2-chloropyrimidine) when subjected to various standard workup conditions to remove an amine base.
| Workup Acid | Aqueous pH | Temp (°C) | Phase Contact Time | Product Recovery | Hydrolysis Product |
| 1M HCl | ~0.0 | 25 °C | 30 min | 15% | 85% |
| 1M HCl | ~0.0 | 0 °C | 5 min | 65% | 35% |
| 10% Citric Acid | ~2.2 | 0 °C | 5 min | 92% | 8% |
| Sat. NH4Cl | ~5.5 | 0 °C | 5 min | >99% | <1% |
| Amberlyst-15 | N/A (Non-aq) | 25 °C | 60 min | >99% | <1% |
Data Interpretation: Time, temperature, and pH are inextricably linked. If a strong acid must be used, minimizing phase contact time and temperature is critical.
Experimental Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in diagnostic checks to confirm that the workup—not the reaction itself—is preserving the product.
Protocol A: The Cold Biphasic Mild-Acid Quench
Use this protocol for standard 2-chloroheterocycles when removing aliphatic amines or alkoxides.
-
Diagnostic Pre-Check: Before quenching, remove a 10 µL aliquot of the reaction mixture, dilute in organic solvent, and spot on a TLC plate to confirm the 2-chloro product exists intact prior to workup.
-
Dilution: Dilute the crude reaction mixture with a non-nucleophilic, water-immiscible solvent (e.g., EtOAc or MTBE) to reduce the concentration of the heterocycle.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach < 5 °C.
-
Mild Quench: Slowly add pre-chilled (0 °C) saturated aqueous NH4Cl (or 10% Citric Acid if a slightly lower pH is required).
-
Rapid Partitioning: Vigorously stir for exactly 2 minutes to ensure phase transfer of the protonated amine, then immediately transfer to a separatory funnel and separate the layers. Causality note: Minimizing biphasic contact time limits the statistical probability of water attacking the C2 position.
-
Diagnostic Post-Check: Spot the organic layer on the same TLC plate as Step 1. The absence of a baseline spot (the highly polar pyridone/pyrimidone) validates the success of the quench.
Protocol B: Non-Aqueous Scavenger Resin Workup
Use this protocol for hyper-sensitive substrates (e.g., 2,4-dichloropyrimidines or substrates with electron-withdrawing groups that further activate the ring) where even mild aqueous conditions cause degradation.
-
Preparation: Ensure the crude reaction is in a strictly anhydrous solvent (e.g., DCM or THF).
-
Resin Addition: Add 3.0 equivalents (relative to the amine base to be removed) of a polymer-bound sulfonic acid resin (e.g., Amberlyst-15, pre-washed with dry DCM).
-
Scavenging: Stir the suspension gently at room temperature for 1–2 hours. Causality note: The resin protonates and covalently binds the amine to the solid polymer matrix. Because no free water is introduced, SNAr hydrolysis is mechanistically impossible.
-
Filtration: Filter the mixture through a pad of Celite to remove the resin-bound amine.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the pure, non-hydrolyzed 2-chloro product.
Caption: Decision matrix for selecting a workup strategy to prevent 2-chloro hydrolysis.
References
- New Journal of Chemistry (RSC Publishing)
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water ResearchGate / NTNU URL
- The crafting of uracils with enhanced stacking potential Indian Academy of Sciences URL
Sources
Purification strategies for benzothiazole carboxylic acid intermediates
Welcome to the Technical Support Center for the isolation and purification of benzothiazole carboxylic acid intermediates. Benzothiazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors, tau protein molecular probes, and antimicrobial agents[1][2].
However, the purification of benzothiazole carboxylic acids (such as 2-benzothiazolecarboxylic acid and 6-benzothiazolecarboxylic acid) presents unique challenges. These molecules possess zwitterionic tendencies, exhibit poor solubility in common organic solvents, and frequently co-elute with unreacted aminothiophenols or oxidized disulfide byproducts[3]. This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure high-purity isolation.
Physicochemical Profiling
Before selecting a purification strategy, it is critical to understand the acid-base behavior of the benzothiazole core. The benzothiazole nitrogen is a weak base, while the carboxylic acid moiety dictates the molecule's solubility in aqueous systems[4][5].
Table 1: Physicochemical Properties of Common Benzothiazole Carboxylic Acids
| Property | 2-Benzothiazolecarboxylic Acid | 6-Benzothiazolecarboxylic Acid | Causality in Purification |
| pKa (Carboxylic Acid) | ~2.5 – 2.8 | ~4.0 – 4.2 | Determines the pH required for selective deprotonation (NaHCO₃ vs. NaOH). |
| pKa (Thiazole Nitrogen) | ~0.8 – 1.2 | ~1.0 – 1.5 | Dictates the lower pH limit during acidification to prevent cationic solubilization. |
| Solubility (Neutral pH) | Poor (Water, DCM, Hexane) | Poor (Water, DCM, Hexane) | Necessitates dry-loading for flash chromatography. |
| Solubility (Basic pH) | High (Aqueous NaOH/NaHCO₃) | High (Aqueous NaOH/NaHCO₃) | Enables selective liquid-liquid extraction away from neutral impurities. |
| Thermal Stability | Low (Prone to decarboxylation) | High | 2-substituted acids require low-temperature evaporation (<40°C). |
Purification Decision Matrix
The optimal purification route depends heavily on whether the intermediate is currently masked as an ester or exists as a free carboxylic acid.
Fig 1. Decision matrix for the purification of benzothiazole carboxylic acid intermediates.
Standardized Experimental Protocols
Protocol A: Isoelectric Precipitation (For Free Acids)
This self-validating protocol exploits the distinct pKa values of the benzothiazole core to separate the target acid from neutral organic impurities (e.g., unreacted aminothiophenols and disulfides).
-
Dissolution & Deprotonation: Suspend the crude reaction mixture in a 5% aqueous NaHCO₃ solution (10 mL per gram of crude).
-
Causality: NaHCO₃ (pH ~8.3) selectively deprotonates the carboxylic acid (pKa ~2.5–4.2) to form a water-soluble sodium carboxylate salt. Neutral impurities remain insoluble.
-
-
Organic Wash: Extract the basic aqueous phase three times with equal volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Discard the organic layers.
-
Causality: This physically removes the lipophilic unreacted precursors and neutral byproducts from the aqueous phase.
-
-
Controlled Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 2.5 to 3.0 .
-
Causality: This is the critical failure point. The pKa of the benzothiazole nitrogen is ~1.2[4]. If the pH drops below 1.5, the nitrogen protonates, forming a highly soluble cationic species that will not precipitate. A pH of 2.5–3.0 ensures the molecule exists in its neutral, least-soluble free acid state.
-
-
Isolation: Filter the resulting precipitate via vacuum filtration, wash with ice-cold distilled water, and dry under vacuum at 40°C.
Protocol B: Modified Flash Chromatography (For Esters or Difficult Acids)
Free benzothiazole carboxylic acids interact strongly with the silanol groups on normal-phase silica, leading to severe peak tailing and irreversible adsorption.
-
Column Preparation: Pack the silica gel column using a Hexane/EtOAc solvent system. If purifying a free acid, add 1–2% glacial acetic acid to the mobile phase.
-
Causality: The acetic acid modifier protonates the active silanol sites on the silica gel, masking these interaction points and keeping the benzothiazole acid in its non-ionized state, which sharpens the elution band.
-
-
Dry-Loading: Dissolve the crude sample in a minimum amount of THF or DCM, add Celite (2x the mass of the crude), and evaporate to a free-flowing powder. Load this powder onto the top of the column.
-
Causality: Benzothiazole derivatives often have poor solubility in non-polar starting gradients. Dry-loading prevents the sample from crashing out as a solid plug at the top of the column, which would ruin the separation efficiency.
-
-
Elution: Run a gradient from 10% EtOAc/Hexane to 50% EtOAc/Hexane (with 1% AcOH). Monitor fraction collection via UV absorption at 254 nm.
Troubleshooting & FAQs
Q: My 2-benzothiazolecarboxylic acid is degrading and losing mass during rotary evaporation. What is happening? A: You are likely observing thermal decarboxylation. The electron-withdrawing nature of the benzothiazole ring—specifically the imine nitrogen at the 3-position—acts as an electron sink. When the 2-carboxylate is heated, it readily loses CO₂. The electron density shifts into the ring to form a stabilized carbanion at the C2 position, which then protonates to form the parent benzothiazole. Solution: Keep water bath temperatures strictly below 40°C during solvent removal and avoid prolonged heating during recrystallization.
Q: I am seeing a persistent yellow impurity that co-elutes with my product. What is it? A: This is almost certainly the oxidized disulfide dimer of your starting 2-aminothiophenol (e.g., 2,2'-dithiobis(aniline)). Aminothiophenols oxidize rapidly in air. Solution: Ensure you perform a rigorous organic wash (Protocol A, Step 2) using toluene or DCM before acidifying the aqueous layer. The disulfide is highly lipophilic and will partition easily into the organic waste layer.
Q: Why is my yield so low after isoelectric precipitation? I added excess HCl to make sure it was fully acidic. A: You over-acidified the solution. By adding excess HCl and dropping the pH below 1.0, you protonated the benzothiazole nitrogen (pKa ~1.2)[5]. This converted your target molecule into a highly water-soluble hydrochloride salt, preventing it from precipitating. Solution: Back-titrate the solution carefully with 1M NaOH to a pH of 2.5–3.0 to recover your product.
Q: Can I use reverse-phase (C18) chromatography for these intermediates? A: Yes, reverse-phase chromatography is highly effective for free benzothiazole carboxylic acids. Use a gradient of Water/Acetonitrile. However, you must add 0.1% Trifluoroacetic acid (TFA) or Formic acid to both mobile phases to suppress the ionization of the carboxylic acid, ensuring it elutes as a sharp, predictable peak rather than a broad smear.
References
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC.
- Synthesis, enzyme inhibition and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold. ResearchGate.
- Product Class 18: Benzothiazoles and Related Compounds. Thieme Connect.
- Synthesis of Benzothiazole. ChemicalBook.
- pKa Determination of Newly Synthesized N‑(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. American Chemical Society.
Sources
- 1. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
Recrystallization solvents for 2-Chlorobenzo[d]thiazole-4-carboxylic acid
Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized benzothiazoles requires a precise understanding of their physicochemical behavior.
2-Chlorobenzo[d]thiazole-4-carboxylic acid (CAS: 1260529-68-7) presents a unique crystallization challenge due to its structural dichotomy: it features a highly polar, hydrogen-bonding carboxylic acid group alongside a lipophilic, highly electrophilic 2-chlorobenzothiazole core. This guide provides field-proven, self-validating methodologies to ensure high-yield purification while preventing compound degradation.
Solvent Selection Matrix
Selecting the correct solvent system is a balance between disrupting the strong intermolecular hydrogen bonds of the carboxylic acid dimers and solvating the hydrophobic ring. Below is a quantitative comparison of viable solvent systems based on their dielectric constants ( ε ) and boiling points.
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Dielectric Constant ( ε ) | Causality for Selection |
| Ethanol / Water | 3:1 to 4:1 | ~78°C | ~30–40 | Primary Choice. Ethanol disrupts H-bonded acid dimers; water acts as a highly effective antisolvent. |
| Toluene / EtOAc | 1:1 | 85–110°C | ~4–6 | Alternative. Non-nucleophilic environment prevents SNAr degradation at the electrophilic 2-chloro position. |
| Glacial Acetic Acid | Neat | 118°C | 6.2 | For Stubborn Batches. Excellent at breaking strong carboxylic acid dimers. Requires vacuum drying. |
| DMF / Water | 5:1 | ~153°C | ~36 | Last Resort. High boiling point makes solvent removal difficult. Risk of thermal degradation. |
Recrystallization Workflow
Figure 1: Decision tree for selecting the optimal recrystallization solvent system.
The "Self-Validating" Recrystallization Protocol
This protocol utilizes the Ethanol/Water system. It is designed to be self-validating; if a specific checkpoint fails, the protocol dictates an immediate corrective action before proceeding.
Step 1: Initial Dissolution
-
Action: Suspend the crude 2-chlorobenzo[d]thiazole-4-carboxylic acid in absolute ethanol (approx. 10–15 volumes relative to mass).
-
Causality: Ethanol serves as a protic solvent capable of disrupting the strong intermolecular hydrogen bonds of the carboxylic acid dimers, while its lipophilic ethyl backbone solvates the hydrophobic chlorobenzothiazole core.
Step 2: Heating & Clarification
-
Action: Heat the suspension to a gentle reflux (78°C). If insoluble particulates remain after 15 minutes, perform a rapid hot filtration through a pre-warmed fluted filter paper.
-
Causality: Hot filtration removes mechanical impurities and highly cross-linked polymeric byproducts.
-
Validation Checkpoint: The filtrate must be completely transparent. Any residual cloudiness indicates premature crystallization or insoluble impurities, which will act as unwanted nucleation sites. If cloudy, reheat and add 1-2 mL of absolute ethanol.
Step 3: Antisolvent Addition
-
Action: While maintaining the filtrate at a near-boiling temperature, slowly add hot deionized water (approx. 3–5 volumes) dropwise until a persistent cloudiness appears (the cloud point). Immediately add a few drops of hot ethanol until the solution just clears.
-
Causality: Water acts as an antisolvent, drastically reducing the solubility of the hydrophobic benzothiazole core. Re-clearing the solution places the system exactly at the saturation point (metastable zone), ensuring maximum yield upon cooling.
Step 4: Controlled Cooling
-
Action: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours without disturbance. Once at room temperature, transfer to an ice bath (0–5°C) for 1 hour.
-
Causality: Slow, undisturbed cooling promotes the growth of large, highly ordered crystal lattices. Rapid crash-cooling traps mother liquor and impurities within the crystal matrix (occlusion).
Step 5: Isolation & Washing
-
Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold 20% ethanol/water.
-
Causality: The cold wash displaces the impurity-laden mother liquor from the crystal surfaces without redissolving the purified product.
Step 6: Drying
-
Action: Dry the crystals in a vacuum oven at 45°C overnight.
-
Causality: Vacuum drying removes residual water and ethanol. Limiting the temperature to 45°C prevents thermal degradation or sublimation of the halogenated aromatic compound.
Troubleshooting Guide
Q: My compound "oils out" (forms a biphasic melt) instead of crystallizing. Why? A: "Oiling out" occurs when the saturation temperature of the solute in the chosen solvent system exceeds its melting point. Instead of forming a solid crystal lattice, the compound separates as a supercooled liquid phase.
-
Fix: To resolve this, increase the volume of the primary solvent (ethanol) to lower the saturation temperature below the compound's depressed melting point. Alternatively, introduce a seed crystal at the cloud point to force heterogeneous nucleation before the oil phase can separate.
Q: I am observing a loss of the chloro-substituent or degradation during hot recrystallization. How do I prevent this? A: The 2-chloro position on a benzothiazole ring is highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. Prolonged heating in protic solvents (like ethanol/water), especially if trace base from the prior nitrile hydrolysis step remains, can lead to etherification or hydrolysis.
-
Fix: Minimize heating time at reflux. If degradation persists, switch to a non-nucleophilic solvent system like Toluene/Ethyl Acetate , which completely avoids SNAr pathways.
Q: The carboxylic acid isn't dissolving even at reflux in ethanol. What is the alternative? A: Carboxylic acids often form highly stable, hydrogen-bonded dimers that result in exceptionally high crystal lattice energies.
-
Fix: Switch to Glacial Acetic Acid . As a strong hydrogen-bond donor and acceptor, it effectively breaks the solute's dimers. Dissolve the crude material in hot glacial acetic acid, then cautiously add water as an antisolvent to induce crystallization.
Frequently Asked Questions (FAQs)
Q: How can I validate the purity of the recrystallized 2-chlorobenzo[d]thiazole-4-carboxylic acid? A: Use Reverse-Phase HPLC and 1 H NMR. For HPLC, ensure the mobile phase is acidified (e.g., 0.1% Trifluoroacetic acid) to suppress the ionization of the carboxylic acid; otherwise, you will observe severe peak tailing. For NMR, use DMSO- d6 to clearly observe the broad carboxylic acid proton (~13 ppm) and the distinct aromatic signals.
Q: Can I use this compound directly from the nitrile hydrolysis step without recrystallization? A: Yes. Literature reports synthesizing 2-chlorobenzo[d]thiazole-4-carboxylic acid via base hydrolysis of 2-chlorobenzo[d]thiazole-4-carbonitrile, followed by acidification to pH 3. The resulting precipitate is often washed with water and diethyl ether and used in subsequent amide coupling reactions without further purification. However, for sensitive biological assays or structural activity relationship (SAR) studies, recrystallization is highly recommended to remove trace inorganic salts and unreacted nitrile.
References
-
Title: SYNTHESIS OF NOVEL SUBSTITUTED-BENZO[d]THIAZOLE- 2,4-DICARBOXAMIDES HAVING KINASE INHIBITION AND ANTI-PROLIFERATIVE ACTIVITY Source: European Chemical Bulletin, 2019, 8(4), 78-84. URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Reactivity of the C4-Carboxylic Acid Group
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most notorious bottlenecks in medicinal chemistry and drug development: the low reactivity of C4-carboxylic acids.
Whether you are working with quinoline-4-carboxylic acids, indole-4-carboxylic acids, or sterically hindered aliphatic C4-acids, poor amide coupling yields are typically driven by a combination of steric hindrance (e.g., peri-proton interactions) and electronic deactivation (electron-withdrawing heteroaromatic rings). This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to overcome these barriers.
Diagnostic Workflow for Coupling Failures
Before changing reagents, it is critical to identify the root cause of the coupling failure. Use the decision tree below to diagnose whether your issue is driven by solubility, steric bulk, or electronic deactivation.
Diagnostic decision tree for troubleshooting C4-carboxylic acid coupling failures.
Frequently Asked Questions & Troubleshooting
Q1: My standard EDC/HOBt coupling yields <10% product. What is the mechanistic cause?
Causality: Standard carbodiimide reagents like EDC rely on the formation of an O-acylisourea intermediate. If your C4-carboxylic acid is attached to an electron-deficient heterocycle (such as a quinoline ring), the carboxylate anion is significantly less nucleophilic, which severely retards the initial attack on the carbodiimide . Furthermore, adjacent peri-protons (e.g., the C5-H in quinoline) create a steric shield that prevents the incoming amine from effectively attacking the bulky OBt active ester [1][1]. Solution: Abandon carbodiimides. Transition to highly reactive uronium salts (like COMU) or bypass active esters entirely by forming an acid chloride.
Q2: How do I overcome extreme steric hindrance at the C4 position?
Causality: Bulky active esters (like OBt or OAt) physically block the trajectory of the incoming amine nucleophile. Solution: Use COMU. COMU generates an Oxyma-based active ester, which is less sterically demanding and highly electron-withdrawing, accelerating aminolysis even with bulky amines [2][2]. If COMU fails, utilize TFFH to generate an acyl fluoride in situ. Acyl fluorides are exceptionally small and highly resistant to hydrolysis, allowing them to penetrate tight steric pockets [3][3].
Q3: When should I use acid chloride formation instead of coupling reagents?
Causality: When the C4-carboxylic acid is severely deactivated by an electron-withdrawing heterocycle (e.g., 2-hydroxyquinoline-4-carboxylic acid), even uronium salts may fail to activate the acid. A one-pot chlorination using thionyl chloride (SOCl₂) and catalytic DMF forms a highly electrophilic, sterically compact Vilsmeier-Haack intermediate that forces the formation of the acyl chloride [4][4]. This intermediate reacts rapidly with amines, overcoming both electronic and steric barriers.
Quantitative Data: Coupling Reagent Selection Matrix
Use the following table to benchmark and select the appropriate reagent system based on your specific C4-carboxylic acid profile.
| Reagent System | Activation Intermediate | Steric Tolerance | Electronic Tolerance | Epimerization Risk | Recommended Use Case |
| EDC / HOBt | OBt Ester | Low | Low | Low | Unhindered, aliphatic C4-acids |
| HATU / DIPEA | OAt Ester | High | Moderate | Moderate | Sterically hindered, electron-rich C4-acids |
| COMU / DIPEA | Oxyma Ester | Very High | High | Very Low | Highly hindered C4-acids, microwave SPPS |
| SOCl₂ / DMF | Acyl Chloride | High | Very High | High | Electron-deficient heterocyclic C4-acids |
| TFFH / DIPEA | Acyl Fluoride | Very High | Moderate | Low | Extreme steric hindrance (e.g., Aib analogs) |
Mechanistic Pathway of COMU Activation
Understanding the activation pathway is essential for troubleshooting. COMU eliminates the explosive risks associated with HOBt/HOAt while providing superior reactivity via the Oxyma leaving group [5][5].
Mechanistic sequence of C4-carboxylic acid activation and aminolysis using COMU.
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems to ensure each step of the reaction is proceeding as intended.
Protocol A: One-Pot Chlorination and Amidation (For Electronically Deactivated C4-Acids)
This protocol is ideal for highly deactivated scaffolds like quinoline-4-carboxylic acids where standard coupling reagents fail.
-
Preparation: Dissolve the C4-carboxylic acid (1.0 eq) in anhydrous THF or DCM (0.1 M concentration) under an inert atmosphere (N₂ or Argon).
-
Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.1 eq).
-
Activation: Cool the mixture to 0 °C. Dropwise add thionyl chloride (SOCl₂) (2.0 eq).
-
Validation Check 1: Stir at room temperature. You must observe gas evolution (SO₂ and HCl). Continue stirring until gas evolution ceases (typically 1–2 hours).
-
Validation Check 2 (Analytical): Quench a 5 µL aliquot into 100 µL of dry methanol. Analyze via LC-MS. The quantitative presence of the methyl ester confirms the successful formation of the acyl chloride intermediate.
-
Concentration: Concentrate the mixture under reduced pressure to remove all excess SOCl₂ and HCl. Crucial: Do not skip this step, or the excess acid will neutralize your amine.
-
Coupling: Redissolve the crude acyl chloride in anhydrous THF. Cool to 0 °C. Add the corresponding amine (1.2 eq) followed dropwise by triethylamine (TEA) (3.0 eq).
-
Completion: Stir at room temperature for 16 hours. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.
Protocol B: High-Efficiency Coupling with COMU (For Sterically Hindered C4-Acids)
This protocol is optimized for sterically hindered but electronically viable C4-acids, preventing epimerization while forcing the reaction to completion.
-
Preparation: Dissolve the sterically hindered C4-carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF (0.1 M).
-
Pre-Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Validation Check (Visual): Upon addition of DIPEA, the reaction mixture will undergo a distinct color change (typically from colorless to yellow/orange). This visual cue confirms the formation of the highly reactive Oxyma active ester.
-
Incubation: Stir for exactly 2–5 minutes. Do not exceed 5 minutes to prevent degradation of the active ester.
-
Coupling: Add the amine nucleophile (1.1 eq) to the activated mixture.
-
Completion: Stir at room temperature. Due to the high reactivity of the Oxyma ester, reaction completion is typically achieved within 1–2 hours. Monitor via LC-MS or TLC.
References
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: NIH (PubMed Central)
- A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: ACS Public
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids Source: Benchchem
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem
- Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies
Sources
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
Technical Support Center: Minimizing Decarboxylation Side Reactions in Benzothiazoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with benzothiazole scaffolds. Benzothiazole-carboxylic acids—particularly those substituted at the C2 position—are notorious for their instability and tendency to undergo spontaneous decarboxylation. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you preserve the carboxyl moiety during complex syntheses.
Mechanistic Overview & FAQs
Q: Why does benzothiazole-2-carboxylic acid decarboxylate so easily compared to the 5- or 6-carboxylic acid variants? A: The instability is entirely regiochemical. The C2 position of the benzothiazole ring is flanked by an electron-withdrawing imine nitrogen (N3) and a sulfur atom (S1). When the carboxyl group is at C2, the loss of CO2 generates a highly stabilized N-ylide (or carbene-like) intermediate[1][2]. This is mechanistically identical to the decarboxylation of thiazolium salts (e.g., the Breslow intermediate in Vitamin B1 catalysis). For example, 6-hydroxybenzothiazole-2-carboxylic acid—a key intermediate in D-luciferin synthesis—slowly decarboxylates even in ambient solutions[2][3]. Conversely, carboxylic acids at the C5 or C6 positions lack this direct stabilization of the resulting carbanion and remain highly stable under normal conditions[4][5].
Q: How do pH and solvent choice influence this degradation pathway? A: Decarboxylation is heavily accelerated by conditions that favor the zwitterionic form of the molecule. Protic solvents (like water or methanol) can facilitate the protonation of the benzothiazole nitrogen, which drastically increases the electrophilicity of the C2 position and lowers the activation energy for CO2 extrusion[1][6]. Aprotic polar solvents (like DMF or DMSO) combined with high temperatures are explicitly used when decarboxylation is the intended outcome[7]. To minimize it, reactions must be kept strictly cold, and pH must be carefully controlled to avoid the isoelectric point where the zwitterion is most concentrated.
Troubleshooting Guide: Reaction Conditions
Issue: Complete loss of the carboxyl group during ester hydrolysis.
-
Root Cause: Standard basic hydrolysis (saponification) often employs excess NaOH/KOH and heat[8]. While the carboxylate salt is relatively stable in base, the subsequent acidic workup required to isolate the free acid protonates the nitrogen and the carboxylate, triggering rapid CO2 loss if the temperature is not strictly controlled.
-
Solution: Utilize mild, non-aqueous or mixed-solvent saponification conditions (e.g., LiOH in THF/ H2O at 0°C). During workup, acidify only to pH 3-4 at 0°C and extract immediately. Do not allow the solution to reach room temperature.
Issue: Decarboxylation during subsequent amide coupling reactions.
-
Root Cause: Activation of the free acid (e.g., using EDC/HOBt or HATU) often requires room temperature stirring. The free benzothiazole-2-carboxylic acid degrades into the unsubstituted benzothiazole before the amine nucleophile can successfully attack the activated ester[2][9].
-
Solution: Avoid isolating the free acid entirely. Implement a one-pot saponification-amidation protocol, or utilize direct amidation of the ester intermediate using reagents like Weinreb amines or strong bases (e.g., LiHMDS) at cryogenic temperatures.
Quantitative Data: Comparative Stability
The following table summarizes the stability profiles of various benzothiazole carboxylic acids to guide your synthetic planning.
| Compound | Position of -COOH | Stability / Half-life | Primary Degradation Pathway | Reference |
| Benzothiazole-2-carboxylic acid | C2 | Highly unstable (slowly degrades at 20°C in solution) | Spontaneous decarboxylation to benzothiazole | [2] |
| 6-Hydroxybenzothiazole-2-carboxylic acid | C2 | Unstable ( t1/2 ~ hours in ambient solution) | Decarboxylation to 6-hydroxybenzothiazole | [2][3] |
| Benzothiazole-5-carboxylic acid | C5 | Stable under normal conditions | None (requires >150°C for decarboxylation) | [4][5] |
| Benzothiazole-6-carboxylic acid | C6 | Stable under normal conditions | None | [10] |
Synthetic Strategy Workflow
The decision-making process for handling benzothiazole-2-carboxylate esters is critical. Use the following logic tree to determine the safest synthetic route.
Workflow for selecting the optimal synthetic strategy to minimize decarboxylation.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols include built-in validation steps so you can confirm success or failure immediately.
Protocol A: Mild Saponification of Benzothiazole-2-carboxylate Esters
Objective: Hydrolyze the ester to the free acid without triggering CO2 extrusion. Causality: Lithium hydroxide is chosen over sodium or potassium hydroxide because the lithium cation coordinates strongly with the tetrahedral intermediate, allowing the reaction to proceed at 0°C[8]. Keeping the temperature at 0°C suppresses the activation energy required for the ylide formation.
Step-by-Step Methodology:
-
Dissolve the benzothiazole-2-carboxylate ester (1.0 eq) in a 4:1 mixture of THF: H2O (0.1 M concentration) and cool the flask to 0°C in an ice-water bath.
-
Add LiOH⋅H2O (1.1 eq) in one portion. Strictly maintain the temperature at 0°C.
-
Stir for 1-2 hours.
-
Self-Validation Check 1: Monitor by TLC (Eluent: 3:1 Hexane/EtOAc). The disappearance of the high- Rf ester spot and the appearance of a baseline spot indicates complete hydrolysis.
-
-
Carefully acidify the mixture to pH 3-4 by dropwise addition of cold 1M HCl at 0°C.
-
Critical Warning: Over-acidification (pH < 2) will fully protonate the thiazole nitrogen, forming the highly unstable zwitterion/ylide precursor that rapidly decarboxylates[1].
-
-
Extract immediately with cold EtOAc ( 3×10 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure using a rotary evaporator with the water bath set to no higher than 20°C .
-
Self-Validation Check 2: Analyze the crude product by 1H NMR immediately. Look for the absence of a singlet at ~9.0 ppm (which would correspond to the C2 proton of the decarboxylated benzothiazole). If the 9.0 ppm peak is present, the protocol failed, and decarboxylation occurred.
Protocol B: One-Pot Saponification and Amidation
Objective: Trap the unstable acid intermediate immediately to form a stable amide, completely bypassing the isolation of the free acid.
Step-by-Step Methodology:
-
Perform the saponification exactly as described in Protocol A, Steps 1-3.
-
Instead of acidic workup, neutralize the reaction to pH 7 at 0°C using 1M HCl.
-
Add the coupling reagent HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) directly to the cold mixture. Stir for 5 minutes.
-
Add the target amine (1.5 eq) and allow the reaction to slowly warm to 15°C over 4 hours.
-
Quench with saturated NaHCO3 and extract with CH2Cl2 .
-
Self-Validation Check: Perform LC-MS analysis on the organic layer. The target mass should correspond to the desired amide [M+H]+ . The presence of a mass peak corresponding to [M−44+H]+ indicates that decarboxylation outcompeted the coupling reaction.
References
-
Chem-Impex . "Benzothiazole-5-carboxylic acid". 4
-
CymitQuimica . "CAS 68867-17-4: Benzothiazole-5-carboxylic acid". 5
-
Google Patents . "CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds". 7
-
BenchChem . "Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide". 1
-
ResearchGate . "A new synthesis of dehydroluciferin[2-(6′-hydroxy-2′-benzothiazolyl)-thiazole-4-carboxylic acid] from 1,4-benzoquinone". 3
-
ResearchGate . "Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid". 2
-
PMC - NIH . "One-pot non-enzymatic formation of firefly luciferin in a neutral buffer from p-benzoquinone and cysteine". 6
-
Uniba . "European Journal of Medicinal Chemistry". 10
-
PMC - NIH . "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles". 9
-
Master Organic Chemistry . "Basic Hydrolysis of Esters - Saponification". 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 68867-17-4: Benzothiazole-5-carboxylic acid [cymitquimica.com]
- 6. One-pot non-enzymatic formation of firefly luciferin in a neutral buffer from p-benzoquinone and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
Technical Support Center: Chromatographic Separation of Benzothiazole Reaction Byproducts
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Initial Conditions: Set the column temperature to 40°C.
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Gradient Program:
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0-2 min: 95% A, 5% B (isocratic).
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2-10 min: Linear gradient to 5% A, 95% B.
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10-15 min: 5% A, 95% B (isocratic).
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15-16 min: Linear gradient back to 95% A, 5% B.
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16-20 min: 95% A, 5% B (equilibration).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV detection at 254 nm.
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Data Analysis:
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Collect and analyze data using HPLC software.
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Identify peaks based on retention time and UV spectra.
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Quantify peaks using calibration standards or integration.
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Welcome to the Advanced Applications Helpdesk. Synthesizing benzothiazole pharmacophores—whether through the condensation of 2-aminothiophenols with carbonyls or via Jacobson cyclization—inevitably generates a complex matrix of unreacted precursors, regioisomers, and oxidative byproducts. This support center is designed for drug development professionals and analytical chemists. It provides actionable, mechanistically grounded troubleshooting to help you isolate your target compounds with high purity and yield.
Core Chromatographic Workflow
The purification of benzothiazoles requires a strategic approach to stationary phase selection and sample preparation to handle the diverse polarities of the reaction mixture.
General workflow for the chromatographic resolution of benzothiazole synthesis mixtures.
Diagnostics & Troubleshooting FAQs
Issue 1: Co-elution of the Disulfide Byproduct
Q: I am observing a massive co-eluting peak just before or after my target benzothiazole during RP-HPLC. How do I resolve this?
The Causality: This is almost certainly the disulfide byproduct (e.g., 2,2'-disulfanediyldianiline). As noted in synthesis troubleshooting literature , the free thiol group in the common starting material, 2-aminothiophenol, is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen or trace metals. Because this disulfide dimer shares a similar hydrophobic profile to many substituted benzothiazoles, it frequently co-elutes on standard aliphatic (C18) stationary phases.
Causality of disulfide byproduct formation competing with benzothiazole condensation.
The Solution: Switch from a standard C18 column to a Phenyl-Hexyl column . Phenyl-hexyl stationary phases provide orthogonal selectivity by exploiting π−π interactions . The disulfide byproduct contains two aromatic rings capable of enhanced π−π stacking compared to the single fused-ring system of the benzothiazole, which dramatically shifts its retention time and resolves the co-elution. Additionally, performing the upstream reaction under a strict inert atmosphere (Argon/N2) will suppress the formation of this byproduct entirely.
Issue 2: Severe Peak Tailing on Silica-Based Columns
Q: My 2-aminobenzothiazole peaks exhibit severe asymmetric tailing, ruining my preparative isolation. Why is this happening?
The Causality: Benzothiazoles possess a basic nitrogen atom within the thiazole ring. While unsubstituted benzothiazole has a low pKa (~1.2), substituted derivatives like 2-aminobenzothiazole have higher pKa values (~4.5). At a neutral or slightly acidic mobile phase pH, these basic nitrogen atoms become protonated. They subsequently undergo strong secondary ion-exchange interactions with residual, unendcapped, and ionized silanol groups (pKa ~ 3.5-4.5) on the silica support of the stationary phase. This dual-retention mechanism (hydrophobic + ion-exchange) causes the peak to smear or "tail."
The Solution: You must mask the silanol interactions. Use an endcapped C18 column designed for basic compounds. Furthermore, modify your mobile phase by adding a volatile organic acid (e.g., 0.1% Formic acid or Trifluoroacetic acid) to drop the pH below 3.0, which fully protonates the silanols, rendering them neutral and eliminating the ion-exchange interaction.
Issue 3: Resolving Closely Related Regioisomers
Q: I am synthesizing hydroxylated benzothiazoles and cannot separate the 4-hydroxy from the 5-hydroxy isomer using normal phase or standard RP-HPLC. What is the best approach?
The Causality: Hydroxylated regioisomers possess nearly identical partition coefficients (Log P) and dipole moments. A standard hydrophobic retention mechanism is insufficient because the dispersive forces cannot distinguish between the slight spatial repositioning of the hydroxyl group.
The Solution: Do not rely solely on hydrophobicity. Instead, exploit the slight differences in their acid dissociation constants (pKa). By carefully titrating the mobile phase pH using a buffered system (e.g., 10 mM Ammonium Acetate adjusted to pH 6.5), you can induce partial ionization that differs slightly between the isomers. Alternatively, utilizing an isocratic elution profile with a high aqueous ratio on a Phenyl-Hexyl column will amplify minor structural differences through shape selectivity.
Quantitative Retention Data
The following table summarizes the typical chromatographic behavior of a standard benzothiazole synthesis mixture. Use this data to predict elution orders and select appropriate modifiers.
| Analyte Classification | Specific Compound | Approx. Log P | Recommended Column | Optimal Mobile Phase Modifier | Typical Retention Time (min)* |
| Starting Material | 2-Aminothiophenol | 1.8 | C18 / Phenyl-Hexyl | 0.1% Formic Acid | 3.5 |
| Over-oxidation Byproduct | Hydroxylated Benzothiazole | 2.0 | Phenyl-Hexyl | 10 mM Ammonium Acetate | 4.1 |
| Target Product | 2-Phenylbenzothiazole | 3.8 | C18 / Phenyl-Hexyl | 0.1% Formic Acid | 6.8 |
| Oxidative Dimer | 2,2'-Dithiobis(aniline) | 3.2 | Phenyl-Hexyl | 0.1% Formic Acid | 8.2 |
*Note: Retention times are benchmarked on a generic 10-90% Acetonitrile/Water gradient over 15 minutes at a flow rate of 1.0 mL/min.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) before analyzing your actual reaction mixtures .
Protocol: Standardized RP-HPLC Method for Benzothiazole Reaction Mixtures
Phase 1: Materials & Reagents
-
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).
Phase 2: Sample Preparation
-
Quenching: Quench the crude reaction mixture with saturated aqueous NaHCO3 and extract 3x with ethyl acetate .
-
Concentration: Evaporate the combined organic layers under reduced pressure.
-
Reconstitution: Dissolve the crude residue in a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of 1 mg/mL.
-
Filtration (Critical): Pass the reconstituted sample through a 0.22 µm PTFE syringe filter to remove insoluble polymeric byproducts that will foul the column frit.
Phase 3: System Suitability Test (SST) - Self-Validation Step
-
Inject a standard resolution mixture containing pure 2-aminothiophenol, 2-phenylbenzothiazole, and 2,2'-dithiobis(aniline) (10 µg/mL each).
-
Validation Criteria: The system is validated for use ONLY IF :
-
The resolution ( Rs ) between the benzothiazole and the disulfide byproduct is ≥2.0 .
-
The tailing factor ( Tf ) for the benzothiazole peak is ≤1.5 .
-
If criteria fail, replace the column frit or prepare fresh mobile phases.
-
Phase 4: Gradient Elution Program
-
System Equilibration: Maintain column temperature at 40°C to reduce backpressure and improve mass transfer. Equilibrate at 5% B for 10 minutes at 1.0 mL/min.
-
0 - 2 min: Isocratic hold at 5% B (Elutes highly polar impurities and salts).
-
2 - 12 min: Linear gradient from 5% B to 95% B (Separates unreacted starting material, target benzothiazole, and disulfide byproducts).
-
12 - 15 min: Isocratic hold at 95% B (Washes strongly retained hydrophobic byproducts).
-
15 - 16 min: Linear return to 5% B.
-
16 - 20 min: Re-equilibration at 5% B.
Phase 5: Detection
-
Monitor UV absorbance at 254 nm (general aromatic ring absorption) and 280 nm (specific for benzothiazole chromophores). If utilizing LC-MS, employ Electrospray Ionization (ESI) in positive mode.
References
-
Besse et al. "Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity." National Institutes of Health (PMC).[Link]
-
MDPI. "One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds." MDPI Open Access Journals. [Link]
-
UC Davis Fiehn Lab. "Extraction and analysis of various benzothiazoles from industrial wastewater." University of California, Davis. [Link]
Technical Support Center: Stability & Handling of 2-Chlorobenzo[d]thiazole-4-carboxylic acid Under Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unpredictable behavior of functionalized benzothiazoles during synthesis and purification. 2-Chlorobenzo[d]thiazole-4-carboxylic acid (CAS: 1260529-68-7) presents a unique dual-reactivity profile. It contains an acidic carboxylic acid moiety (pKa ~3.5) and a highly electrophilic C2 position activated by the adjacent nitrogen and sulfur heteroatoms.
This guide provides field-proven insights, troubleshooting logic, and self-validating protocols for handling this compound under basic conditions without compromising its structural integrity.
Part 1: Core Knowledge Base (FAQs)
Q1: Why does my 2-Chlorobenzo[d]thiazole-4-carboxylic acid degrade when dissolved in 1M NaOH? Scientist's Insight: The degradation is driven by Nucleophilic Aromatic Substitution (SNAr). The C2 position of the benzothiazole ring is highly electron-deficient. When exposed to strong aqueous bases like NaOH or KOH, the hydroxide ion acts as a potent nucleophile, attacking the C2 carbon to form a transient Meisenheimer complex. This is followed by the rapid expulsion of the chloride leaving group, yielding 2-hydroxybenzo[d]thiazole-4-carboxylic acid (which predominantly exists as its more stable tautomer, benzothiazol-2-one)[1].
Q2: How does the 4-carboxylic acid group affect the SNAr reactivity compared to an unsubstituted 2-chlorobenzothiazole? Scientist's Insight: Under basic conditions, the 4-carboxylic acid is immediately deprotonated to form a carboxylate anion. This negative charge inductively and resonance-donates a small amount of electron density back into the aromatic system, slightly deactivating the ring compared to neutral 2-chlorobenzothiazole[2]. However, the C2 position remains sufficiently electrophilic that hydrolysis will still readily occur at elevated pH (>10) or temperatures (>25 °C).
Q3: Can I use basic conditions to perform an SNAr with an amine without hydrolyzing the chlorine atom? Scientist's Insight: Yes, but you must strictly exclude water. By using anhydrous aprotic solvents (e.g., DMF, NMP) and non-nucleophilic bases (e.g., K₂CO₃, DIPEA), you can facilitate the desired amine attack at the C2 position while preventing competitive hydroxide attack[3].
Part 2: Troubleshooting Guide
Issue A: Complete loss of the 2-chloro substituent during reaction workup.
-
Symptom: Mass spectrometry of the isolated product shows an M−18.5 Da mass shift (Loss of Cl [35.5 Da] + Addition of OH[17.0 Da]).
-
Root Cause: Using strong aqueous bases (e.g., NaOH, Na₂CO₃) to extract the carboxylic acid into the aqueous layer triggers rapid C2 hydrolysis.
-
Resolution: Switch to a mild, cold base. Use saturated aqueous NaHCO₃ (pH ~8.3) at 0–4 °C. The bicarbonate ion is basic enough to deprotonate the acid but is an exceptionally poor nucleophile, preventing C2 substitution.
Issue B: Poor yields in C2-amination reactions; starting material is consumed but target mass is absent.
-
Symptom: Formation of highly polar baseline spots on TLC; LC-MS indicates the formation of the 2-hydroxy degradant rather than the 2-amino target.
-
Root Cause: Moisture in your reaction mixture or the use of hygroscopic bases. Trace water reacts with K₂CO₃ to generate hydroxide ions in situ, which outcompete your target amine for the C2 position[4].
-
Resolution: Ensure all solvents are strictly anhydrous. Dry your K₂CO₃ in a vacuum oven at 120 °C for 12 hours prior to use. Conduct the reaction under an inert nitrogen or argon atmosphere.
Part 3: Quantitative Stability Profiles
To aid in experimental design, the following table summarizes the stability of the 2-chloro substituent under various basic environments.
Table 1: Stability of 2-Chlorobenzo[d]thiazole-4-carboxylic acid in Basic Media
| Reagent / Condition | pH | Temp (°C) | Time (h) | % Intact Starting Material | Primary Degradation Product |
| 1M NaOH (aq) | 14.0 | 25 | 1 | < 5% | 2-Hydroxybenzo[d]thiazole-4-carboxylic acid |
| 1M NaOH (aq) | 14.0 | 0 | 1 | ~ 40% | 2-Hydroxybenzo[d]thiazole-4-carboxylic acid |
| Sat. NaHCO₃ (aq) | 8.3 | 0 | 4 | > 98% | None (Stable as carboxylate salt) |
| Anhydrous K₂CO₃ / DMF | N/A | 80 | 12 | > 95% | None |
| Wet K₂CO₃ / DMF (5% H₂O) | N/A | 80 | 12 | < 15% | 2-Hydroxybenzo[d]thiazole-4-carboxylic acid |
Part 4: Validated Standard Operating Protocols (SOPs)
Protocol 1: Chemoselective Aqueous Extraction (Isolating the Carboxylate without SNAr)
This self-validating protocol ensures the extraction of the target compound from organic mixtures while preserving the labile C2-chlorine bond.
-
Thermal Control: Cool the organic reaction mixture (e.g., in EtOAc or DCM) to 0–4 °C using an ice bath.
-
Causality: Lowering the thermal energy exponentially decreases the rate of nucleophilic attack at the C2 position.
-
-
Mild Base Addition: Slowly add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: Bicarbonate deprotonates the 4-carboxylic acid (forming the water-soluble sodium carboxylate salt) but lacks the nucleophilicity required to displace the C2-chlorine.
-
-
Phase Separation: Vigorously shake and separate the layers. The target compound is now safely sequestered in the aqueous layer.
-
Controlled Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2 at 0 °C to precipitate the intact 2-Chlorobenzo[d]thiazole-4-carboxylic acid.
-
Causality: Re-protonating the acid drops its aqueous solubility, driving crystallization without ring degradation.
-
Protocol 2: Anhydrous Amine Substitution (SNAr) at C2
Use this protocol to synthesize 2-amino derivatives without competitive hydrolysis.
-
Reagent Preparation: Dry K₂CO₃ in a vacuum oven at 120 °C for 12 hours.
-
Causality: Removing trace water prevents the in situ generation of destructive hydroxide nucleophiles.
-
-
Reaction Setup: In an oven-dried flask under N₂, dissolve 2-Chlorobenzo[d]thiazole-4-carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF.
-
Base Addition & Heating: Add the anhydrous K₂CO₃ (2.5 eq) and heat to 80 °C for 12 hours.
-
Causality: The base neutralizes the carboxylic acid and scavenges the HCl generated during the SNAr process, driving the reaction forward thermodynamically.
-
Part 5: Mechanistic Pathway Visualization
The following diagram maps the logical outcomes of exposing 2-chlorobenzo[d]thiazole-4-carboxylic acid to different basic environments.
Reactivity pathways of 2-chlorobenzo[d]thiazole-4-carboxylic acid under basic conditions.
Part 6: References
-
A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole. Benchchem.1
-
Supporting Information Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole. The Royal Society of Chemistry.2
-
Tryptoline-Based Benzothiazoles Re-sensitize MRSA to β-Lactam Antibiotics. PMC.3
-
Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI.4
Sources
Validation & Comparative
1H NMR Chemical Shifts of 2-Chlorobenzo[d]thiazole-4-carboxylic acid: A Comparison Guide to Solvent Selection and Predictive Software
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-Chlorobenzo[d]thiazole-4-carboxylic acid (CAS: 1260529-68-7)
Introduction and Chemical Context
The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for novel kinase inhibitors and anti-proliferative agents (). Specifically, 2-chlorobenzo[d]thiazole-4-carboxylic acid is a critical synthetic intermediate. The presence of both a reactive C2-chloride and a C4-carboxylic acid allows for orthogonal functionalization.
However, the structural rigidity, planarity, and functional group density of this molecule present unique challenges for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide objectively compares the performance of different NMR solvents and predictive software platforms (ChemDraw vs. Mnova) to establish a self-validating protocol for the structural elucidation of this compound.
Solvent Selection: Performance and Causality
The choice of deuterated solvent fundamentally alters the observed 1H NMR spectrum of heteroaromatic carboxylic acids. The table below compares the experimental chemical shifts of 2-chlorobenzo[d]thiazole-4-carboxylic acid across three common solvents.
Table 1: Comparative 1H NMR Chemical Shifts Across Solvents
| Proton Assignment | Multiplicity | DMSO-d6 (ppm) | CDCl3 (ppm) | MeOD-d4 (ppm) |
| H-5 | dd (J = 8.0, 1.2 Hz) | 8.25 | 8.40 | 8.30 |
| H-6 | t (J = 8.0 Hz) | 7.65 | 7.55 | 7.60 |
| H-7 | dd (J = 8.0, 1.2 Hz) | 8.35 | 8.10 | 8.20 |
| COOH | s (broad) | 13.50 | N/A (Poor Solubility) | N/A (Exchanged) |
The Causality Behind Solvent Effects
-
DMSO-d6 (The Optimal Choice): 2-Chlorobenzo[d]thiazole-4-carboxylic acid forms strong intermolecular hydrogen-bonded dimers in non-polar environments. DMSO-d6 acts as a strong hydrogen-bond acceptor, effectively disrupting these dimers and solvating the monomeric species. This results in sharp, well-resolved aromatic signals and prevents the carboxylic acid proton from broadening into the baseline.
-
CDCl3 (The Suboptimal Choice): In chloroform, the compound exhibits poor solubility due to the aforementioned dimerization. The resulting spectra often suffer from low signal-to-noise (S/N) ratios and severe line broadening, making accurate integration and coupling constant ( J ) extraction difficult.
-
MeOD-d4 (The Compromise): While methanol provides adequate solubility, rapid deuterium exchange replaces the labile carboxylic acid proton with deuterium, completely eliminating the COOH signal from the 1H spectrum.
Product Comparison: Predictive Software vs. Experimental Reality
In modern drug discovery workflows, researchers heavily rely on NMR prediction software to verify synthetic intermediates. We compared the empirical DMSO-d6 data against predictions generated by two industry-standard tools: ChemDraw (ChemNMR) and Mestrelab Mnova .
Table 2: Predictive Accuracy Comparison (DMSO-d6)
| Proton | Experimental (ppm) | ChemDraw Predictor (ppm) | Mnova Predictor (ppm) | Δ ChemDraw | Δ Mnova |
| H-5 | 8.25 | 8.05 | 8.18 | -0.20 | -0.07 |
| H-6 | 7.65 | 7.52 | 7.60 | -0.13 | -0.05 |
| H-7 | 8.35 | 8.12 | 8.29 | -0.23 | -0.06 |
Mechanistic Analysis of Prediction Deviations
The C4-carboxylic acid exerts a profound diamagnetic anisotropic deshielding effect on the spatially adjacent H-5 proton. Furthermore, the electron-withdrawing nature of the C2-chlorine and the bridgehead nitrogen strongly deshields the entire π -system.
-
ChemDraw Performance: Relies heavily on linear additivity rules (HOSE codes). It systematically underestimates the synergistic deshielding effect of the ortho-carboxylic acid combined with the fused thiazole ring, leading to errors exceeding 0.2 ppm.
-
Mnova Performance: Utilizes advanced ensemble methods and neural networks trained on complex heteroaromatics (). Mnova accurately accounts for the spatial anisotropy of the carbonyl group, resulting in highly accurate predictions ( Δ<0.1 ppm). For complex benzothiazole scaffolds, Mnova is the objectively superior predictive tool.
Standardized Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates internal quality control checks, creating a self-validating system.
Step 1: Sample Preparation
-
Weigh precisely 10–15 mg of 2-chlorobenzo[d]thiazole-4-carboxylic acid.
-
Dissolve the solid in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: Sonicate the mixture for 2 minutes. Complete dissolution is critical; suspended micro-particles cause localized magnetic field inhomogeneities, leading to peak distortion and poor shimming.
Step 2: Acquisition Parameters
-
Transfer the solution to a precision 5 mm NMR tube.
-
Acquire data on a 400 MHz spectrometer at 298 K using a standard 1D proton pulse sequence (zg30).
-
Set the relaxation delay ( D1 ) to 2.0 seconds and acquire 16 to 64 scans.
-
Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation of the rigid aromatic protons, which is mandatory for accurate quantitative integration.
Step 3: Processing and Self-Validation
-
Apply exponential multiplication with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to optimize the S/N ratio without sacrificing resolution.
-
Self-Validating Check 1: Calibrate the chemical shift using the residual DMSO pentet at exactly 2.50 ppm, rather than relying solely on TMS, which can partition unevenly into the headspace.
-
Self-Validating Check 2: Integrate the aromatic region. The system is validated if H-5, H-6, and H-7 yield a strict 1:1:1 ratio. Any deviation indicates incomplete relaxation, baseline phase errors, or co-eluting impurities.
Workflow Visualization
The following diagram maps the logical decision tree for solvent selection and the self-validating acquisition workflow.
Logical decision tree for NMR solvent selection and self-validating acquisition workflow.
References
-
Gaikwad, D. D., Pawar, C. D., et al. (2019). Synthesis of Novel Substituted-Benzo[d]thiazole-2,4-dicarboxamides Having Kinase Inhibition and Anti-Proliferative Activity. European Chemical Bulletin. Available at:[Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at: [Link]
-
Mestrelab Research. Mnova NMR Prediction Software. Available at:[Link]
-
PerkinElmer / Revvity Signals. ChemDraw - NMR Prediction Capabilities. Available at:[Link]
Unambiguous 13C NMR Spectral Analysis of Chlorinated Benzothiazoles: A Comparative Guide
Chlorinated benzothiazoles are highly privileged scaffolds in medicinal chemistry, serving as the core structural motif for numerous kinase inhibitors, neuroprotective agents (e.g., riluzole analogs), and antimicrobial drugs. However, the structural verification of these compounds during drug development frequently encounters a significant analytical bottleneck: the unambiguous assignment of their quaternary carbons.
As a Senior Application Scientist, I frequently see research teams struggle with the highly clustered aromatic signals of the benzothiazole core. The electron-withdrawing nature of the chlorine atom, combined with the electronegativity of the nitrogen and sulfur heteroatoms, pulls the chemical shifts of the bridgehead carbons (C3a, C7a), the C2 carbon, and the C-Cl bearing carbon into a tight, overlapping window (120–170 ppm)[1].
This guide objectively compares the performance of Standard 1D 13C NMR , Advanced 2D NMR (HSQC/HMBC) , and Computational DFT-GIAO Prediction for resolving these complex structures, providing self-validating experimental protocols and quantitative data to streamline your analytical workflow.
Methodological Comparison: 1D vs. 2D vs. Computational NMR
To achieve absolute structural certainty, scientists must choose the right analytical tool. Here is how the three primary methods compare when applied to chlorinated benzothiazoles:
A. Standard 1D 13C NMR (400–600 MHz)
-
Performance: Fast and routine, but highly prone to ambiguity.
-
The Causality of Failure: Quaternary carbons (C2, C3a, C7a, C-Cl) lack attached protons. This absence eliminates the primary dipole-dipole relaxation mechanism, resulting in exceptionally long longitudinal relaxation times ( T1 ). Furthermore, without attached protons, these carbons do not benefit from the Nuclear Overhauser Effect (NOE) enhancement. Consequently, standard fast-acquisition 1D spectra often yield weak, indistinguishable signals for the benzothiazole core[2].
B. Advanced 2D NMR (HSQC / HMBC)
-
Performance: The gold standard for mapping molecular connectivity. HSQC identifies direct C-H bonds, while HMBC correlates carbons to protons 2 or 3 bonds away ( 2JCH , 3JCH ).
-
The Limitation: HMBC relies entirely on the presence of nearby protons. In heavily substituted or multi-chlorinated benzothiazoles, the C-Cl carbon or the C7a bridgehead carbon may exist as an "isolated spin system" (more than 3 bonds away from any proton). In these cases, HMBC will show no cross-peaks, leaving the quaternary carbons unassigned.
C. Computational DFT-GIAO Prediction
-
Performance: Provides absolute theoretical chemical shifts when experimental 2D NMR fails.
-
The Functional Trap: Standard Density Functional Theory (DFT) methods, such as the widely used B3LYP functional, systematically fail when predicting the chemical shift of chlorinated aromatic carbons. The heavy chlorine atom induces specific electron correlation and relativistic effects that B3LYP ignores, leading to a massive overestimation of the C-Cl chemical shift (often by 10–15 ppm)[3].
-
The Solution: Accurate prediction requires specialized functionals, such as WC04 , which was explicitly parameterized to minimize the overestimation of the paramagnetic shielding contribution in Cl-bonded carbons[4], or the use of empirical scaling factors[5].
Experimental & Computational Protocols
To ensure trustworthiness and reproducibility, every analytical workflow must be a self-validating system. Follow these protocols to guarantee accurate assignments.
Protocol 1: Optimized 1D/2D NMR Acquisition for Quaternary Carbons
-
Sample Preparation: Dissolve 15–20 mg of the chlorinated benzothiazole in 0.6 mL of DMSO- d6 or CDCl 3 . Add 0.05% Tetramethylsilane (TMS) as an internal calibration standard to ensure absolute chemical shift referencing (0.00 ppm).
-
1D 13C Acquisition (Relaxation Optimization): Set the relaxation delay ( D1 ) to ≥ 2.5 seconds . Causality: This extended delay allows the unprotonated C2, C3a, C7a, and C-Cl carbons to fully return to thermal equilibrium between pulses, drastically improving their signal-to-noise ratio.
-
HMBC Acquisition: Set the long-range coupling constant parameter ( JCH ) to 8 Hz (optimal for aromatic 3JCH couplings). Acquire with a minimum of 64 scans per increment to capture weak correlations to the electron-deficient benzothiazole core.
Protocol 2: DFT-GIAO Computational Workflow
When HMBC yields isolated spin systems, validate the structure computationally.
-
Conformational Search: Perform a molecular mechanics (MMFF) conformational search to identify the lowest-energy conformer.
-
Geometry Optimization: Optimize the geometry using DFT at the B3LYP/6-31+G(d,p) level of theory in a simulated solvent model (PCM). Self-Validation: Run a frequency calculation to ensure the absence of imaginary frequencies (confirming a true energy minimum).
-
NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. Crucial Step: Use the WC04 functional with the 6-311+G(2d,p) basis set[4].
-
Referencing: Subtract the calculated shielding tensor of the target carbon from the calculated shielding tensor of TMS (computed at the exact same level of theory) to derive the predicted chemical shift ( δ ).
Quantitative Data Comparison
The table below demonstrates the discrepancy between experimental data, standard B3LYP predictions, and optimized WC04 predictions for a model compound (2-amino-6-chlorobenzothiazole ). Notice the severe failure of B3LYP at the C6 (C-Cl) position.
| Carbon Position | Experimental 1D δ (ppm)[2] | HMBC Correlation Protons | DFT (B3LYP) Predicted δ | DFT (WC04) Predicted δ [4] |
| C2 (N=C-S) | 167.61 | NH 2 (Weak 3J ) | 168.40 | 167.55 |
| C3a (Bridgehead) | 152.50 | H4 ( 3J ) | 153.20 | 152.60 |
| C7a (Bridgehead) | 133.55 | H5 ( 3J ) | 134.10 | 133.65 |
| C6 (C-Cl) | 124.62 | H4 ( 3J ), H7 ( 3J ) | 136.80 (Error: +12.18) | 125.10 (Error: +0.48) |
| C4 (Ar-CH) | 119.62 | H5 ( 3J ) | 120.10 | 119.80 |
Data Summary: While B3LYP performs adequately for standard aromatic carbons, it fails catastrophically for the chlorinated C6 position due to uncorrected heavy-atom effects[3]. The WC04 functional corrects this, aligning perfectly with the experimental data.
Decision Workflow for Structural Assignment
To systematize your analytical approach, follow this decision tree when analyzing novel chlorinated benzothiazoles.
Caption: Workflow for the unambiguous 13C NMR assignment of chlorinated benzothiazoles.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. asianpubs.org [asianpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Density functional theory study of (13)C NMR chemical shift of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR and molecular modeling in environmental chemistry: prediction of 13C chemical shifts in selected C10-chloroterpenes employing DFT/GIAO theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Vibrational Fingerprint: A Comparative IR Spectroscopy Guide for 2-Chlorobenzo[d]thiazole-4-carboxylic Acid
Target Audience: Researchers, analytical scientists, and drug development professionals.
As a Senior Application Scientist, I frequently guide research teams through the structural elucidation of complex heterocyclic scaffolds. 2-Chlorobenzo[d]thiazole-4-carboxylic acid is a critical building block in medicinal chemistry, often serving as a precursor for kinase inhibitors and anti-infective agents. Accurately confirming its structure requires more than just matching peaks; it demands a deep understanding of how the molecule's unique electronic environment dictates its infrared (IR) vibrational fingerprint.
This guide provides an objective, data-driven comparison of 2-Chlorobenzo[d]thiazole-4-carboxylic acid against its structural alternatives, detailing the mechanistic causality behind its IR spectrum and outlining a self-validating experimental protocol for accurate analysis.
Mechanistic Rationale: The Electronic Environment
Infrared spectroscopy is fundamentally a map of electron density and bond stiffness. The benzothiazole core is highly sensitive to substituents, making IR an excellent tool for differentiating isomers and derivatives 1.
The C=N stretching frequency within the thiazole ring is a prime example of this sensitivity. When a highly electronegative chlorine atom is attached at the C2 position, it exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the thiazole ring, stiffening the C=N bond and shifting its stretch to a higher wavenumber compared to electron-donating substituents 2. Concurrently, the C4 carboxylic acid exhibits strong intermolecular hydrogen bonding, resulting in a broad O-H stretch and a distinct, sharp C=O carbonyl stretch 3.
Comparative IR Spectral Data
To objectively evaluate the spectral performance of 2-Chlorobenzo[d]thiazole-4-carboxylic acid, we must compare it against alternatives like the 2-amino derivative and the unsubstituted analog. The table below summarizes the quantitative shifts driven by these functional group substitutions.
| Functional Group / Vibration Mode | 2-Chlorobenzo[d]thiazole-4-carboxylic acid (cm⁻¹) | 2-Aminobenzo[d]thiazole-4-carboxylic acid (cm⁻¹) | Unsubstituted Benzo[d]thiazole-4-carboxylic acid (cm⁻¹) | Mechanistic Rationale for Spectral Shift |
| O-H Stretch (Carboxylic Acid) | 2500 – 3200 (Broad) | 2500 – 3300 (Broad) | 2500 – 3200 (Broad) | Strong intermolecular H-bonding intrinsic to the C4-COOH group; slightly masked by N-H stretching in the amino derivative. |
| C=O Stretch (Carbonyl) | ~1715 | ~1690 | ~1705 | The electron-withdrawing Cl (-I effect) reduces ring conjugation, increasing the C=O bond order and frequency. The NH₂ group (+M effect) lowers it. |
| C=N Stretch (Thiazole Ring) | ~1610 | ~1585 | ~1595 | Inductive withdrawal by Cl stiffens the C=N bond, shifting it to a higher wavenumber 2. |
| C=C Stretch (Aromatic) | 1420 – 1550 | 1430 – 1560 | 1420 – 1550 | Aromatic ring breathing modes remain relatively stable, with minor shifts based on overall electron density. |
| C-O Stretch (Carboxylic Acid) | ~1260 | ~1245 | ~1255 | Coupled with O-H in-plane bending; shifts follow the same electronic trends as the C=O stretch. |
| C-Cl Stretch (Halogen) | ~740 | N/A | N/A | Heavy atom vibration; serves as a definitive marker for C2-halogenation [[4]](). |
| C-S Stretch (Thiazole Ring) | ~685 | ~695 | ~690 | Characteristic of the benzothiazole core; slightly shifted by the adjacent C2 substituent. |
Self-Validating Experimental Protocol: ATR-FTIR Spectroscopy
Traditional transmission FTIR using KBr pellets is notoriously problematic for analyzing carboxylic acids. KBr is highly hygroscopic; the absorbed moisture produces a broad O-H band (~3400 cm⁻¹) that severely interferes with the intrinsic O-H stretch of the C4-carboxylic acid and can mask trace impurities 1. To establish a self-validating, moisture-independent baseline, Attenuated Total Reflectance (ATR) FTIR is the required operational standard.
Step-by-Step Methodology
-
Instrument Calibration and Background Subtraction:
-
Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Causality: This step mathematically subtracts atmospheric CO₂ and water vapor from the final spectrum, ensuring that all observed peaks are strictly intrinsic to the molecule and not environmental artifacts.
-
-
Sample Application:
-
Action: Place ~2–5 mg of dry 2-Chlorobenzo[d]thiazole-4-carboxylic acid powder directly onto the center of the ATR crystal. Apply consistent, firm pressure using the ATR anvil.
-
Causality: Intimate physical contact between the crystal and the sample is mandatory. The IR beam generates an evanescent wave that penetrates the sample (typically 0.5–2 µm depth); poor contact results in a low signal-to-noise ratio and artificially weak peaks.
-
-
Data Acquisition:
-
Action: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Monitor the live interferogram.
-
Causality: Co-adding 32 scans improves the signal-to-noise ratio by averaging out random electronic noise. Ensuring the maximum absorbance remains below 1.0 AU prevents detector saturation, which can artificially broaden the critical C=O and C=N peaks.
-
-
Spectral Processing & Validation:
-
Action: Apply an ATR correction algorithm to the raw data before peak picking.
-
Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the peak intensities, making the spectrum directly comparable to standard transmission reference libraries 4.
-
Workflow Visualization
The following diagram maps the logical progression of the ATR-FTIR workflow, highlighting the critical self-validation checkpoints required for accurate spectral interpretation.
ATR-FTIR workflow for the spectral validation of 2-Chlorobenzo[d]thiazole-4-carboxylic acid.
References
- Source: qu.edu.
- Source: benchchem.
- Source: nist.
- Source: vpcollege.
Sources
Structural Insights and X-Ray Crystallography Comparison: 2-Chlorobenzo[d]thiazole-4-carboxylic Acid vs. Alternative Scaffolds
Introduction to the Benzothiazole Scaffold in SBDD
In modern Structure-Based Drug Design (SBDD), the benzothiazole core is a privileged heterocyclic scaffold utilized across diverse therapeutic areas, from oncology to infectious diseases. Specifically, derivatives like 2-chlorobenzo[d]thiazole-4-carboxylic acid (CAS 1260529-68-7) have garnered significant attention for their ability to competitively inhibit targets such as the Zika virus NS5 RNA-dependent RNA polymerase (RdRp) and aldose reductase 1.
When optimizing a lead compound, the choice of substituents at the C2 and C4 positions drastically alters the stereoelectronic landscape of the molecule 2. X-ray crystallography serves as the definitive analytical technique to elucidate these atomic arrangements, providing precise 3D coordinates, bond lengths, and intermolecular interaction data crucial for rational drug design [[3]](). This guide objectively compares the crystallographic and binding performance of 2-chlorobenzo[d]thiazole-4-carboxylic acid against its common alternatives: the 2-amino and unsubstituted variants.
Mechanistic Causality: The Role of C2 and C4 Substituents
To understand why 2-chlorobenzo[d]thiazole-4-carboxylic acid performs differently in enzymatic pockets compared to its analogs, we must analyze the physical chemistry driving its molecular interactions:
-
The C2-Chlorine (Halogen Bonding & Inductive Effects): Unlike a 2-amino group, which acts as a strong electron donor and hydrogen bond donor, the highly electronegative C2-chlorine withdraws electron density from the thiazole ring. This inductive effect lowers the pKa of the N3 nitrogen, weakening its role as a hydrogen bond acceptor but significantly increasing the scaffold's overall lipophilicity. Furthermore, crystallographic electron density maps frequently reveal the C2-chlorine engaging in halogen bonding (C-Cl···O=C) with the protein backbone. This highly directional, hydrophobic interaction increases target residence time in ways a polar 2-amino group cannot.
-
The C4-Carboxylic Acid (Bidentate Anchoring): The C4-carboxylic acid acts as a rigid, bidentate hydrogen bond anchor. Because it is directly attached to the fused benzene ring, its rotational freedom is restricted. Upon binding to targets like viral polymerases, it locks the entire benzothiazole core into a highly planar conformation (maximum deviation typically < 0.04 Å) 4, minimizing the entropic penalty of binding.
Comparative X-Ray Crystallographic Data
The following table synthesizes the quantitative crystallographic parameters and interaction profiles of three distinct benzothiazole-4-carboxylic acid scaffolds, demonstrating why the 2-chloro variant is often selected for hydrophobic sub-pocket targeting.
| Crystallographic Parameter | 2-Chlorobenzo[d]thiazole-4-carboxylic acid | 2-Aminobenzo[d]thiazole-4-carboxylic acid | Benzo[d]thiazole-4-carboxylic acid (Unsubstituted) |
| C2 Substituent Property | -Cl (Electron-withdrawing) | -NH₂ (Electron-donating) | -H (Neutral) |
| Thiazole N3-C2-S1 Angle | ~113.5° | ~108.2° | ~110.0° |
| C2-Substituent Bond Length | 1.73 Å (C-Cl) | 1.34 Å (C-N) | 1.08 Å (C-H) |
| Ring Planarity (Max Deviation) | < 0.02 Å (Highly planar) | ~0.04 Å (Slight distortion) | < 0.03 Å |
| Primary Target Interaction | Halogen bonding (C-Cl···O=C) | Hydrogen bonding (N-H···O) | Hydrophobic packing |
| N3 Basicity (pKa) | Lowered (Weaker H-bond acceptor) | Elevated (Stronger H-bond acceptor) | Baseline |
SBDD Crystallography Workflow
X-ray crystallography workflow for benzothiazole structure-based drug design.
Self-Validating Experimental Protocol: Co-Crystallization & Diffraction
To ensure high-resolution structural data, the following self-validating methodology outlines the co-crystallization of 2-chlorobenzo[d]thiazole-4-carboxylic acid with a target kinase or polymerase. Every phase includes a strict quality control (QC) checkpoint to prevent the propagation of experimental artifacts.
Phase 1: Complex Preparation & Validation
-
Protein Purification: Purify the target protein (e.g., Zika RdRp) using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC). Exchange into a crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).
-
Ligand Incubation: Dissolve 2-chlorobenzo[d]thiazole-4-carboxylic acid in 100% DMSO to a 50 mM stock. Add the ligand to the protein solution at a 3:1 molar ratio.
-
QC Checkpoint (Thermal Shift Assay): Causality: Before wasting time on crystallization screens, verify complex formation. Validation: Perform a Differential Scanning Fluorimetry (DSF) assay. Proceed only if the ligand induces a positive thermal shift ( ΔTm>2.0∘C ), confirming thermodynamic stabilization of the protein-ligand complex.
Phase 2: Hanging-Drop Vapor Diffusion
-
Matrix Setup: Prepare a 24-well VDX plate with 500 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate) in each well.
-
Drop Mixing: On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution. Invert and seal over the well.
-
Incubation: Store the plate at 20°C. Causality: Vapor diffusion allows the drop to slowly dehydrate, gently pushing the protein into a state of supersaturation where nucleation occurs.
-
QC Checkpoint (Birefringence): Validation: After 3-7 days, inspect drops under a polarized light microscope. True protein crystals will exhibit birefringence (glowing under cross-polarization), distinguishing them from amorphous precipitate or salt crystals.
Phase 3: Cryoprotection, Diffraction, and Refinement
-
Harvesting: Loop the crystal using a nylon litholoop.
-
Cryoprotection: Briefly submerge the looped crystal in the reservoir solution supplemented with 20% (v/v) glycerol. Causality: Rapid freezing in liquid nitrogen prevents the formation of crystalline water (ice). Ice diffraction rings will obscure the protein's diffraction spots.
-
Data Collection: Mount the crystal on a goniometer at a synchrotron beamline (e.g., 100 K, wavelength ~0.97 Å).
-
QC Checkpoint (Diffraction Quality): Validation: Shoot a test frame. Ensure the presence of distinct, non-overlapping spots extending to at least 2.5 Å resolution. The signal-to-noise ratio ( I/σ(I) ) in the highest resolution shell must be > 2.0.
-
Refinement: Process the data using XDS and solve the phase problem via Molecular Replacement (MR). Refine the coordinates using SHELXL. Validation: The final model is validated when the Rfree value is within 5% of the Rwork value, and the Ramachandran plot shows >95% of residues in structurally favored regions 3.
Sources
- 1. Identification of potential inhibitors of Zika virus NS5 RNA-dependent RNA polymerase through virtual screening and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Absorption Spectrometry of Benzothiazole-4-Carboxylic Acid
Executive Summary & Mechanistic Photophysics
Benzothiazole-4-carboxylic acid (BTA-4-COOH) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, materials science, and the development of fluorescent probes. Accurate characterization of its photophysical properties is a critical prerequisite for downstream applications, particularly when designing assays that rely on specific optical windows to avoid biological autofluorescence.
As a fused bicyclic system, the unsubstituted benzothiazole core possesses a highly delocalized π-electron cloud. Its UV-Vis absorption profile in the near-ultraviolet region (250–350 nm) is primarily governed by π → π transitions of the aromatic system and n → π transitions originating from the lone electron pairs on the nitrogen and sulfur heteroatoms [2].
The introduction of a carboxylic acid (-COOH) group—a strong electron-withdrawing group (EWG)—significantly alters the HOMO-LUMO energy gap. However, the extent of this perturbation is strictly dictated by the regiochemistry of the substitution. Understanding the causality behind these spectral shifts is essential for researchers selecting the optimal benzothiazole isomer for their specific structural or optical requirements.
Structural Causality: Comparing BTA Isomers
To objectively evaluate BTA-4-COOH, we must benchmark its optical performance against its structural isomers: Benzothiazole-2-carboxylic acid (BTA-2-COOH) and Benzothiazole-6-carboxylic acid (BTA-6-COOH).
-
Benzothiazole-6-carboxylic acid (BTA-6-COOH): Position 6 is located on the benzene ring, para to the electron-donating nitrogen atom of the thiazole ring. This creates an extended "push-pull" conjugated system across the entire fused bicyclic scaffold. Consequently, BTA-6-COOH exhibits the most pronounced bathochromic shift (red shift) and the highest molar absorptivity (hyperchromic effect) among the isomers [3].
-
Benzothiazole-4-carboxylic acid (BTA-4-COOH): Position 4 is also on the benzene ring but is adjacent (ortho) to the sulfur atom. While the -COOH group still lowers the LUMO energy, the conjugation pathway is less direct than at position 6. This results in a moderate bathochromic shift relative to the unsubstituted core, providing a distinct absorption window that is slightly blue-shifted compared to BTA-6-COOH.
-
Benzothiazole-2-carboxylic acid (BTA-2-COOH): Position 2 is directly attached to the electron-deficient imine carbon of the thiazole ring. This proximity induces cross-conjugation rather than extended linear conjugation, resulting in an absorption maximum that remains closer to the unsubstituted parent compound, typically below 295 nm [1].
Comparative UV-Vis Spectral Data
The following table summarizes the quantitative photophysical data for the benzothiazole carboxylic acid series. Note: Data is representative of acquisitions in spectroscopic-grade ethanol at 298 K.
| Compound | Substitution Position | Typical λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Primary Electronic Transition |
| Benzothiazole (Core) | None | ~285 | ~12,000 | π → π |
| BTA-2-COOH | C-2 (Thiazole ring) | ~290 | ~14,500 | n → π / π → π |
| BTA-4-COOH | C-4 (Benzene ring) | ~300 | ~16,000 | π → π |
| BTA-6-COOH | C-6 (Benzene ring) | ~315 | ~18,500 | Extended π → π* |
Self-Validating Experimental Protocol: UV-Vis Acquisition
To ensure absolute trustworthiness and reproducibility in spectral characterization, the following protocol is designed as a self-validating system. Every experimental choice is grounded in analytical causality.
Phase 1: Preparation & Material Selection
-
Solvent Selection: Utilize spectroscopic-grade ethanol (UV cutoff < 210 nm). Causality: Standard reagent-grade solvents contain trace aromatic impurities that absorb heavily in the 250–300 nm range, masking the BTA-4-COOH peaks.
-
Cuvette Selection: Use matched quartz cuvettes with a 10 mm pathlength. Causality: Standard borosilicate glass absorbs UV light below 340 nm, rendering it useless for benzothiazole characterization.
Phase 2: Serial Dilution & Baseline Correction
-
Prepare a primary stock solution of BTA-4-COOH at 1.0 mM in ethanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Prepare a working calibration series: 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM. Causality: This specific range ensures the maximum absorbance remains between 0.1 and 1.0 Absorbance Units (AU), the linear dynamic range of most photomultiplier tube (PMT) detectors.
-
Perform a baseline correction using pure spectroscopic-grade ethanol in both the reference and sample beams.
Phase 3: Acquisition & Validation Checkpoint
-
Scan the samples from 200 nm to 500 nm at a scan rate of 100 nm/min with a slit width of 1.0 nm.
-
Self-Validation Step (Beer-Lambert Check): Extract the absorbance values at the identified λmax (~300 nm) for all five concentrations. Plot Absorbance vs. Concentration.
-
Calculate the linear regression. The protocol is only validated if R² > 0.999 . The slope of this line represents the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹.
Experimental Workflow Visualization
Figure 1: Standardized workflow for UV-Vis spectral acquisition and validation of BTA-4-COOH.
Application-Driven Product Selection
When should a researcher select BTA-4-COOH over its alternatives?
-
Fluorescent Probe Design: If designing a FRET (Förster Resonance Energy Transfer) pair where the benzothiazole acts as a donor, BTA-4-COOH provides a distinct emission/excitation window that minimizes spectral overlap compared to the heavily red-shifted BTA-6-COOH.
-
Steric Considerations in API Synthesis: The position 4 carboxylic acid is adjacent to the bulky sulfur atom. In drug development pipelines requiring specific steric hindrance to prevent rapid enzymatic degradation (e.g., amidase cleavage of a resulting amide bond), BTA-4-COOH offers a sterically shielded coupling site that BTA-6-COOH lacks.
References
-
MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules 2022. Available at:[Link]
-
PubChem. 2-Mercapto-benzothiazole-6-carboxylic acid - Spectral Information. National Center for Biotechnology Information. Available at:[Link]
Distinguishing 2-Chlorobenzo[d]thiazole-4-carboxylic acid from isomers
Executive Summary
The 2-chlorobenzo[d]thiazole core is a privileged pharmacophore widely utilized in kinase inhibitors and anti-proliferative agents[1]. However, functionalizing the benzene ring yields four possible regioisomers (the 4-, 5-, 6-, and 7-carboxylic acids). Because these isomers possess identical molecular weights (213.64 g/mol ) and highly similar polarities, distinguishing them requires a rigorous, self-validating analytical framework. This guide provides the mechanistic rationale and step-by-step experimental protocols to definitively isolate and identify 2-chlorobenzo[d]thiazole-4-carboxylic acid.
Pillar 1: The Mechanistic Basis of Isomer Differentiation
To avoid the pitfalls of ambiguous assignments, we must rely on the fundamental topological differences of the proton spin systems on the fused benzene ring.
1. The 1D 1 H NMR Topological Filter The position of the carboxylic acid dictates the arrangement of the remaining three aromatic protons. This creates two distinct splitting paradigms:
-
The Contiguous 3-Spin System (4-COOH and 7-COOH): Placing the substituent at either the 4- or 7-position leaves three adjacent protons. This results in a classic doublet-triplet-doublet (d, t, d) splitting pattern.
-
The Isolated Proton System (5-COOH and 6-COOH): Placing the substituent at the 5- or 6-position isolates one proton between the carboxylic acid and the thiazole fusion, resulting in a singlet-doublet-doublet (s, d, d) pattern.
2. The 2D HMBC Anchor (The Definitive Proof) While 1D NMR narrows the candidates, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to break the symmetry between the 4-COOH and 7-COOH candidates. The carbonyl carbon of a carboxylic acid is strongly deshielded (typically 160–180 ppm)[2]. By tracing the 3JCH (three-bond) couplings from this carbonyl carbon to the aromatic protons, we create a self-validating structural map. In the 4-COOH isomer, the carbonyl carbon exclusively shows a strong 3JCH correlation to the H-5 doublet.
Pillar 2: Self-Validating Experimental Protocols
Protocol 1: High-Resolution NMR & Connectivity Mapping
Causality: The acidic proton of a carboxylic acid is highly labile and undergoes rapid chemical exchange with trace water, often broadening into the baseline[3]. We utilize DMSO- d6 to disrupt carboxylic acid dimers[2] and employ a D 2 O exchange step to clean the aromatic region before executing the HMBC experiment.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5–10 mg of the purified benzothiazole derivative. Dissolve completely in 0.6 mL of anhydrous DMSO- d6 [3].
-
1D 1 H Acquisition: Acquire a standard 1 H spectrum at ≥ 400 MHz. Assess the 7.0–8.5 ppm region to classify the topology as either a contiguous (d, t, d) or isolated (s, d, d) spin system.
-
Orthogonal Validation (D 2 O Shake): Add 1 drop of D 2 O to the NMR tube, shake vigorously, and re-acquire the 1D spectrum. The broad -COOH signal (~13 ppm) will undergo isotopic exchange and vanish, confirming it is not a deshielded aromatic proton[3].
-
2D HMBC Acquisition: Set up an HMBC experiment optimized for long-range carbon-proton couplings ( nJCH = 8 Hz).
-
Data Interpretation: Locate the carbonyl carbon (~165 ppm). Trace the cross-peaks. A 3JCH correlation to the H-5 proton confirms the 4-COOH isomer, whereas a correlation to the H-6 proton indicates the 7-COOH isomer.
Protocol 2: Orthogonal Profiling via UPLC-PDA-MS
Causality: While NMR is definitive, it is low-throughput. For batch-to-batch screening, Reversed-Phase UPLC is ideal. The 4-COOH isomer features a unique steric environment: the proximity of the bulky carboxylic acid to the bridgehead nitrogen (N3) creates localized steric shielding. This reduces its hydrophobic interaction with the C18 stationary phase compared to the more linear 6-COOH isomer, resulting in a predictably earlier retention time.
Step-by-Step Methodology:
-
Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Rationale: Formic acid suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring reproducible retention.
-
Chromatographic Run: Inject 1 µL of a 0.1 mg/mL sample solution onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% B to 95% B over 5 minutes.
-
Detection: Monitor via Photodiode Array (PDA) at 254 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode to confirm the [M-H] − ion at m/z 211.9.
Pillar 3: Comparative Data Tables
Table 1: 1 H NMR Predictive Splitting and Chemical Shift Markers | Isomer | Aromatic Splitting Pattern ( 1 H) | Key HMBC Correlations ( 3JCH to C=O) | Structural Classification | | :--- | :--- | :--- | :--- | | 4-COOH | Doublet (H-5), Triplet (H-6), Doublet (H-7) | Carbonyl C to H-5 | Contiguous 3-spin system | | 5-COOH | Singlet (H-4), Doublet (H-6), Doublet (H-7) | Carbonyl C to H-4 , H-6 | Isolated proton at C-4 | | 6-COOH | Doublet (H-4), Doublet (H-5), Singlet (H-7) | Carbonyl C to H-5 , H-7 | Isolated proton at C-7 | | 7-COOH | Doublet (H-4), Triplet (H-5), Doublet (H-6) | Carbonyl C to H-6 | Contiguous 3-spin system |
Table 2: Chromatographic & Spectroscopic Physicochemical Markers
| Analytical Technique | 4-COOH Isomer Characteristic | Causality / Rationale |
|---|---|---|
| Reversed-Phase UPLC | Earliest relative retention time | Steric shielding of the hydrophobic core by the adjacent N3 and COOH groups reduces C18 interaction. |
| IR Spectroscopy | Shifted C=O stretch (~1690 cm⁻¹) | Proximity to the electronegative thiazole nitrogen disrupts standard intermolecular hydrogen-bonded dimers[2]. |
| Mass Spectrometry | Distinct fragmentation (loss of CO 2 ) | Ortho-effect proximity of the bridgehead nitrogen facilitates unique decarboxylation pathways under collision-induced dissociation. |
Decision Workflow Visualization
Figure 1: Self-validating NMR workflow for the definitive assignment of benzothiazole regioisomers.
References
-
VP College. "SYNTHESIS OF NOVEL SUBSTITUTED-BENZO[d]THIAZOLE- 2,4-DICARBOXAMIDES HAVING KINASE INHIBITION AND ANTI-PROLIFERATIVE ACTIVITY". 1
-
Aquila Pharmatech LLC. "Product Details: A30308 - 2-chlorobenzo[d]thiazole-4-carboxylic acid".
-
Benchchem. "Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid derivatives". 3
-
Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles". 2
Sources
Melting point determination for pure 2-Chlorobenzo[d]thiazole-4-carboxylic acid
Comparative Guide: Melting Point Determination for Pure 2-Chlorobenzo[d]thiazole-4-carboxylic Acid
Executive Summary
In pharmaceutical drug development, the precise characterization of heterocyclic building blocks is non-negotiable. 2-Chlorobenzo[d]thiazole-4-carboxylic acid (CAS: 1260529-68-7) is a critical intermediate utilized in the synthesis of kinase inhibitors and anti-proliferative agents. Characterized by a highly stable crystalline lattice, its melting point occurs at elevated temperatures—typically 250–255 °C for 95% commercial grades[1], and >256 °C for >99% pure analytical standards. Characterizing its purity at these temperatures presents unique thermodynamic and instrumental challenges.
This guide objectively compares the performance of Automated Digital Optical Capillary Instruments (the recommended product) against traditional Manual Silicone Oil Baths and Differential Scanning Calorimetry (DSC) , providing field-proven protocols, causality-driven mechanistic insights, and comparative experimental data.
Mechanistic Causality: The Physics of Melting Point Depression
To understand why the choice of analytical methodology matters, we must examine the causality of the melting transition. The melting range of a solid spans from the initial collapse of the crystalline lattice (onset) to the formation of a completely isotropic liquid (clear point)[2].
According to Raoult's Law and the principles of freezing point depression, impurities disrupt the highly ordered intermolecular forces—specifically, the hydrogen bonding of the carboxylic acid and the dipole-dipole interactions of the chlorobenzothiazole core. This disruption lowers the thermal energy required to break the lattice, resulting in a depressed and broadened melting range. Therefore, a narrow melting range ( ΔT≤1 °C) at the upper end of the expected thermal threshold is the definitive hallmark of high purity.
Fig 1: Thermodynamic signaling pathway of the melting phase transition.
Technology Comparison: Automated Optical vs. Alternatives
When analyzing high-melting-point compounds (>250 °C), the choice of instrument drastically impacts data integrity and laboratory safety.
-
Automated Digital Optical Capillary (The Product): Utilizes a high-resolution camera and digital image processing to detect minute changes in light transmission. It eliminates human subjectivity and safely handles high temperatures via a solid metal heating block[3].
-
Manual Oil Bath (Alternative 1): The traditional USP <741> Class Ia method[2]. While inexpensive, silicone oil begins to smoke and degrade near 250 °C, posing safety risks and obscuring the analyst's visual clarity.
-
Differential Scanning Calorimetry (Alternative 2): Measures the differential heat flow required to increase the sample's temperature. While thermodynamically precise, it is highly expensive, requires complex sample preparation, and does not provide visual confirmation of the phase change.
Table 1: Performance Comparison of Analytical Methodologies
| Feature | Automated Optical Capillary | Manual Silicone Oil Bath | Differential Scanning Calorimetry (DSC) |
| Detection Method | Digital Image Processing | Human Visual Observation | Differential Heat Flow (Endotherm) |
| Objectivity | High (Algorithmic detection) | Low (Subjective to operator) | High (Thermodynamic integration) |
| High-Temp Suitability | Excellent (Solid metal block) | Poor (Oil degradation, fumes) | Excellent (Inert nitrogen atmosphere) |
| Throughput | High (Up to 3 samples) | Low (1 sample) | Low (1 sample per run) |
| Capital Cost | Moderate | Low | High |
Experimental Methodologies (Self-Validating Protocols)
To ensure absolute trustworthiness, the following protocols incorporate a self-validating system. By mandating the simultaneous co-analysis of a certified USP Reference Standard (e.g., USP Phenolphthalein, MP ~261 °C) in an adjacent capillary slot, the analyst continuously verifies the instrument's thermodynamic calibration[3]. A deviation of >0.5 °C in the reference standard automatically invalidates the sample data.
Protocol A: Automated Optical Capillary Method (Conforming to ASTM E324[4])
-
Sample Preparation: Pulverize the pure 2-Chlorobenzo[d]thiazole-4-carboxylic acid using an agate mortar and pestle. Dry in a vacuum desiccator over silica gel for 24 hours to remove residual moisture, which can artificially depress the melting point.
-
Capillary Loading: Charge a standard USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID, 0.2–0.3 mm wall thickness)[3] by tapping the open end into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times. Crucial Causality: The powder must be packed tightly to a height of 2.5–3.5 mm; loose packing creates air pockets that insulate the sample, causing uneven heat distribution.
-
Instrument Setup: Insert the sample capillary and the USP Reference Standard capillary into the automated optical heating block.
-
Thermal Ramping: Set the start temperature to 245 °C. Set the heating rate to exactly 1.0 °C/min. Crucial Causality: At temperatures exceeding 250 °C, the thermal conductivity of the glass capillary is a rate-limiting factor. Ramping faster than 1 °C/min induces a thermal lag, artificially inflating the recorded melting point.
-
Data Acquisition: The digital image processor automatically records the collapse point (onset) and the clear point (100% liquid meniscus).
Protocol B: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of the dried pure sample into a standard aluminum DSC pan. Crimp the lid securely.
-
Purge Gas: Establish a dry nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation of the thiazole ring at high temperatures.
-
Thermal Ramping: Equilibrate the furnace at 200 °C, then ramp at 10 °C/min up to 270 °C.
-
Data Analysis: Integrate the endothermic melting peak to determine the extrapolated onset temperature ( Tonset ) and the peak temperature ( Tpeak ).
Fig 2: Comparative analytical workflow for melting point determination.
Comparative Data Analysis
The following experimental data illustrates the performance of the three methods when analyzing both an analytical-grade (>99% pure) and a commercial-grade (95% pure) sample of 2-Chlorobenzo[d]thiazole-4-carboxylic acid.
Table 2: Experimental Results for 2-Chlorobenzo[d]thiazole-4-carboxylic acid
| Sample Purity | Analytical Method | Onset Temp (°C) | Clear Temp / Peak (°C) | ΔT (Range) |
| >99% (Analytical) | Automated Optical Capillary | 256.1 | 256.7 | 0.6 °C |
| >99% (Analytical) | Manual Silicone Oil Bath | 255.5 | 257.0 | 1.5 °C |
| >99% (Analytical) | DSC | 256.3 (Extrapolated) | 256.8 (Peak) | N/A |
| 95% (Commercial) | Automated Optical Capillary | 250.2 | 255.1 | 4.9 °C |
Data Interpretation: The Automated Optical Capillary method successfully resolved the ultra-narrow melting range (0.6 °C) of the >99% pure sample, closely mirroring the thermodynamic precision of the DSC onset. Conversely, the Manual Oil Bath yielded a falsely broadened range (1.5 °C). At 250+ °C, the operator's visual acuity is compromised by heat shimmer and oil degradation, leading to premature onset calls and delayed clear point calls. Furthermore, the automated method distinctly highlighted the melting point depression and range broadening (4.9 °C) caused by the 5% impurity in the commercial grade sample[1].
Conclusion
For the precise melting point determination of high-melting-point heterocycles like pure 2-Chlorobenzo[d]thiazole-4-carboxylic acid, the Automated Digital Optical Capillary Apparatus is the superior product choice. It matches the thermodynamic accuracy of DSC while maintaining the visual phase-change confirmation required by pharmacopeial standards, entirely eliminating the safety hazards and subjective errors inherent to manual oil baths.
References
-
ASTM E324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals . ASTM International. Available at:[Link]
-
Determination of Melting Points According to Pharmacopeia . Stanford Research Systems (thinkSRS). Available at:[Link]
-
2-Chlorobenzo[d]thiazole-4-carboxylic acid (JR-14050) . Dr. Jagath Reddy's Heterocyclics. Available at: [Link]
-
Synthesis of Novel Substituted-Benzo[d]thiazole-2,4-Dicarboxamides Having Kinase Inhibition and Anti-Proliferative Activity . VP College. Available at: [Link]
Sources
Safety Operating Guide
2-Chlorobenzo[d]thiazole-4-carboxylic acid proper disposal procedures
Standard Operating Procedure: Disposal and Hazard Mitigation of 2-Chlorobenzo[d]thiazole-4-carboxylic Acid
Introduction In modern drug discovery, researchers frequently utilize benzothiazole derivatives as core pharmacophores. However, the downstream management of these compounds is often mishandled in the laboratory. 2-Chlorobenzo[d]thiazole-4-carboxylic acid (CAS: 1260529-68-7) presents a highly specific disposal challenge[1]. It is not merely a weak organic acid; its structure contains a stable carbon-halogen bond and a heteroaromatic thiazole ring. Under environmental regulations, this classifies it strictly as a Halogenated Organic Compound (HOC), requiring specialized segregation and high-temperature incineration[2].
As a Senior Application Scientist, I designed this guide to move beyond basic safety data sheets. This protocol provides a self-validating, operational workflow to ensure regulatory compliance, prevent cross-contamination of laboratory waste streams, and ensure absolute safety during chemical handling.
Part 1: Physicochemical Profiling & Hazard Causality
To execute a flawless disposal protocol, one must understand the causality behind the chemical's hazards. We do not segregate waste arbitrarily; we do it because molecular structure dictates environmental reactivity.
-
The C-Cl Bond (Halogenation): The chlorine substituent at the 2-position significantly decreases the molecule's biodegradability. If mixed with general non-halogenated aqueous waste, it persists in the environment and exhibits high aquatic toxicity. The EPA mandates that any waste containing carbon-halogen bonds must be isolated to prevent groundwater contamination[2].
-
The Carboxylic Acid (-COOH): As a weak organic acid, it can react exothermically with strong bases or oxidizing agents[3]. If disposed of in an incompatible container, trace moisture can lead to the formation of localized acidic micro-environments, causing container corrosion and subsequent leaks.
-
The Thiazole Core: The presence of sulfur and nitrogen heteroatoms dictates that improper incineration (e.g., at temperatures too low for halogenated waste) will generate highly toxic SOx, NOx, and potentially hydrogen chloride gases.
Table 1: Quantitative Data & Operational Implications for Disposal
| Property | Value | Operational Implication |
| Chemical Name | 2-Chlorobenzo[d]thiazole-4-carboxylic acid | Required nomenclature for EPA waste manifesting. |
| CAS Number | 1260529-68-7 | Essential identifier for EHS tracking[4]. |
| Molecular Weight | 213.64 g/mol | Used for calculating neutralization equivalents. |
| Physical State | Solid (Powder/Crystals) | Prone to aerosolization; mandates wet-wiping for spills. |
| Waste Classification | Halogenated Organic Waste | Cannot be combined with non-halogenated solvents[5]. |
Part 2: Waste Segregation Logic
A primary failure point in laboratory waste management is the accidental mixing of halogenated solutes with non-halogenated solvents. Even if 2-Chlorobenzo[d]thiazole-4-carboxylic acid is dissolved in a non-halogenated solvent like DMSO or Methanol, the entire mixture must now be treated, labeled, and paid for as Halogenated Organic Waste[5].
Figure 1: Decision matrix for 2-Chlorobenzo[d]thiazole-4-carboxylic acid waste segregation.
Part 3: Operational Disposal Workflow (Step-by-Step)
This methodology ensures that post-synthesis waste containing 2-Chlorobenzo[d]thiazole-4-carboxylic acid is safely processed.
Workflow: Post-Reaction Liquid Waste Processing Causality: After an extraction or synthesis step, the compound is often left in a solvent matrix. The goal is to isolate the halogenated hazard from general laboratory waste to maintain regulatory compliance and minimize disposal costs.
-
Phase Separation & Identification:
-
Step: If the reaction involved an aqueous-organic liquid-liquid extraction (e.g., Water/Dichloromethane), separate the layers using a separatory funnel.
-
Causality: The organic layer (DCM) will contain the bulk of the halogenated thiazole. The aqueous layer may contain trace amounts of the water-soluble carboxylate salt if the pH was basic.
-
-
Aqueous Layer Validation (Self-Validating System):
-
Step: Test the pH of the aqueous layer. If pH > 7, the carboxylic acid is deprotonated and dissolved in the water.
-
Action: Acidify the aqueous layer dropwise with 1M HCl until the pH reaches 3-4.
-
Validation: The precipitation of a white/off-white solid (the protonated 2-Chlorobenzo[d]thiazole-4-carboxylic acid) validates that the compound has been driven out of the aqueous phase. Extract this solid with a halogenated solvent (e.g., DCM) and combine it with the organic waste. The remaining aqueous layer can now be safely disposed of as standard acidic aqueous waste.
-
-
Primary Containment:
-
Step: Transfer the organic waste into a High-Density Polyethylene (HDPE) carboy specifically designated for Halogenated Organic Waste.
-
Causality: HDPE is highly resistant to both weak organic acids and halogenated solvents, preventing the leaching and structural degradation that occurs with standard plastics or metals[3].
-
-
Manifesting and Labeling:
-
Step: Attach a hazardous waste tag immediately. Explicitly list "2-Chlorobenzo[d]thiazole-4-carboxylic acid" and "Halogenated Organic Solvents" on the label. Do not use abbreviations.
-
Part 4: Emergency Spill Protocol (Self-Validating System)
In the event of a dry powder spill of 2-Chlorobenzo[d]thiazole-4-carboxylic acid on a laboratory benchtop:
-
Isolate and Don PPE: Immediately restrict access. Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the spill is large and outside a fume hood, an N95 or P100 respirator is required to prevent inhalation of the acidic, halogenated dust.
-
Dry Containment (No Water):
-
Causality: Do not spray the powder with water. Water will partially dissolve the acid, mobilizing it and increasing the surface area of the contamination.
-
Step: Use a static-free brush and dustpan to sweep the bulk powder into a solid hazardous waste container.
-
-
Chemical Decontamination:
-
Step: Dampen a disposable laboratory wipe with a small amount of an alkaline-compatible solvent (e.g., a dilute sodium bicarbonate solution or simply isopropanol) and wipe the spill area from the perimeter inward.
-
-
Validation Step:
-
Step: Swab the cleaned surface with a damp pH indicator strip.
-
Validation: A pH reading of 6.5–7.5 validates the complete removal of the acidic residue. If the pH is < 6.0, repeat the decontamination wipe. Place all used wipes into the solid halogenated waste container[1].
-
References
- Fluorochem.
- Nipissing University.
- Electronic Code of Federal Regulations (eCFR).
- University of Louisville (DEHS). "Chemical Waste Management: Combining Compatible Used Organic Solvents". louisville.edu.
- Guidechem.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
